molecular formula C10H18N2O4 B062365 (r)-1-Boc-piperazine-3-carboxylic acid CAS No. 192330-11-3

(r)-1-Boc-piperazine-3-carboxylic acid

Cat. No.: B062365
CAS No.: 192330-11-3
M. Wt: 230.26 g/mol
InChI Key: YRYAXQJXMBETAT-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-Boc-piperazine-3-carboxylic acid is a chiral, Boc-protected piperazine derivative of significant value in synthetic organic and medicinal chemistry. This compound serves as a crucial chiral building block for the introduction of a stereochemically defined piperazine-3-carboxylate moiety into more complex molecular architectures. Its primary research applications include the synthesis of targeted libraries for drug discovery, particularly in the development of protease inhibitors, kinase inhibitors, and bioactive peptides. The carboxylic acid functional group allows for facile coupling reactions, such as amide bond formation, to conjugate the piperazine scaffold to other molecular fragments. Simultaneously, the Boc (tert-butoxycarbonyl) protecting group on the secondary amine effectively masks its reactivity, allowing for selective functionalization at the carboxylic acid site; the Boc group can be readily removed under mild acidic conditions (e.g., TFA) to unveil a free amine for further derivatization. The (R)-stereochemistry at the 3-position is critical for creating enantiomerically pure compounds, enabling researchers to probe structure-activity relationships (SAR) and develop ligands with high affinity and selectivity for specific biological targets like GPCRs or enzymes. This reagent is supplied for research purposes only and must be handled by qualified professionals in a laboratory setting. Proper storage conditions are recommended to maintain stability and purity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-5-4-11-7(6-12)8(13)14/h7,11H,4-6H2,1-3H3,(H,13,14)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRYAXQJXMBETAT-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN[C@H](C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70424916
Record name (2R)-4-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192330-11-3
Record name (2R)-4-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-Piperazine-2-carboxylic acid, N4-BOC protected
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (R)-1-Boc-piperazine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

(R)-1-Boc-piperazine-3-carboxylic acid is a chiral heterocyclic building block of significant interest in medicinal chemistry and drug development. Its rigid piperazine core, combined with the orthogonal reactivity of its carboxylic acid and Boc-protected amine functionalities, makes it a versatile synthon for creating complex molecules with specific stereochemistry. This guide provides a comprehensive overview of its structure, properties, synthesis, and applications for researchers and drug development professionals.

Core Structure and Physicochemical Properties

This compound, systematically named (3R)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid, possesses a piperazine ring with a carboxylic acid at the 3-position and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen at the 1-position. The stereocenter at the C3 position is in the (R) configuration.

Note on Nomenclature: While the IUPAC name designates the carboxylic acid at the C2 position, it is commonly referred to in supplier catalogs and literature as this compound. Researchers should be aware of this potential discrepancy and verify the structure by CAS number. The corresponding (S) enantiomer is also commercially available.[1]

The structure is as follows:

  • Molecular Formula: C₁₀H₁₈N₂O₄[2]

  • Molecular Weight: 230.26 g/mol [2]

  • CAS Number: 192330-11-3[2]

Quantitative Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its solubility, reactivity, and behavior in various experimental conditions.

PropertyValueReference
Molecular Weight 230.26 g/mol [2]
Molecular Formula C₁₀H₁₈N₂O₄[2]
IUPAC Name (2R)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid[2]
XLogP3 (Computed) -2.2[2]
Appearance White to off-white solidGeneral knowledge
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 4[2]
Rotatable Bond Count 2[2]

Synthesis and Experimental Protocols

The synthesis of chiral piperazine derivatives like this compound often starts from readily available chiral precursors. One documented approach involves using D-asparagine as the starting material to establish the desired stereochemistry, followed by a series of transformations to construct the piperazine ring.

A representative synthetic pathway for the corresponding methyl ester is outlined in a patent, which can be adapted to yield the carboxylic acid.[3] The key steps involve protection, Hofmann degradation, esterification, Boc protection, ring closure, and final deprotection.

G cluster_0 Synthetic Pathway Overview D-Asparagine D-Asparagine Cbz-Protected Asparagine Cbz-Protected Asparagine D-Asparagine->Cbz-Protected Asparagine CbzCl Hofmann Degradation Product Hofmann Degradation Product Cbz-Protected Asparagine->Hofmann Degradation Product Hofmann Degradation Esterification Esterification Hofmann Degradation Product->Esterification MeOH, H+ Boc Protection Boc Protection Esterification->Boc Protection (Boc)2O Ring Closure Ring Closure Boc Protection->Ring Closure 1-bromo-2-chloroethane Final Product (Ester) Final Product (Ester) Ring Closure->Final Product (Ester) H2, Pd/C (Cbz removal)

Caption: Synthetic workflow for (R)-1-Boc-piperazine-3-carboxylate.

Experimental Protocol: Boc Protection of Piperazine (General)

This protocol describes the fundamental step of introducing the Boc protecting group onto a piperazine nitrogen, a key transformation in the synthesis of the title compound and its derivatives.

Materials:

  • Piperazine derivative (e.g., (R)-piperazine-3-carboxylic acid methyl ester)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH) or another suitable base

  • Dichloromethane (DCM) or other suitable solvent

  • Water

  • 1M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the piperazine starting material in a suitable solvent system (e.g., a mixture of water and an organic solvent).

  • Cool the mixture in an ice bath.

  • Add a base, such as sodium hydroxide, to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) dropwise to the cooled, stirred mixture.[4]

  • Allow the reaction to warm to room temperature and stir for 10-14 hours.[4]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, perform an aqueous workup. Extract the product into an organic solvent like DCM.

  • Wash the combined organic layers sequentially with 1M HCl, water, and brine.[4]

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[4]

  • Purify the product by crystallization or silica gel chromatography as needed.

Applications in Drug Discovery

The piperazine motif is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[5][6] this compound serves as a valuable building block for introducing this moiety with precise stereochemical control. Its bifunctional nature allows for sequential or orthogonal derivatization.

Primary Applications:

  • Linker Technology: The molecule is frequently used as a linker in the development of complex therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[7][8] The piperazine ring can enhance solubility and provide a rigid spacer, while the carboxylic acid and the deprotected amine serve as attachment points.

  • Scaffold for Bioactive Molecules: It is a key intermediate in the synthesis of various pharmacologically active agents, including kinase inhibitors and receptor modulators.[5] The chiral center is often critical for specific binding to biological targets.

G cluster_1 Role in PROTAC Assembly Target_Ligand Target_Ligand Linker (R)-1-Boc-piperazine- 3-carboxylic acid Target_Ligand->Linker Amide Bond Formation PROTAC PROTAC Linker->PROTAC E3_Ligase_Ligand E3_Ligase_Ligand E3_Ligase_Ligand->Linker Boc Deprotection & Amidation

Caption: Logical relationship of the linker in PROTAC synthesis.

Experimental Protocol: Amide Bond Formation (HATU Coupling)

This protocol details a standard procedure for coupling the carboxylic acid of this compound with a primary amine, a fundamental reaction for its use as a linker.

Materials:

  • This compound (1.0 eq)

  • Primary amine (R-NH₂) (1.1 eq)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 eq)[7]

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)[7]

  • Anhydrous N,N-Dimethylformamide (DMF)[7]

  • Ethyl acetate and water for workup

  • Saturated aqueous NaHCO₃ and brine

Procedure:

  • In a clean, dry flask under an inert atmosphere, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.[9]

  • Add DIPEA (2.0-3.0 eq) to the solution and stir at room temperature for 15-30 minutes. This pre-activates the carboxylic acid.[9]

  • Add the primary amine (1.1 eq) to the activated mixture.[7][9]

  • Continue to stir the reaction at room temperature for 1-12 hours, monitoring its progress by TLC or LC-MS.[9]

  • Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine to remove unreacted starting materials and coupling reagents.[9]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.[9]

Spectroscopic Profile

Spectroscopic analysis is essential for structure confirmation and purity assessment. Below are the expected characteristic signals for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • ~12.0 ppm (singlet, broad): The acidic proton of the carboxylic acid (-COOH). This signal is concentration-dependent and will disappear upon exchange with D₂O.[10]

    • ~3.0-4.0 ppm (multiplets): Protons on the piperazine ring, often showing complex splitting patterns.

    • ~1.45 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group (-C(CH₃)₃) from the Boc protector.[11]

  • ¹³C NMR:

    • ~165-185 ppm: The carbonyl carbon of the carboxylic acid (-COOH).[10]

    • ~155 ppm: The carbonyl carbon of the Boc group (-O-C=O).

    • ~80 ppm: The quaternary carbon of the Boc group (-C(CH₃)₃).

    • ~40-55 ppm: Carbons of the piperazine ring.

    • ~28 ppm: The three equivalent methyl carbons of the Boc group (-C(CH₃)₃).

Infrared (IR) Spectroscopy
  • 2500-3300 cm⁻¹ (very broad): The characteristic O-H stretching vibration of the hydrogen-bonded carboxylic acid.[10]

  • ~1710-1760 cm⁻¹ (strong): The C=O stretching vibration of the carboxylic acid carbonyl group.[10]

  • ~1680-1700 cm⁻¹ (strong): The C=O stretching of the Boc group's urethane carbonyl.

  • ~2975 cm⁻¹: C-H stretching from the alkyl groups.

General Protocol for Spectroscopic Data Acquisition

Instrumentation:

  • NMR: A 300-500 MHz NMR spectrometer.

  • IR: A Fourier-Transform Infrared (FTIR) spectrometer.

NMR Sample Preparation and Acquisition:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C spectra using standard pulse programs. For ¹H NMR, a typical spectral width is 0-16 ppm with a relaxation delay of 1-5 seconds.[11]

IR Sample Preparation and Acquisition:

  • Prepare the sample as a KBr pellet or as a thin film on a salt plate (for solids), or in a suitable solvent cell.

  • Acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[11]

  • Perform a background subtraction to obtain the final spectrum.[11]

References

An In-depth Technical Guide to (R)-1-Boc-piperazine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-Boc-piperazine-3-carboxylic acid is a chiral heterocyclic compound that has emerged as a critical building block in medicinal chemistry and drug discovery. Its rigid piperazine core, combined with the orthogonal protecting groups (Boc and a carboxylic acid), offers synthetic versatility, making it a valuable component in the construction of complex molecules. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and key applications, with a focus on its role as a linker in Proteolysis Targeting Chimeras (PROTACs).

Chemical Identity and Nomenclature

The nomenclature of this compound can vary, leading to potential ambiguity. The most widely accepted IUPAC name is (2R)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid . However, it is frequently referred to by its common name, this compound. Both names refer to the same molecule.

Table 1: Compound Identification

IdentifierValue
IUPAC Name (2R)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid
Common Name This compound
CAS Number 192330-11-3[1]
Molecular Formula C₁₀H₁₈N₂O₄[1]
Molecular Weight 230.26 g/mol [1]

Physicochemical and Spectroscopic Data

A thorough understanding of the compound's properties is essential for its application in synthesis and formulation.

Table 2: Physicochemical Properties

PropertyValueSource
Appearance White to off-white solid[2]
Melting Point 231-239 °CGeneric supplier data
Boiling Point 371.8 °C at 760 mmHg (Predicted)Generic supplier data
Density 1.193 g/cm³ (Predicted)Generic supplier data
pKa 2.20 ± 0.20 (Predicted)Generic supplier data
XLogP3 -2.2[1]

Table 3: Spectroscopic Characterization Data

TechniqueData
¹H NMR Consistent with the structure of this compound.[2]
Purity (NMR) ≥97.0%[2]

Note: Specific spectral data can vary based on the solvent and instrument used. Researchers should obtain and interpret their own data for confirmation.

Synthesis and Experimental Protocols

The enantioselective synthesis of this compound is a critical process for its use in chiral drug candidates. While various synthetic routes exist for piperazine derivatives, a common approach involves the use of chiral starting materials to establish the desired stereochemistry.

Experimental Protocol: Synthesis of the Methyl Ester Derivative

A patented method describes the synthesis of the methyl ester of this compound starting from D-asparagine. This ester can then be hydrolyzed to the desired carboxylic acid.

Materials:

  • D-asparagine

  • Benzyl chloroformate (CbzCl)

  • Iodobenzene diacetate

  • 1-Bromo-2-chloroethane

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Methanol

  • Sodium hydroxide

  • Palladium on carbon (for hydrogenation)

  • Various solvents and reagents for workup and purification

Procedure Outline: [3]

  • Protection of D-asparagine: The amino group of D-asparagine is protected with a Cbz group.

  • Hofmann Rearrangement: The protected asparagine undergoes a Hofmann rearrangement to yield a diamine precursor.

  • Esterification and Boc Protection: The carboxylic acid is esterified to the methyl ester, and the free amine is protected with a Boc group.

  • Cyclization: The piperazine ring is formed by reaction with 1-bromo-2-chloroethane.

  • Deprotection: The Cbz group is removed via hydrogenation to yield (R)-1-N-Boc-3-piperazinecarboxylic acid methyl ester.

  • Hydrolysis: The methyl ester is then hydrolyzed under basic conditions to afford the final product, this compound.

Researchers should refer to the specific patent (e.g., CN115716807A) for detailed reaction conditions, stoichiometry, and purification methods.[3]

Key Applications in Drug Discovery

The unique structural features of this compound make it a highly sought-after intermediate in the synthesis of novel therapeutics.

Linker in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.

This compound is an ideal linker component due to:

  • Structural Rigidity: The piperazine ring provides conformational constraint, which can be advantageous for optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.

  • Synthetic Versatility: The carboxylic acid and the Boc-protected amine allow for sequential and controlled conjugation to the two ligands.

  • Improved Physicochemical Properties: The piperazine moiety can enhance the solubility and permeability of the resulting PROTAC molecule.

A significant application is in the development of PROTACs targeting the Programmed Death-Ligand 1 (PD-L1) . PD-L1 is a key immune checkpoint protein that is often overexpressed in cancer cells to evade the immune system. PROTACs that induce the degradation of PD-L1 can restore the anti-tumor immune response.[4][5][6]

PROTAC_PDL1_Degradation cluster_cell Cancer Cell cluster_pathway Ubiquitin-Proteasome System cluster_effect Cellular Outcome PROTAC PROTAC (this compound linker) Ternary_Complex Ternary Complex (PD-L1-PROTAC-E3) PROTAC->Ternary_Complex Binds PDL1 PD-L1 (Target Protein) PDL1->Ternary_Complex Binds PD1 PD-1 PDL1->PD1 Interaction Blocked E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Catalyzes Reduced_PDL1 Reduced PD-L1 Expression Ub_PDL1 Ubiquitinated PD-L1 Ubiquitination->Ub_PDL1 Results in Degradation Degradation Ub_PDL1->Degradation Targeted for Proteasome Proteasome Proteasome->Degradation Mediates Peptides Degraded Peptides Degradation->Peptides Produces Immune_Response Enhanced Anti-tumor Immune Response Reduced_PDL1->Immune_Response Leads to T_Cell T-Cell

Caption: Logical workflow of PD-L1 degradation via a PROTAC utilizing a piperazine-based linker.

Synthesis of TRPM8 Modulators

The transient receptor potential melastatin 8 (TRPM8) channel is a non-selective cation channel involved in the sensation of cold. It has been identified as a therapeutic target for various conditions, including chronic pain and certain cancers. This compound serves as a scaffold in the synthesis of novel and selective TRPM8 modulators. The piperazine core can be functionalized to interact with key residues in the TRPM8 channel, leading to either agonistic or antagonistic activity.

Conclusion

This compound is a cornerstone chiral building block for modern drug discovery. Its well-defined stereochemistry and versatile functional handles enable the efficient synthesis of complex and potent therapeutic agents. The growing interest in targeted protein degradation and the continued exploration of ion channel modulators ensure that this compound will remain a highly relevant and valuable tool for researchers and scientists in the pharmaceutical industry.

References

(R)-1-Boc-piperazine-3-carboxylic Acid: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

(R)-1-Boc-piperazine-3-carboxylic acid is a chiral heterocyclic compound extensively utilized as a crucial building block in medicinal chemistry and drug discovery. Its rigid piperazine scaffold, combined with the stereospecific carboxylic acid and the versatile Boc (tert-butoxycarbonyl) protecting group, makes it an invaluable intermediate for synthesizing complex, biologically active molecules. This guide provides an in-depth look at its chemical properties, synthetic applications, and relevant experimental protocols for researchers and drug development professionals.

Core Physicochemical Data

The fundamental properties of this compound are summarized below. These data are essential for reaction planning, characterization, and stoichiometric calculations.

PropertyValueSource
Molecular Formula C₁₀H₁₈N₂O₄[1][2]
Molecular Weight 230.26 g/mol [2]
IUPAC Name (2R)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid[2]
CAS Number 192330-11-3[2]
Appearance White to off-white crystalline powder[3]

Applications in Synthesis and Drug Discovery

The piperazine moiety is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[4][5] this compound serves as a versatile synthon for introducing this key heterocycle into target molecules.

  • Scaffold for Bioactive Molecules: The piperazine ring is a common scaffold used to arrange pharmacophoric groups in the correct three-dimensional orientation for interaction with biological targets.[4]

  • Amide Bond Formation: The carboxylic acid group can be readily coupled with various amines to form amide bonds, a fundamental linkage in many pharmaceuticals.[6] The Boc-protected nitrogen allows for selective reaction at the carboxylic acid moiety.

  • Peptide Synthesis: This compound can be incorporated into peptide synthesis, where the Boc group serves as a standard protecting group for the amine, preventing unwanted side reactions.[7]

  • Intermediate for Complex Derivatives: It is a key intermediate in the multi-step synthesis of highly substituted piperazine derivatives and other complex therapeutic agents.[8] The Boc group can be removed under acidic conditions, allowing for further functionalization at the nitrogen atom.[9]

The logical workflow for utilizing this compound in synthesis typically involves either coupling its carboxylic acid to an amine or, after deprotection, coupling the piperazine nitrogen to another molecule.

G A This compound C Amide Coupling (e.g., HATU, EDC) A->C B Amine (R-NH2) B->C D Boc-Protected Piperazine Amide Derivative C->D Forms Amide Bond E Acidic Deprotection (e.g., TFA, HCl) D->E F Piperazine Amide Derivative E->F Removes Boc Group G Further Functionalization (e.g., Alkylation, Acylation) F->G

Caption: Synthetic utility of this compound.

Experimental Protocols

The formation of an amide bond is a cornerstone of modern organic chemistry and a primary application for this molecule.[6] The following section details a common and efficient protocol for coupling a carboxylic acid like this compound with a primary or secondary amine using HATU as the coupling reagent.

Protocol: HATU-Mediated Amide Coupling

This protocol is adapted from standard procedures for coupling N-Boc-piperazine derivatives with carboxylic acids.[6]

Materials:

  • Carboxylic Acid (e.g., an N-protected amino acid) (1.0 eq)

  • This compound (after deprotection, if used as the amine component) OR an amine to be coupled (1.1 eq)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Activation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.0-3.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to allow for the pre-activation of the carboxylic acid.

  • Amine Addition: Add the amine component (1.1 eq) to the activated mixture.

  • Reaction: Stir the reaction at room temperature for 1-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, dilute the mixture with a suitable organic solvent such as ethyl acetate. Wash the organic layer sequentially with 0.1 M HCl, saturated aqueous NaHCO₃, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired amide.

The workflow for this experimental protocol is visualized below.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Carboxylic Acid and HATU in anhydrous DMF B Add DIPEA A->B C Stir 15-30 min at RT (Pre-activation) B->C D Add Amine Component C->D Proceed to Coupling E Stir 1-12h at RT D->E F Monitor by TLC / LC-MS E->F G Dilute with Ethyl Acetate F->G Reaction Complete H Aqueous Washes (HCl, NaHCO3, Brine) G->H I Dry, Filter, Concentrate H->I J Flash Column Chromatography I->J K Pure Amide Product J->K

Caption: Workflow for HATU-mediated amide coupling.

References

The Critical Role of Chirality in the Design of Piperazine-Based Drugs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved drugs across a wide range of therapeutic areas. Its favorable physicochemical properties, including high aqueous solubility and the ability to be readily modified at its two nitrogen atoms, make it an attractive moiety for drug design.[1][2][3] However, the introduction of substituents onto the piperazine ring can create chiral centers, leading to stereoisomers with potentially distinct pharmacological and toxicological profiles. This technical guide delves into the critical importance of chirality in the design and development of piperazine-based drugs, providing quantitative data, detailed experimental protocols, and visual representations of key biological pathways and analytical workflows.

The Stereoselectivity of Drug-Target Interactions

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug design. Biological systems, being inherently chiral, often exhibit stereoselectivity in their interactions with drug molecules. Enantiomers, the pair of mirror-image stereoisomers, can display significant differences in their binding affinity for a target receptor, metabolic stability, and potential for off-target effects. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer).[4]

For piperazine-based drugs, the spatial arrangement of substituents on the chiral piperazine core can profoundly influence how the molecule fits into the binding pocket of its biological target. This can lead to substantial differences in potency, efficacy, and safety between enantiomers.

Case Study: Cetirizine - A Chiral Piperazine-Based Antihistamine

A prominent example illustrating the importance of chirality in piperazine drug design is cetirizine, a second-generation antihistamine. Cetirizine is a racemic mixture, meaning it contains equal amounts of two enantiomers: levocetirizine ((R)-cetirizine) and dextrocetirizine ((S)-cetirizine).[1] Levocetirizine is the pharmacologically active enantiomer, exhibiting a significantly higher binding affinity for the histamine H1 receptor than dextrocetirizine.[2][3][5]

Quantitative Comparison of Cetirizine Enantiomers

The following tables summarize the key quantitative differences between levocetirizine and dextrocetirizine, highlighting the stereoselectivity of their pharmacological and pharmacokinetic properties.

Table 1: Histamine H1 Receptor Binding Affinity (Ki)

CompoundKi (nM)Reference
Racemic Cetirizine~6[1][3]
Levocetirizine ((R)-enantiomer)~3[1][3]
Dextrocetirizine ((S)-enantiomer)~100[1][3]

A lower Ki value indicates a higher binding affinity.

Table 2: Pharmacokinetic Properties of Cetirizine Enantiomers

ParameterLevocetirizineDextrocetirizineReference
Apparent Volume of Distribution (Vd/F)0.41 L/kg0.60 L/kg[6]
Non-renal Clearance11.8 mL/min23.7 mL/min[6]
Elimination Half-life (t½)~8.3 hours (for racemate)-[1]

Table 3: Comparative Toxicity and Side Effects

Adverse EffectLevocetirizineRacemic CetirizineReference
Somnolence (Drowsiness)May cause less drowsinessHigher incidence of drowsiness[7][8]

These data clearly demonstrate that levocetirizine is the eutomer of cetirizine, possessing a significantly higher affinity for the target receptor and a more favorable pharmacokinetic profile. The development of levocetirizine as a single-enantiomer drug (a process known as "chiral switching") has allowed for a more potent and potentially better-tolerated treatment option for allergic conditions.[9]

Key Signaling Pathways Modulated by Piperazine-Based Drugs

Many piperazine-based drugs exert their therapeutic effects by modulating key signaling pathways in the central nervous system and periphery. Understanding these pathways is crucial for rational drug design and for predicting the potential effects of chiral compounds.

Serotonin 5-HT1A Receptor Signaling

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) involved in the regulation of mood, anxiety, and cognition. Activation of the 5-HT1A receptor by an agonist, such as some arylpiperazine derivatives, leads to the inhibition of adenylyl cyclase, resulting in decreased levels of cyclic AMP (cAMP) and subsequent downstream effects.[10][11]

G cluster_membrane cluster_intracellular Agonist Piperazine Agonist Receptor 5-HT1A Receptor Agonist->Receptor Binds G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA CREB ↓ CREB Phosphorylation PKA->CREB Gene Altered Gene Expression CREB->Gene

Caption: Simplified 5-HT1A Receptor Signaling Pathway.

Dopamine D2 Receptor Signaling

The dopamine D2 receptor, another GPCR, is a key target for antipsychotic drugs. Many atypical antipsychotics possess a piperazine moiety. Antagonism of the D2 receptor by these drugs blocks the inhibitory effect of dopamine on adenylyl cyclase, leading to an increase in cAMP levels.[12][13]

G cluster_membrane cluster_intracellular Antagonist Piperazine Antagonist Receptor Dopamine D2 Receptor Antagonist->Receptor G_protein Gi/o Protein Receptor->G_protein Inhibits Dopamine Dopamine Dopamine->Receptor Blocked by Antagonist AC Adenylyl Cyclase G_protein->AC Inhibition Relieved cAMP ↑ cAMP AC->cAMP PKA ↑ PKA cAMP->PKA Downstream Downstream Effects PKA->Downstream

Caption: Dopamine D2 Receptor Signaling Pathway.

Sigma-1 Receptor Signaling

The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It is involved in a variety of cellular processes, including calcium signaling, and is a target for a number of piperazine-containing compounds. Ligand binding can modulate the activity of various ion channels and signaling proteins.[14][15]

G cluster_er Endoplasmic Reticulum cluster_cyto Ligand Piperazine Ligand Sigma1R Sigma-1 Receptor Ligand->Sigma1R Binds BiP BiP Chaperone Sigma1R->BiP Dissociates from IP3R IP3 Receptor Sigma1R->IP3R Modulates Ca_ER Ca2+ (ER) IP3R->Ca_ER Releases Ca_Mito Ca2+ (Mitochondria) Ca_ER->Ca_Mito Uptake Cellular Cellular Response (e.g., Neuroprotection) Ca_Mito->Cellular

Caption: Sigma-1 Receptor Signaling Pathway.

Experimental Protocols for Chiral Analysis of Piperazine-Based Drugs

The accurate determination of the enantiomeric composition of a chiral drug is a critical aspect of its development and quality control. High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are two powerful techniques for chiral separations.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to their separation.

Protocol: Chiral Separation of Cetirizine Enantiomers by HPLC

  • Instrumentation:

    • HPLC system with a UV detector.

    • Chiral stationary phase column (e.g., CHIRALPAK® HSA, 4.6 x 150 mm, 5 µm).[14]

  • Mobile Phase:

    • Prepare a mobile phase consisting of 10% (v/v) 2-propanol and 90% (v/v) 10 mM phosphate buffer (pH 7.0).[14]

    • Filter and degas the mobile phase before use.

  • Chromatographic Conditions:

    • Flow rate: 0.9 mL/min.[14]

    • Column temperature: 25°C.[14]

    • Detection wavelength: 230 nm.[16]

    • Injection volume: 20 µL.

  • Sample Preparation:

    • Dissolve the cetirizine sample in the mobile phase to a concentration of approximately 20 µg/mL.[14]

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • The two enantiomers will elute at different retention times.

    • Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area_eutomer - Area_distomer) / (Area_eutomer + Area_distomer) ] x 100

Chiral Capillary Electrophoresis (CE)

Chiral CE separates enantiomers based on their different mobilities in an electric field in the presence of a chiral selector added to the background electrolyte.

Protocol: Chiral Separation of Cetirizine Enantiomers by CE

  • Instrumentation:

    • Capillary electrophoresis system with a UV detector.

    • Fused-silica capillary (e.g., 50 µm i.d., 375 µm o.d., effective length 40 cm).

  • Background Electrolyte (BGE):

    • Prepare a 75 mM triethanolamine-phosphate buffer (pH 2.5).[17]

    • Add heptakis(2,3-diacetyl-6-sulfato)-β-cyclodextrin as the chiral selector to a final concentration of 0.4 mg/mL.[17]

    • Add 10% (v/v) acetonitrile.[17]

  • Electrophoretic Conditions:

    • Applied voltage: 20 kV.[17]

    • Capillary temperature: 25°C.[17]

    • Detection wavelength: 214 nm.[17]

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Sample Preparation:

    • Dissolve the cetirizine sample in the BGE to a suitable concentration.

    • Filter the sample if necessary.

  • Data Analysis:

    • The enantiomers will migrate at different rates, resulting in two separate peaks in the electropherogram.

    • Calculate the % ee as described for the HPLC method.

Experimental and Analytical Workflow

A typical workflow for the development and analysis of a chiral piperazine-based drug involves several key stages, from initial synthesis and screening to detailed characterization of the enantiomers.

G cluster_synthesis Synthesis & Discovery cluster_separation Chiral Separation cluster_analysis Pharmacological & Toxicological Analysis cluster_development Drug Development Racemic Racemic Piperazine Derivative Synthesis Separation Enantiomer Separation (e.g., Chiral HPLC) Racemic->Separation R_Enantiomer (R)-Enantiomer Separation->R_Enantiomer S_Enantiomer (S)-Enantiomer Separation->S_Enantiomer Binding Receptor Binding Assays (Ki) R_Enantiomer->Binding Functional Functional Assays (IC50/EC50) R_Enantiomer->Functional Toxicity In Vitro/In Vivo Toxicity Studies R_Enantiomer->Toxicity S_Enantiomer->Binding S_Enantiomer->Functional S_Enantiomer->Toxicity Lead Lead Enantiomer Selection (Eutomer) Binding->Lead Functional->Lead Toxicity->Lead Preclinical Preclinical & Clinical Development Lead->Preclinical

Caption: General Workflow for Chiral Piperazine Drug Development.

Conclusion

Chirality is a paramount consideration in the design and development of piperazine-based drugs. As demonstrated by the case of cetirizine, enantiomers can exhibit markedly different pharmacological and pharmacokinetic properties. A thorough understanding and characterization of the stereoisomers of a chiral drug candidate are essential for optimizing its therapeutic profile and ensuring patient safety. The use of advanced analytical techniques such as chiral HPLC and CE is indispensable for the separation and quantification of enantiomers. By integrating a deep understanding of stereochemistry with robust analytical methodologies, researchers can unlock the full potential of the versatile piperazine scaffold in the quest for novel and improved therapeutics.

References

The Indispensable Role of the Boc Protecting Group in Multi-Step Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of multi-step organic synthesis, the strategic use of protecting groups is fundamental to achieving complex molecular architectures. Among the arsenal of protective groups available to chemists, the tert-butyloxycarbonyl (Boc) group stands as a cornerstone, particularly for the protection of amines. Its widespread adoption is a testament to its unique combination of stability across a broad spectrum of reaction conditions and its facile removal under mild acidic conditions. This technical guide provides an in-depth exploration of the Boc protecting group, from its fundamental principles and reaction mechanisms to detailed experimental protocols and applications in peptide synthesis and drug development.

Core Principles of the Boc Protecting Group

The primary function of the Boc group is to temporarily mask the nucleophilic and basic nature of primary and secondary amines, thereby preventing them from engaging in undesired side reactions during a synthetic sequence.[1] The introduction of the Boc group converts the highly reactive amine into a significantly less reactive carbamate.[1][2] This transformation is typically achieved by reacting the amine with di-tert-butyl dicarbonate ((Boc)₂O), a stable and commercially available reagent.[3]

A key advantage of the Boc group is its orthogonality with other common amine protecting groups. It remains stable under the basic conditions used to cleave the 9-fluorenylmethoxycarbonyl (Fmoc) group and is resistant to the catalytic hydrogenation conditions required for the removal of the benzyloxycarbonyl (Cbz) group.[1][2] This orthogonality is a critical feature that enables the selective deprotection of different amine groups within the same molecule, a crucial aspect of complex syntheses.[4]

Mechanism of Action: Protection and Deprotection

Boc Protection of Amines

The protection of an amine with di-tert-butyl dicarbonate proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of (Boc)₂O.[3] This initial attack forms a tetrahedral intermediate. The intermediate then collapses, leading to the formation of the N-Boc protected amine along with the byproducts tert-butanol and carbon dioxide.[5] The evolution of carbon dioxide gas provides a strong thermodynamic driving force for the reaction.[6] The reaction can be performed with or without a base.[5][7] When a base such as triethylamine (TEA) or 4-(dimethylaminopyridine) (DMAP) is used, it serves to deprotonate the initially formed ammonium salt, facilitating the reaction.[3][7]

Boc_Protection_Mechanism Amine R-NH₂ Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic attack Boc2O (Boc)₂O Boc2O->Intermediate ProtectedAmine R-NH-Boc Intermediate->ProtectedAmine Collapse Byproducts t-BuOH + CO₂ Intermediate->Byproducts Decomposition

Mechanism of amine protection using Boc anhydride.
Boc Deprotection of Amines

The removal of the Boc group is most commonly achieved under acidic conditions.[8] The mechanism is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[8][9] This protonation is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[10][11] The carbamic acid is unstable and readily undergoes decarboxylation to yield the free amine and carbon dioxide.[4][9] The liberated tert-butyl cation is a reactive electrophile and can potentially alkylate sensitive residues, such as tryptophan or methionine; therefore, scavengers like anisole or thioanisole are often added to the reaction mixture to trap this cation.[12][13]

Boc_Deprotection_Mechanism ProtectedAmine R-NH-Boc ProtonatedIntermediate Protonated Intermediate ProtectedAmine->ProtonatedIntermediate Acid H⁺ Acid->ProtonatedIntermediate CarbamicAcid Carbamic Acid Intermediate ProtonatedIntermediate->CarbamicAcid Cleavage Byproducts CO₂ + t-Bu⁺ ProtonatedIntermediate->Byproducts FreeAmine R-NH₃⁺ CarbamicAcid->FreeAmine Decarboxylation

Mechanism of acid-catalyzed Boc deprotection.

Quantitative Data on Boc Protection and Deprotection

The efficiency of Boc protection and deprotection reactions can be influenced by various factors including the substrate, solvent, temperature, and the specific reagents used. The following tables summarize typical reaction conditions and yields for these transformations.

Table 1: Boc Protection of Amines - Reaction Conditions and Yields [6][14]

Amine SubstrateReagentBase/CatalystSolventTime (h)Temp (°C)Yield (%)
Benzylamine(Boc)₂OTEACH₂Cl₂2RT>95
Aniline(Boc)₂ODMAP (cat.)CH₃CN4RT~90
Glycine methyl ester(Boc)₂ONaHCO₃Dioxane/H₂O12RT>98
Various amines(Boc)₂ONoneWater-acetone0.1-0.2RT90-98

Table 2: Boc Deprotection of Amines - Reaction Conditions and Yields [8][11][15]

Protected AmineReagentSolventTimeTemp (°C)Yield (%)
N-Boc-benzylamine25% TFA/CH₂Cl₂CH₂Cl₂0.5 - 2RT>95
N-Boc-aniline4M HCl in DioxaneDioxane1 - 4RT>95
N-Boc-peptide (on resin)50% TFA/CH₂Cl₂CH₂Cl₂0.5RTQuantitative
N-Boc-phenethylamineHeatTFE1.5240>94

Experimental Protocols

Protocol 1: General Procedure for Boc Protection of a Primary Amine

This protocol describes a standard method for the Boc protection of a primary amine using di-tert-butyl dicarbonate and a base.[6]

Materials:

  • Amine substrate (1.0 equiv)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 equiv)

  • Triethylamine (TEA) (1.2 - 1.5 equiv) or 4-(Dimethylaminopyridine) (DMAP) (0.1 equiv)

  • Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the amine substrate in the chosen solvent in a round-bottom flask.

  • Add the base to the solution and stir. For reactions that are sensitive to temperature changes, cool the mixture in an ice bath.

  • Slowly add the di-tert-butyl dicarbonate to the stirring solution.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times typically range from 1 to 12 hours.[6]

  • Upon completion, dilute the reaction mixture with the organic solvent and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • If necessary, purify the crude product by column chromatography.

Boc_Protection_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification dissolve Dissolve amine in solvent add_base Add base dissolve->add_base add_boc2o Add (Boc)₂O add_base->add_boc2o stir Stir at RT add_boc2o->stir monitor Monitor by TLC stir->monitor quench Aqueous wash monitor->quench extract Extract with organic solvent quench->extract dry Dry organic layer extract->dry concentrate Concentrate dry->concentrate purify Column chromatography (if needed) concentrate->purify

Experimental workflow for Boc protection.
Protocol 2: General Procedure for Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol outlines a common and effective method for removing the Boc group using TFA.[8]

Materials:

  • N-Boc protected amine (1.0 equiv)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the N-Boc protected amine in CH₂Cl₂.

  • Add TFA to the solution (typically 20-50% v/v).

  • Stir the reaction mixture at room temperature. The reaction is often rapid, completing within 30 minutes to a few hours.[8] Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.

Role in Multi-Step Synthesis: Peptide Synthesis and Drug Development

The Boc protecting group is of paramount importance in solid-phase peptide synthesis (SPPS).[10] In Boc-based SPPS, the N-terminal α-amino group of the growing peptide chain is protected with a Boc group. After each amino acid coupling step, the Boc group is removed with TFA to allow for the next coupling reaction.[10][16] The side chains of the amino acids are protected with groups that are stable to TFA but can be removed at the end of the synthesis, typically with a strong acid like hydrogen fluoride (HF).[16][17]

Boc_SPPS_Cycle start Start with resin-bound amino acid deprotection Boc Deprotection (TFA) start->deprotection neutralization Neutralization (Base) deprotection->neutralization coupling Couple next Boc-amino acid neutralization->coupling wash Wash coupling->wash repeat Repeat cycle wash->repeat repeat->deprotection Next amino acid repeat->wash Final peptide

Boc solid-phase peptide synthesis (SPPS) cycle.

In the realm of drug development, the Boc group is frequently employed to protect amine functionalities in synthetic intermediates and lead compounds.[3][18] This protection strategy allows for the selective modification of other parts of a molecule to explore structure-activity relationships (SAR) without interference from the reactive amine group.[3] The mild conditions required for Boc deprotection make it compatible with a wide array of other functional groups commonly found in pharmaceutical agents.[19]

Conclusion

The tert-butyloxycarbonyl (Boc) protecting group is an indispensable tool in modern organic synthesis. Its predictable reactivity, well-defined stability profile, and the mild conditions required for its removal have solidified its position in both academic research and industrial drug development.[1] A thorough understanding of its mechanisms, the quantitative aspects of its application, and the detailed experimental protocols for its use are crucial for its successful implementation in the synthesis of complex organic molecules.

References

Chiral Piperazine Derivatives: A Technical Guide to Their Biological Activity in CNS Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine derivatives represent a versatile and highly significant scaffold in medicinal chemistry, particularly for targeting the central nervous system (CNS).[1] Their unique structural features allow for diverse modifications, leading to compounds with a wide range of pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects.[1] The introduction of chirality into piperazine derivatives adds a crucial dimension to their biological activity, often resulting in enantiomers with distinct binding affinities, efficacies, and pharmacokinetic profiles. This technical guide provides an in-depth overview of the biological activity of chiral piperazine derivatives in CNS disorders, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Biological Activity of Piperazine Derivatives

The interaction of piperazine derivatives with various CNS receptors, particularly serotonin and dopamine receptors, is fundamental to their therapeutic effects. The binding affinity of these compounds is a key determinant of their potency. The following tables summarize the binding affinities (Ki in nM) of various piperazine derivatives for key CNS receptors. While comprehensive data on chiral pairs is not always available in a single source, the provided information highlights the structure-activity relationships and the importance of stereochemistry.

Table 1: Binding Affinities (Ki, nM) of Arylpiperazine Derivatives for Serotonin and Dopamine Receptors

Compound5-HT1A5-HT2A5-HT7D2Reference
8a 13.178210.7388[2]
8b 17.66119.38>10,000[2]
9a 65349.160.8>10,000[2]
9b 23.939.445.0>10,000[2][3]
10a 109196.845.7>10,000[2]
10b 43.480.736.5>10,000[2]
11a 269>10,00044.5>10,000[2]
11b 5.19>10,00079.4>10,000[2]
12a 41.531542.5300[2][3][4]
12b 11.3~141952.217.0[2]

Table 2: Binding Affinities (Ki, nM) of Piperazine and Piperidine Derivatives for Histamine H3 and Sigma (σ1, σ2) Receptors

CompoundhH3R Kiσ1R Kiσ2R KiReference
2 16.0--[5]
4 3.171531-[5]
5 7.703.64-[5]
11 6.24.4167.9[5]
13 37.851.8-[5]
16 12.737.8-[5]
18 397--[5]

Key Signaling Pathways

The therapeutic effects of many piperazine derivatives in CNS disorders are mediated through their interaction with G protein-coupled receptors (GPCRs), most notably the serotonin 5-HT1A receptor. Activation of this receptor initiates a cascade of intracellular signaling events that ultimately modulate neuronal activity.

5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor is predominantly coupled to the inhibitory G protein, Gαi/o. Agonist binding to the 5-HT1A receptor leads to the dissociation of the G protein heterotrimer into its Gαi/o and Gβγ subunits. The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA).

Furthermore, the Gβγ subunit can modulate the activity of other downstream effectors, including the activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. The intricate interplay of these signaling cascades ultimately influences gene expression and neuronal function, contributing to the anxiolytic and antidepressant effects of 5-HT1A receptor agonists.

5-HT1A_Receptor_Signaling_Pathway Receptor 5-HT1A Receptor G_Protein Gαi/oβγ Receptor->G_Protein G_alpha Gαi/o-GTP G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Agonist Chiral Piperazine Agonist Agonist->Receptor ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Neuronal_Response Modulation of Neuronal Activity (e.g., anxiolytic, antidepressant effects) PKA->Neuronal_Response Influences G_alpha->AC Inhibits MAPK_Pathway MAPK/ERK Pathway G_beta_gamma->MAPK_Pathway Activates MAPK_Pathway->Neuronal_Response Influences

Caption: 5-HT1A Receptor Signaling Cascade.

Experimental Protocols

The determination of the biological activity of chiral piperazine derivatives relies on a variety of standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assays

Objective: To determine the affinity (Ki) of a test compound for a specific receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., human D2 or 5-HT1A receptors).

  • Radioligand (e.g., [3H]spiperone for D2 receptors, [3H]8-OH-DPAT for 5-HT1A receptors).

  • Test compounds (chiral piperazine derivatives).

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, pH 7.4).

  • Non-specific binding agent (e.g., haloperidol for D2, serotonin for 5-HT1A).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound in the binding buffer. For determining non-specific binding, a high concentration of the non-specific binding agent is used instead of the test compound. Total binding is measured in the absence of any competing ligand.

  • Equilibration: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Radioligand_Binding_Assay_Workflow Start Start Preparation Prepare reagents: - Cell membranes - Radioligand - Test compound dilutions Start->Preparation Incubation Incubate reagents in 96-well plate Preparation->Incubation Filtration Rapid filtration through glass fiber filters Incubation->Filtration Washing Wash filters with ice-cold buffer Filtration->Washing Counting Scintillation counting to measure radioactivity Washing->Counting Analysis Data analysis: - Calculate specific binding - Determine IC50 - Calculate Ki Counting->Analysis End End Analysis->End

Caption: Radioligand Binding Assay Workflow.

In Vivo Behavioral Assays: Elevated Plus Maze (EPM)

Objective: To assess the anxiolytic-like effects of a test compound in rodents.

Apparatus:

  • A plus-shaped maze elevated from the floor, consisting of two open arms and two enclosed arms of equal size.

Procedure:

  • Acclimatization: Allow the animals (typically mice or rats) to acclimatize to the testing room for at least one hour before the experiment.

  • Drug Administration: Administer the test compound (chiral piperazine derivative) or vehicle to the animals via the desired route (e.g., intraperitoneal, oral) at a specific time before the test.

  • Testing: Place the animal individually in the center of the maze, facing one of the open arms.

  • Observation: Record the animal's behavior for a set period (e.g., 5 minutes) using a video camera. The parameters measured include the number of entries into and the time spent in the open and enclosed arms.

  • Data Analysis: An increase in the number of entries into and the time spent in the open arms is indicative of an anxiolytic-like effect.

Conclusion

Chiral piperazine derivatives continue to be a rich source of inspiration for the development of novel CNS-active drugs. Their ability to selectively target key neurotransmitter systems, particularly the serotonergic and dopaminergic pathways, underscores their therapeutic potential. The stereochemistry of these molecules plays a critical role in their pharmacological profile, and the careful evaluation of individual enantiomers is essential for optimizing efficacy and minimizing off-target effects. The methodologies and data presented in this guide provide a framework for researchers and drug development professionals to advance the understanding and application of chiral piperazine derivatives in the treatment of CNS disorders. Further research focusing on the stereoselective synthesis and comprehensive pharmacological characterization of these compounds will undoubtedly lead to the discovery of new and improved therapies for a range of debilitating neurological and psychiatric conditions.

References

The Versatility of the Piperazine Scaffold: A Technical Review of its Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a ubiquitous structural motif in medicinal chemistry. Its unique physicochemical properties, including its ability to engage in various non-covalent interactions and its favorable pharmacokinetic profile, have established it as a privileged scaffold in the design of novel therapeutics. This technical guide provides an in-depth review of the applications of substituted piperazines across several key therapeutic areas, with a focus on their roles as anticancer, antipsychotic, and antidepressant agents. This document details the quantitative pharmacological data, experimental protocols for their evaluation, and the underlying signaling pathways and synthetic strategies.

Anticancer Applications of Substituted Piperazines

Substituted piperazines have emerged as a promising class of anticancer agents, exhibiting a wide range of mechanistic actions.[1][2] These compounds have been shown to induce apoptosis, inhibit cell cycle progression, and suppress angiogenesis, often through the modulation of critical signaling pathways dysregulated in cancer.[1][3]

Quantitative Data on Anticancer Activity

The in vitro cytotoxic activity of various substituted piperazine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and 50% growth inhibition (GI50) values are summarized in the tables below.

Compound/DerivativeCancer Cell LineCancer TypeIC50/GI50 (µM)Reference
Vindoline-Piperazine Conjugates
Compound 23 MDA-MB-468Breast Cancer1.00 (GI50)[4]
Compound 25 HOP-92Non-Small Cell Lung Cancer1.35 (GI50)[4]
Compound 20 (Non-tumor CHO)-2.54 (IC50)[4]
Compound 23 (Non-tumor CHO)-10.8 (IC50)[4]
Compound 25 (Non-tumor CHO)-6.64 (IC50)[4]
Alepterolic Acid Piperazinyl Derivatives
Compound 3n MDA-MB-231Triple-Negative Breast Cancer5.55 ± 0.56 (IC50)[5]
Benzothiazole-Piperazine Derivatives
Compound 1d HUH-7Hepatocellular Carcinoma3.1 (IC50)[6]
Compound 1d MCF-7Breast Cancer9.2 (IC50)[6]
Compound 1a HCT-116Colorectal Carcinoma4.8 (IC50)[6]
Compound 2a HCT-116Colorectal Carcinoma4.5 (IC50)[6]
Methyl Piperazine Derivatives
Compound A-11 A-549Lung Carcinoma5.71 (IC50)[7]
Compound A-11 HCT-116Colon Cancer4.26 (IC50)[7]
Compound A-11 MIAPaCa-2Pancreatic Carcinoma31.36 (IC50)[7]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines

  • Complete culture medium (e.g., DMEM, RPMI-1640)

  • Substituted piperazine compounds

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 20% SDS in 20 mM HCl)

  • 96-well microplates

  • Multi-well plate spectrophotometer

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.[8][9]

  • Compound Treatment: Prepare serial dilutions of the piperazine compounds in the culture medium. Remove the overnight medium from the cells and add the compound dilutions to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).[8][10]

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).[9][10]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[11][12]

  • Solubilization of Formazan: Carefully remove the medium from each well. Add 80-150 µL of the solubilization solution to each well to dissolve the insoluble purple formazan product.[9][11]

  • Absorbance Measurement: Incubate the plates for 10 hours at 37°C to ensure complete solubilization of the formazan.[9] Measure the optical density at a wavelength of 540-550 nm using a multi-well plate spectrophotometer.[10][12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of cell viability against the logarithm of the compound concentrations and fitting the data to a dose-response curve.[1]

Experimental Workflow: Anticancer Drug Screening

The general workflow for screening and characterizing novel anticancer piperazine derivatives is a multi-step process.

anticancer_workflow cluster_synthesis Compound Synthesis & Library Generation cluster_screening In Vitro Screening cluster_mechanistic Mechanism of Action Studies cluster_invivo In Vivo Evaluation synthesis Synthesis of Piperazine Derivatives purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification primary_screen Primary Cytotoxicity Screening (e.g., MTT Assay on a few cell lines) purification->primary_screen secondary_screen Secondary Screening (NCI-60 panel or similar) primary_screen->secondary_screen apoptosis Apoptosis Assays (Annexin V/PI, Caspase activity) secondary_screen->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) secondary_screen->cell_cycle pathway Target Identification (Western Blot, Kinase Assays) secondary_screen->pathway xenograft Xenograft Models in Mice pathway->xenograft pk_pd Pharmacokinetics & Pharmacodynamics xenograft->pk_pd

General workflow for anticancer drug screening.

Antipsychotic Applications of Substituted Piperazines

Many atypical antipsychotic drugs feature a substituted piperazine moiety, which is crucial for their interaction with dopamine and serotonin receptors. These compounds often exhibit a multi-receptor binding profile, contributing to their efficacy against both positive and negative symptoms of schizophrenia with a reduced incidence of extrapyramidal side effects.[5][13]

Quantitative Data on Receptor Binding Affinity

The binding affinities (Ki values) of several prominent piperazine-containing antipsychotics for key dopamine and serotonin receptors are presented below. Lower Ki values indicate higher binding affinity.

DrugD2 Receptor (Ki, nM)5-HT1A Receptor (Ki, nM)5-HT2A Receptor (Ki, nM)Reference
Aripiprazole ~0.34 - 0.68~4.4~3.4[10][14]
Clozapine ~126 - 160~19~13[13][15]
Olanzapine ~11 - 31~200~4[13][15]
Brexpiprazole ~0.3~0.12~0.47[5]
Asenapine ~1.3~2.5~0.06[5]
Lurasidone ~1.0~6.8~0.5[5]
Experimental Protocol: Apomorphine-Induced Climbing Behavior in Mice

This in vivo model is widely used to screen for potential antipsychotic activity by assessing a compound's ability to antagonize dopamine receptor-mediated behaviors.

Materials:

  • Male mice

  • Apomorphine hydrochloride

  • Substituted piperazine test compounds

  • Vehicle for apomorphine (e.g., 0.1% ascorbic acid in saline)

  • Vehicle for test compounds

  • Cylindrical wire mesh cages (e.g., 13 cm height, 14 cm diameter)

Procedure:

  • Acclimation: Place the mice individually in the wire mesh cages for at least 1 hour before the experiment to allow for adaptation to the new environment.[10]

  • Compound Administration: Administer the test compound or its vehicle intraperitoneally (i.p.) to the mice.[10]

  • Apomorphine Challenge: After a predetermined pretreatment time (e.g., 20 minutes), administer apomorphine hydrochloride subcutaneously (s.c.) at a dose known to induce climbing behavior (e.g., 1.0-2.5 mg/kg).[3][10]

  • Behavioral Observation: Beginning 10 minutes after the apomorphine injection, visually assess the climbing behavior at regular intervals (e.g., every 5 minutes) for a total observation period of 20-30 minutes.

  • Scoring: Score the climbing behavior based on the number of paws on the cage wall (e.g., 0 for no paws, 1 for one paw, 2 for two paws, 3 for three paws, and 4 for all four paws on the wall). The total climbing score is the sum of the scores from each observation point.[10]

  • Data Analysis: Calculate the percentage inhibition of climbing behavior for each dose of the test compound compared to the vehicle-treated control group. The ED50 (the dose that inhibits 50% of the apomorphine-induced climbing) can be determined from a dose-response curve.[13]

Signaling Pathway: Dopamine D2 Receptor

The antipsychotic effects of many piperazine derivatives are mediated through their antagonism of the dopamine D2 receptor, a G-protein coupled receptor (GPCR).

D2_signaling Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Gi Gi/o Protein D2R->Gi Activates BetaArrestin β-Arrestin D2R->BetaArrestin Recruits AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CellularResponse ↓ Neuronal Firing & Dopaminergic Activity PKA->CellularResponse ERK ERK Signaling BetaArrestin->ERK Akt Akt Signaling BetaArrestin->Akt Antipsychotic Substituted Piperazine (Antagonist) Antipsychotic->D2R Blocks ERK->CellularResponse Akt->CellularResponse

Dopamine D2 receptor signaling pathway.

Antidepressant Applications of Substituted Piperazines

The piperazine moiety is a key structural feature in several classes of antidepressant drugs.[16] These compounds often exert their therapeutic effects by modulating the serotonergic system, primarily through inhibition of the serotonin transporter (SERT) and/or interaction with various serotonin receptor subtypes, particularly the 5-HT1A receptor.[8][17]

Quantitative Data on Serotonergic Activity

The binding affinities (Ki) and reuptake inhibition potencies (IC50) of representative piperazine-containing antidepressants are listed below.

DrugSERT (Ki, nM)5-HT1A Receptor (Ki, nM)5-HT2A Receptor (Ki, nM)Reference
Trazodone ~150 - 450~40 - 78~1.6 - 2.1[11]
Nefazodone ~200~80~2[16]
Vilazodone ~0.2~15-
Vortioxetine ~1.6~15~120-
Experimental Protocol: In Vitro Serotonin Reuptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of serotonin into cells expressing the serotonin transporter (SERT).

Materials:

  • HEK293 cells stably expressing human SERT (hSERT)

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

  • [³H]Serotonin (radiolabeled serotonin)

  • Substituted piperazine test compounds

  • Known SERT inhibitor (e.g., Fluoxetine) as a positive control

  • 96-well microplates

  • Liquid scintillation counter

Procedure:

  • Cell Plating: Seed the hSERT-expressing HEK293 cells into a 96-well plate and allow them to grow to confluency.

  • Compound Pre-incubation: Wash the cells with pre-warmed uptake buffer. Pre-incubate the cells with various concentrations of the test compound or a reference inhibitor in uptake buffer for 15-30 minutes at 37°C.

  • Initiation of Uptake: Initiate serotonin uptake by adding [³H]Serotonin to each well at a final concentration close to its Michaelis-Menten constant (Km) for SERT.

  • Incubation: Incubate the plate for a short period (5-15 minutes) at 37°C. This incubation time should be within the linear range of serotonin uptake. To determine non-specific uptake, include control wells with a high concentration of a known SERT inhibitor.

  • Termination and Lysis: Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer. Lyse the cells to release the intracellular contents, including the uptaken [³H]Serotonin.

  • Scintillation Counting: Transfer the cell lysates to scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Determine the percentage of inhibition of specific uptake for each concentration of the test compound. The IC50 value can be calculated from the resulting dose-response curve.

Signaling Pathway: Serotonin 5-HT1A Receptor

Many piperazine-based antidepressants act as agonists or partial agonists at the 5-HT1A receptor, which is an inhibitory GPCR.

Serotonin 5-HT1A receptor signaling pathway.

Synthesis of Substituted Piperazines

The synthesis of substituted piperazines is a cornerstone of medicinal chemistry, with various methods developed to introduce diverse functionalities onto the piperazine core.

General Synthetic Protocols

N-Alkylation of Piperazine: A common method for the synthesis of N-substituted piperazines is the direct alkylation of a piperazine with an alkyl halide in the presence of a base. To achieve mono-alkylation, a mono-protected piperazine, such as N-Boc-piperazine, is often used.

General Procedure for N-Alkylation:

  • To a stirred suspension of a mono-protected piperazine and a base (e.g., K2CO3) in a suitable solvent (e.g., acetonitrile or DMF), add the alkyl halide.[1]

  • Heat the reaction mixture and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction, and perform an aqueous workup.

  • Purify the crude product by column chromatography.[1]

Synthesis of 1-Arylpiperazines: The synthesis of 1-arylpiperazines can be achieved through several methods, including the diazotization of a primary arylamine followed by diazonium coupling with a secondary arylpiperazine.[5]

General Procedure for Diazonium Coupling:

  • Diazotize the primary arylamine using sodium nitrite in an acidic medium at low temperature.

  • Couple the resulting diazonium salt with the desired arylpiperazine.

  • Isolate and purify the 1-aryl-4-(2-aryl-1-diazenyl)-piperazine product.[5]

Detailed Synthesis Example: Trazodone

Trazodone can be synthesized via a microwave-assisted reaction, which significantly reduces the reaction time compared to conventional methods.

Method: The synthesis involves the reaction of 2-(3-halopropyl)[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one with 1-(3-chlorophenyl)piperazine hydrochloride in the presence of potassium carbonate and a phase transfer catalyst under microwave irradiation.[1] An alternative "one-pot" microwave-assisted synthesis involves the initial reaction of 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one with 1-bromo-3-chloropropane, followed by the addition of 1-(3-chlorophenyl)piperazine.[1] This method has been shown to produce trazodone with good yields in a significantly shorter time frame.[1]

Conclusion

The substituted piperazine scaffold continues to be a highly valuable and versatile platform in the discovery and development of new therapeutic agents. Its presence in a wide array of approved drugs for various diseases, particularly those affecting the central nervous system and cancer, underscores its importance. The ability to readily modify the piperazine ring at its nitrogen atoms allows for the fine-tuning of pharmacological activity and pharmacokinetic properties. As our understanding of the molecular basis of diseases deepens, the rational design of novel substituted piperazine derivatives targeting specific biological pathways holds immense promise for the future of medicine. This technical guide provides a foundational overview of the key applications, evaluation methods, and synthetic strategies related to this important class of compounds, serving as a valuable resource for researchers in the field.

References

A Comprehensive Technical Guide to the Physical and Chemical Properties of N-Boc-piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Boc-piperazine, also known by its systematic name tert-butyl piperazine-1-carboxylate, is a cornerstone building block in modern organic and medicinal chemistry. Its unique structural feature, a piperazine ring mono-protected with a tert-butyloxycarbonyl (Boc) group, renders it an invaluable intermediate for the synthesis of a diverse array of complex molecules, particularly in the development of novel therapeutics. The presence of the Boc protecting group allows for selective functionalization at the free secondary amine, a strategic advantage that has cemented its role in the pharmaceutical industry. This technical guide provides an in-depth exploration of the physical and chemical properties of N-Boc-piperazine, complete with quantitative data, detailed experimental protocols, and visual diagrams to elucidate key synthetic pathways and workflows.

Core Physical and Chemical Properties

A thorough understanding of the physicochemical properties of N-Boc-piperazine is fundamental to its application in synthesis. These properties dictate its behavior in various solvents and reaction conditions, informing decisions on purification, storage, and handling.

PropertyValueReference(s)
CAS Number 57260-71-6[1][2][3]
Molecular Formula C₉H₁₈N₂O₂[1][4][5]
Molecular Weight 186.25 g/mol [1][4][5][6]
Appearance White to off-white or yellowish crystalline powder/waxy solid.[1][4][1][4]
Melting Point 43-49 °C[1][4]
Boiling Point 258 °C at 760 mmHg[1][4]
Density 1.03 g/cm³[1][4]
Flash Point 109.8 °C[1][4]
Solubility Soluble in dichloromethane, ethanol, methanol, ethyl acetate, and DMSO.[1][2] Less soluble in water.[2][1][2]
pKa (predicted) 8.45 ± 0.10[7]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of N-Boc-piperazine. Below is a summary of its key spectral features.

TechniqueKey Features
¹H NMR The proton NMR spectrum provides characteristic signals for the protons of the piperazine ring and the tert-butyl group of the Boc protecting group.
¹³C NMR The carbon-13 NMR spectrum shows distinct peaks for the carbon atoms in the piperazine ring and the Boc group.
FTIR The infrared spectrum displays characteristic absorption bands corresponding to the functional groups present, notably the N-H stretch of the secondary amine and the C=O stretch of the carbamate.
Mass Spectrometry Mass spectral analysis confirms the molecular weight of the compound and provides insights into its fragmentation pattern.

Chemical Properties and Reactivity

The synthetic utility of N-Boc-piperazine is primarily derived from the differential reactivity of its two nitrogen atoms. The Boc-protected nitrogen is unreactive under a wide range of conditions, which allows for selective chemical transformations at the free secondary amine.[1]

Key Reactions:
  • N-Alkylation: The secondary amine of N-Boc-piperazine can be readily alkylated using alkyl halides or through reductive amination with aldehydes or ketones. This reaction is fundamental for introducing a wide variety of substituents.

  • N-Arylation: The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for the synthesis of N-aryl piperazines from N-Boc-piperazine and aryl halides.[4]

  • Deprotection: The Boc group is labile under acidic conditions and can be efficiently removed to unmask the second amine functionality. This orthogonality is a key feature, enabling sequential functionalization. Common reagents for deprotection include trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol.[8]

Experimental Protocols

Synthesis of N-Boc-piperazine

There are two primary synthetic routes to N-Boc-piperazine: the traditional method starting from piperazine and a more recent industrial method utilizing diethanolamine.

Protocol 1: Synthesis from Piperazine (Traditional Method)

This method involves the direct reaction of piperazine with di-tert-butyl dicarbonate (Boc₂O). To improve selectivity for mono-protection, the reaction can be carried out by forming a salt of piperazine first.[9]

  • Reaction Setup: In a reaction vessel, dissolve piperazine in a suitable solvent such as methanol or acetic acid.[9]

  • Salt Formation (Optional): To enhance mono-protection selectivity, an acid like acetic acid can be added to form the piperazine salt.[9]

  • Boc Protection: Cool the solution to 0 °C. Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Work-up and Purification: Remove the solvent under reduced pressure. The crude product, a mixture of mono- and di-Boc-piperazine, is then purified by column chromatography.[9]

Protocol 2: Synthesis from Diethanolamine (Industrial Method)

This innovative method is often preferred for large-scale industrial applications due to its cost-effectiveness and high yield.[9] It proceeds in three main steps: chlorination, Boc protection, and aminolysis cyclization.[9]

  • Chlorination: Diethanolamine is reacted with a chlorinating agent, such as thionyl chloride, to produce bis(2-chloroethyl)amine.[9]

  • Boc Protection: The resulting bis(2-chloroethyl)amine is then protected with di-tert-butyl dicarbonate (Boc₂O).

  • Aminolysis Cyclization: The Boc-protected intermediate undergoes cyclization with ammonia water to yield N-Boc-piperazine.[9]

  • Work-up and Purification: The reaction mixture is cooled, and the product is extracted using a suitable organic solvent like ethyl acetate. The combined organic layers are dried and concentrated under reduced pressure to yield the final product.[9]

N-Boc Deprotection

The removal of the Boc group is a critical step in the further functionalization of the piperazine ring.

Protocol 3: Acidic Deprotection using Trifluoroacetic Acid (TFA)

  • Reaction Setup: Dissolve the N-Boc protected piperazine derivative in anhydrous dichloromethane (DCM).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath and slowly add trifluoroacetic acid (TFA).

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure. Neutralize the residue with a basic solution, such as saturated aqueous sodium bicarbonate.

  • Isolation: Extract the deprotected piperazine derivative with an organic solvent, dry the organic phase, and concentrate to obtain the final product.[8]

Visualizing Synthetic and Reaction Pathways

To better illustrate the logical flow of the synthesis and subsequent reactions of N-Boc-piperazine, the following diagrams are provided.

Synthesis_of_N_Boc_Piperazine cluster_traditional Traditional Method cluster_industrial Industrial Method Piperazine Piperazine Mono_Di_Mixture Mono- and Di-Boc-piperazine Mixture Piperazine->Mono_Di_Mixture Reaction Boc2O Boc₂O Boc2O->Mono_Di_Mixture Purification Purification Mono_Di_Mixture->Purification NBocPip_Trad N-Boc-piperazine Purification->NBocPip_Trad Diethanolamine Diethanolamine Chlorination Chlorination Diethanolamine->Chlorination BisChloroethylamine Bis(2-chloroethyl)amine Chlorination->BisChloroethylamine BocProtection Boc Protection BisChloroethylamine->BocProtection BocProtectedIntermediate Boc-Protected Intermediate BocProtection->BocProtectedIntermediate Cyclization Aminolysis Cyclization BocProtectedIntermediate->Cyclization NBocPip_Ind N-Boc-piperazine Cyclization->NBocPip_Ind

Caption: Synthetic routes to N-Boc-piperazine.

NBocPip_Reactions cluster_functionalization Selective Functionalization at Free Amine cluster_deprotection Deprotection NBocPip N-Boc-piperazine Alkylation N-Alkylation (e.g., Alkyl Halide) NBocPip->Alkylation Arylation N-Arylation (Buchwald-Hartwig) NBocPip->Arylation AlkylatedProduct N-Alkyl-N'-Boc-piperazine Alkylation->AlkylatedProduct ArylatedProduct N-Aryl-N'-Boc-piperazine Arylation->ArylatedProduct Deprotection Acidic Deprotection (e.g., TFA or HCl) AlkylatedProduct->Deprotection ArylatedProduct->Deprotection DeprotectedProduct Functionalized Piperazine Deprotection->DeprotectedProduct

Caption: General reaction workflow of N-Boc-piperazine.

Applications in Drug Discovery and Development

The piperazine moiety is a "privileged scaffold" in medicinal chemistry, appearing in a multitude of approved drugs targeting a wide range of diseases. N-Boc-piperazine serves as a crucial starting material for the synthesis of many of these pharmaceuticals. Its utility spans across various therapeutic areas, including but not limited to, treatments for cancer, infectious diseases, and central nervous system disorders. The ability to selectively introduce functionality onto the piperazine ring allows for the fine-tuning of a compound's pharmacological properties, such as its potency, selectivity, and pharmacokinetic profile.

References

The Triumvirate of Reactivity: A Technical Guide to N-Boc-piperazine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, N-Boc-piperazine carboxylic acids represent a cornerstone class of bifunctional building blocks. Their strategic importance, particularly in the synthesis of complex molecules and novel therapeutic agents like Proteolysis Targeting Chimeras (PROTACs), stems from the distinct and controllable reactivity of three key sites: the carboxylic acid, the Boc-protected nitrogen, and the unprotected secondary amine of the piperazine ring. This guide provides an in-depth exploration of these reactive centers, complete with detailed experimental protocols, comparative quantitative data, and visual workflows to empower efficient and precise molecular design.

The strategic placement of the tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens is fundamental to the utility of these molecules.[1] This bulky carbamate renders the protected nitrogen unreactive under a wide range of conditions, thereby enabling selective functionalization at the other two sites.[2][3] This principle of orthogonal protection is a recurring theme in the synthetic applications of N-Boc-piperazine carboxylic acids, allowing for a stepwise and controlled elaboration of the molecular scaffold.[2][4]

The Carboxylic Acid: A Hub for Amide Bond Formation

The carboxylic acid moiety is arguably the most frequently targeted reactive site, serving as a versatile handle for coupling with a diverse array of primary and secondary amines to form stable amide bonds.[5][6] This transformation is central to the construction of larger molecules, including the linkage of a target protein-binding ligand to an E3 ligase-recruiting ligand in PROTACs.[6][7]

The efficiency of amide bond formation is highly dependent on the choice of coupling reagent. The selection is often guided by factors such as the steric and electronic properties of the substrates, desired reaction conditions, and cost.[5] Below is a comparative overview of common coupling methodologies.

Coupling ReagentAdditive(s)BaseTypical SolventTypical Reaction Time (h)Typical Yield (%)Key Considerations
EDCHOBtDIPEADMF or DCM4 - 2475 - 90Cost-effective and widely used. The urea byproduct is water-soluble, simplifying purification. HOBt suppresses racemization.[5][6]
HATU-DIPEADMF1 - 1285 - 95Highly efficient and rapid. Ideal for sterically hindered substrates. The guanidinium byproduct can sometimes complicate purification.[5][7]
DCCDMAP (cat.)-DCM12 - 2470 - 85Effective but the dicyclohexylurea (DCU) byproduct is insoluble in many organic solvents, requiring filtration for removal.[5]

Table 1: Comparative data for common amide coupling reactions with N-Boc-piperazine carboxylic acids. Yields are substrate-dependent and provided as a general guideline.[5][6]

A potential side reaction when using carbodiimide reagents like EDC is the formation of an N-acylurea byproduct.[7] This can be effectively suppressed by the addition of 1-hydroxybenzotriazole (HOBt) or its aza-analogue, which trap the reactive O-acylisourea intermediate.[7] Another consideration is the potential for premature cleavage of the Boc group under even mildly acidic conditions, which can lead to di-acylation of the piperazine.[7] Therefore, maintaining non-acidic reaction conditions is crucial.[7]

Experimental Protocols: Amide Bond Formation

Protocol 1.1: EDC/HOBt Mediated Coupling [5]

  • Dissolve the N-Boc-piperazine carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Add DIPEA (2.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, dilute the mixture with DCM and wash with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 1.2: HATU Mediated Coupling [5][7]

  • In a dry flask under an inert atmosphere, dissolve the N-Boc-piperazine carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.0-3.0 eq) and stir at room temperature for 15-30 minutes for pre-activation.

  • Add the amine (1.1 eq) to the activated mixture.

  • Stir at room temperature for 1-12 hours, monitoring by TLC or LC-MS.

  • Once complete, dilute with ethyl acetate or DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash chromatography.

Amide_Bond_Formation_Workflow cluster_start Reactant Preparation cluster_activation Activation & Coupling cluster_workup Work-up & Purification Start N-Boc-piperazine carboxylic acid + Amine Activation Add Coupling Reagent (e.g., HATU, EDC/HOBt) + Base (e.g., DIPEA) Start->Activation Inert solvent (DMF or DCM) Coupling Amide Bond Formation Activation->Coupling Stir at RT Workup Aqueous Work-up (Wash with NaHCO3, Brine) Coupling->Workup Reaction complete Purification Purification (Column Chromatography) Workup->Purification Product Purified Amide Product Purification->Product

General workflow for amide bond formation.

The Unprotected Nitrogen: Gateway to N-Alkylation

The free secondary amine of the piperazine ring provides a second, highly valuable point for diversification. This site readily undergoes N-alkylation, allowing for the introduction of a wide range of substituents.[8] This functionalization is a key step in the synthesis of numerous pharmaceutically active compounds.[8][9] Two primary methods for N-alkylation are direct alkylation with alkyl halides and reductive amination.

Protocol 2.1: Direct N-Alkylation with Alkyl Halides

  • Dissolve N-Boc-piperazine carboxylic acid or its ester derivative (1.0 eq) in a suitable solvent such as acetonitrile or acetone.

  • Add a base, typically potassium carbonate (2.0-3.0 eq).

  • Add the alkyl halide (1.1-1.5 eq) to the mixture.

  • Heat the reaction mixture to reflux and stir for 4-24 hours, monitoring completion by TLC or LC-MS.

  • After cooling, filter off the base and concentrate the filtrate.

  • The residue can be purified by column chromatography.

Protocol 2.2: Reductive Amination

  • Dissolve the N-Boc-piperazine derivative (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in a solvent like dichloromethane (DCM) or dichloroethane (DCE).

  • Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq).

  • Stir the reaction at room temperature for 2-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

  • Purify the product by flash chromatography.

N_Alkylation_Pathways cluster_alkylation Direct Alkylation cluster_amination Reductive Amination Start N-Boc-piperazine derivative (free secondary amine) Alkylation_Reagents Alkyl Halide (R-X) + Base (e.g., K2CO3) Start->Alkylation_Reagents Amination_Reagents Aldehyde/Ketone (R-CHO) + Reducing Agent (e.g., NaBH(OAc)3) Start->Amination_Reagents Alkylation_Product N-Alkyl-N'-Boc-piperazine Alkylation_Reagents->Alkylation_Product Amination_Product N-Alkyl-N'-Boc-piperazine Amination_Reagents->Amination_Product

Synthetic pathways for N-alkylation.

The Boc-Protected Nitrogen: Controlled Deprotection

The tert-butoxycarbonyl (Boc) group is a robust protecting group, stable to basic, nucleophilic, and many reductive conditions.[2][3] However, its key advantage lies in its lability under acidic conditions, which allows for its clean and efficient removal to unveil the secondary amine for subsequent functionalization.[2][10] This deprotection is a critical step in many multi-step syntheses, enabling the sequential modification of the two piperazine nitrogens.

The most common reagents for Boc deprotection are trifluoroacetic acid (TFA) in dichloromethane (DCM) or a solution of hydrogen chloride (HCl) in an organic solvent like dioxane or methanol.[10] The choice of acid can be important; for instance, if the trifluoroacetate salt formed with TFA is difficult to handle, the hydrochloride salt generated with HCl in dioxane may be more easily isolated as a solid.[10]

ReagentSolventTypical Reaction Time (h)Typical TemperatureKey Considerations
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0.5 - 2Room TemperatureHighly effective. The resulting trifluoroacetate salt may require neutralization.[2][10]
4M Hydrogen Chloride (HCl)Dioxane1 - 3Room TemperatureOften yields a crystalline hydrochloride salt that can be isolated by filtration.[10]

Table 2: Common conditions for N-Boc deprotection of piperazine derivatives.

Protocol 3.1: Boc Deprotection with TFA [10]

  • Dissolve the N-Boc protected piperazine derivative (1.0 eq) in DCM.

  • Add TFA (5-10 eq), often as a 20-50% solution in DCM.

  • Stir the mixture at room temperature for 0.5-2 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Carefully add a base, such as saturated aqueous NaHCO₃, to the residue to neutralize the acid.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperazine.

Protocol 3.2: Boc Deprotection with HCl in Dioxane [10]

  • Dissolve the N-Boc protected piperazine derivative (1.0 eq) in a minimal amount of a suitable solvent (e.g., methanol, dioxane).

  • Add a 4M solution of HCl in dioxane (3-5 eq) at room temperature.

  • Stir for 1-3 hours. The hydrochloride salt of the deprotected product often precipitates.

  • Upon completion, the solvent can be removed in vacuo, or the product can be precipitated by adding diethyl ether and collected by filtration.

Boc_Deprotection_Mechanism Boc_Protected N-Boc-piperazine derivative Intermediate Protonated Intermediate Boc_Protected->Intermediate + H+ Acid Strong Acid (TFA or HCl) Products Deprotected Piperazine (Amine Salt) Intermediate->Products Elimination Byproducts Isobutylene + CO2 Intermediate->Byproducts

Acid-catalyzed Boc deprotection mechanism.

Conclusion

The synthetic versatility of N-Boc-piperazine carboxylic acids is rooted in the distinct reactivity of their three primary functional sites. By leveraging a rich toolbox of coupling agents, alkylating conditions, and orthogonal deprotection strategies, researchers can precisely and efficiently construct complex molecular architectures. A thorough understanding of the principles and protocols outlined in this guide will aid drug development professionals in harnessing the full potential of these indispensable chemical building blocks for the advancement of modern medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols for the Use of (r)-1-Boc-piperazine-3-carboxylic acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(r)-1-Boc-piperazine-3-carboxylic acid is a chiral, non-proteinogenic amino acid analogue that serves as a valuable building block in modern peptidomemetics and drug discovery. Its constrained piperazine ring structure imparts unique conformational properties to peptides, influencing their secondary structure and, consequently, their biological activity, receptor selectivity, and enzymatic stability. The incorporation of this scaffold can lead to peptides with enhanced resistance to proteolytic degradation and improved pharmacokinetic profiles.[1][2] The tert-butyloxycarbonyl (Boc) protecting group on the piperazine nitrogen ensures controlled reactivity during peptide synthesis, making it compatible with standard solid-phase and solution-phase methodologies.[3][4]

These application notes provide detailed protocols for the incorporation of this compound into peptide chains, along with representative data and a discussion of its potential biological applications.

Biological Context: Constrained Peptides as Somatostatin Receptor Ligands

Peptides containing piperazine scaffolds have been investigated for a wide range of therapeutic applications due to the favorable physicochemical properties conferred by the piperazine moiety.[5][6][7] One area of interest is the development of potent and selective ligands for G-protein coupled receptors (GPCRs), such as the somatostatin receptors (SSTRs). Somatostatin analogues are crucial in the treatment of neuroendocrine tumors and acromegaly. The conformational rigidity introduced by this compound can "lock" a peptide into a bioactive conformation that mimics the binding motif of the natural ligand, somatostatin, leading to enhanced receptor affinity and signaling.

Below is a simplified diagram of the signaling pathway initiated by the activation of a somatostatin receptor (SSTR2), a common target for such peptide analogues.

SSTR2_Signaling cluster_membrane Cell Membrane SSTR2 SSTR2 Gi Gi Protein SSTR2->Gi activates AC Adenylyl Cyclase Gi->AC inhibits Peptide Peptide Analogue (with (r)-piperazine-3-carboxylic acid) Peptide->SSTR2 binds cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates CellEffects Inhibition of Hormone Secretion & Cell Proliferation PKA->CellEffects leads to

Caption: Somatostatin Receptor 2 (SSTR2) Signaling Pathway.

Data Presentation: Representative Peptide Synthesis Data

The following table summarizes expected quantitative data for the synthesis of a model pentapeptide, H-Tyr-Ala-(r-Pip)-Phe-Pro-NH₂, where "r-Pip" represents the (r)-piperazine-3-carboxylic acid residue. These values are based on typical yields and purities achieved in solid-phase peptide synthesis (SPPS) of similar constrained peptidomimetics.[8]

ParameterValueMethod of Analysis
Crude Peptide Yield 75%Gravimetric Analysis
Purity (Crude) 68%Analytical RP-HPLC (214 nm)
Purity (Purified) >98%Analytical RP-HPLC (214 nm)
Molecular Weight (Exp) 672.8 DaMass Spectrometry (ESI-MS)
Molecular Weight (Calc) 672.78 Da-
Coupling Efficiency >99% per stepKaiser Test or HPLC analysis of cleaved and deprotected aliquots

Experimental Protocols

The following are detailed protocols for the incorporation of this compound into peptides using both solid-phase and solution-phase techniques. These protocols are adapted from established methods for similar cyclic amino acids and N-Boc-piperazine coupling reactions.[8][9]

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Fmoc/tBu Strategy

This protocol describes the manual synthesis of a C-terminally amidated peptide on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Diethyl ether (cold)

Workflow Diagram:

SPPS_Workflow Start Start: Rink Amide Resin Swell 1. Resin Swelling (DMF) Start->Swell Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Wash1 3. Washing (DMF, DCM) Fmoc_Deprotection->Wash1 Coupling 4. Amino Acid Coupling (AA, HATU, DIPEA in DMF) Wash1->Coupling Wash2 5. Washing (DMF, DCM) Coupling->Wash2 Repeat Repeat Steps 2-5 for each amino acid Wash2->Repeat Repeat->Fmoc_Deprotection Next cycle Cleavage 6. Cleavage & Deprotection (TFA/TIS/H₂O) Repeat->Cleavage Final cycle Precipitation 7. Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification 8. Purification (RP-HPLC) Precipitation->Purification End End: Purified Peptide Purification->End

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

Procedure:

  • Resin Swelling: Swell the Rink Amide resin (0.1 mmol scale) in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling (Standard Fmoc-amino acids):

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HATU (2.9 eq.) in DMF.

    • Add DIPEA (6 eq.) and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor coupling completion with a Kaiser test.

  • Incorporation of this compound:

    • In a separate vial, dissolve this compound (3 eq.) and HATU (2.9 eq.) in DMF.

    • Add DIPEA (6 eq.) and pre-activate for 5 minutes.

    • Add the activated solution to the deprotected peptide-resin and shake for 2-4 hours. The coupling of this sterically hindered residue may require a longer reaction time or double coupling.

  • Washing: After each coupling step, wash the resin as described in step 3.

  • Repeat: Repeat the deprotection, washing, and coupling cycles until the desired peptide sequence is assembled.

  • Final Fmoc Deprotection: Perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to the dried peptide-resin and shake for 2-3 hours at room temperature.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., acetonitrile/water).

    • Purify the peptide by preparative reverse-phase HPLC (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

    • Collect fractions and analyze by analytical HPLC and mass spectrometry.

Protocol 2: Solution-Phase Peptide Synthesis (Dipeptide Fragment)

This protocol outlines the synthesis of a dipeptide fragment, Boc-(r-Pip)-Phe-OMe, which can be a useful intermediate for larger peptide synthesis.

Materials:

  • This compound

  • L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or DIPEA

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • 1M Hydrochloric acid

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Logical Relationship Diagram:

Solution_Phase_Logic cluster_reactants Reactants cluster_process Process BocPip This compound Activation Carboxyl Activation (BocPip + EDC/HOBt) BocPip->Activation PheOMe H-Phe-OMe Coupling Amide Bond Formation (Activated Acid + PheOMe) PheOMe->Coupling CouplingAgents EDC / HOBt CouplingAgents->Activation Base TEA / DIPEA Base->Coupling Activation->Coupling Activated intermediate Workup Aqueous Work-up (Washing & Extraction) Coupling->Workup Purification Purification (Column Chromatography) Workup->Purification Product Product: Boc-(r-Pip)-Phe-OMe Purification->Product

Caption: Logical Flow for Solution-Phase Dipeptide Synthesis.

Procedure:

  • Preparation of Phenylalanine Methyl Ester: To a suspension of H-Phe-OMe·HCl (1.0 eq.) in DCM, add TEA (1.1 eq.) and stir for 15 minutes at 0°C.

  • Activation of this compound:

    • In a separate flask, dissolve this compound (1.0 eq.) and HOBt (1.1 eq.) in DCM.

    • Cool the solution to 0°C and add EDC (1.1 eq.).

    • Stir the mixture at 0°C for 30 minutes.

  • Coupling Reaction:

    • Add the activated carboxylic acid solution from step 2 to the phenylalanine methyl ester solution from step 1.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution, 1M HCl, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure dipeptide.

Conclusion

This compound is a versatile building block for creating conformationally constrained peptides. Its incorporation is readily achievable through standard peptide synthesis protocols, offering a strategic approach to enhance the therapeutic potential of peptide-based drug candidates. The methods outlined in these notes provide a foundation for researchers to explore the utility of this and other piperazine-based scaffolds in their drug discovery and development efforts.

References

(r)-1-Boc-piperazine-3-carboxylic acid as a chiral building block for pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: (r)-1-Boc-piperazine-3-carboxylic acid

Topic: this compound as a Chiral Building Block for Pharmaceuticals

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a valuable chiral building block in the synthesis of complex pharmaceutical compounds. Its structure incorporates a piperazine ring, a common motif in medicinal chemistry, with a defined stereocenter at the 3-position. The tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective functionalization, while the carboxylic acid moiety provides a handle for amide bond formation and other modifications. This combination of features makes it a versatile intermediate for creating molecules with specific three-dimensional arrangements, which is often critical for biological activity and selectivity.[1][2] Its application is particularly prominent in the development of novel therapeutics where the piperazine core is essential for targeting specific receptors or enzymes.

Applications in Pharmaceutical Synthesis

The piperazine scaffold is a privileged structure in drug discovery, appearing in numerous approved drugs. The chiral nature of this compound is crucial for developing enantiomerically pure pharmaceuticals, where a specific stereoisomer is responsible for the desired therapeutic effect.

  • Key Intermediate in Drug Synthesis: This building block is integral to the synthesis of various pharmaceuticals, especially those targeting the central nervous system.[2] It is a key component in the development of drugs such as Niraparib, an orally active poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy.[3][4] The synthesis of Niraparib involves creating a complex heterocyclic system where the chiral piperidine core, derived from precursors like this compound, is essential for its anti-tumoral activity in breast and ovarian cancer.[3][5]

  • Peptide Synthesis and Peptidomimetics: The Boc-protected amine and the carboxylic acid group make this molecule well-suited for peptide synthesis, where it can be incorporated to introduce conformational constraints or to act as a stable, non-natural amino acid mimic.[1]

  • Linker Technology: In advanced drug development strategies like Proteolysis Targeting Chimeras (PROTACs), bifunctional molecules like this are used as linkers to connect a target protein-binding ligand to an E3 ligase-recruiting ligand.[6]

Physicochemical Properties and Specifications

The properties of this compound are summarized below. Note that some sources may refer to the isomeric (R)-4-N-Boc-piperazine-2-carboxylic acid, which has a similar structure.

PropertyValueReference
IUPAC Name (3R)-1-(tert-butoxycarbonyl)piperazine-3-carboxylic acid[]
Synonyms (r)-1-boc-piperazine-3-carboxylicacid[]
CAS Number 192330-11-3[]
Molecular Formula C₁₀H₁₈N₂O₄[]
Molecular Weight 230.26 g/mol []
Appearance White powder[1]
Purity ≥ 95%[]
Melting Point 231-239°C[]

Experimental Protocols: Amide Bond Formation

The formation of an amide bond is the most common and critical reaction involving this compound. The choice of coupling reagent is crucial for achieving high yield and purity.[8] Below are detailed protocols for standard coupling methods.

Protocol 1: EDC/HOBt Mediated Coupling

This method is widely used due to the water-solubility of the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) byproduct, which simplifies purification. 1-Hydroxybenzotriazole (HOBt) is added to improve efficiency and suppress racemization.[6][8]

Reagents:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • EDC (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 eq) and the desired amine (1.1 eq) in anhydrous DMF or DCM.

  • Add HOBt (1.2 eq) and DIPEA (2.5 eq) to the reaction mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.[6]

  • Allow the reaction to warm to room temperature and stir for 4-24 hours.[6][8]

  • Monitor the reaction progress using TLC or LC-MS.

  • Upon completion, dilute the mixture with DCM or ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.[6][8]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: HATU Mediated Coupling

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent, often used for sterically hindered substrates or when rapid reaction times are desired.[8]

Reagents:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.0-3.0 eq)

  • Anhydrous DMF

Procedure:

  • In a flask, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.[8]

  • Add DIPEA (2.0-3.0 eq) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[6][8]

  • Add the amine (1.1 eq) to the activated mixture.

  • Stir the reaction at room temperature for 1-12 hours.[8]

  • Monitor progress by TLC or LC-MS.

  • Once complete, dilute with ethyl acetate and wash with 0.1 M HCl, saturated aqueous NaHCO₃, water, and brine.[8]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product via flash chromatography.

Comparative Data for Coupling Reagents

The following table provides a general comparison of common coupling reagents for amide bond formation with N-Boc protected acids. Yields are substrate-dependent.

Coupling ReagentAdditiveBaseSolventTypical Time (h)Typical Yield (%)NotesReference
EDC HOBtDIPEADMF or DCM4 - 2475 - 90Cost-effective; water-soluble urea byproduct.[6]
HATU NoneDIPEADMF1 - 1285 - 98High efficiency, suitable for hindered substrates.[6][8]
DCC DMAPNoneDCM12 - 2470 - 90Forms insoluble DCU byproduct, removed by filtration.[8]

Diagrams and Workflows

Reaction Mechanisms and Workflows

The following diagrams illustrate the general mechanisms for carboxylic acid activation and a standard experimental workflow.

EDC_HOBt_Mechanism RCOOH Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (highly reactive) RCOOH->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt Active Ester (less reactive, suppresses racemization) O_Acylisourea->HOBt_Ester + HOBt - EDU Amide Amide Product (R-CONHR') O_Acylisourea->Amide + Amine HOBt HOBt HOBt_Ester->Amide + Amine - HOBt Amine Amine (R'-NH2) EDU EDU (byproduct)

Caption: EDC/HOBt Coupling Mechanism.

HATU_Mechanism cluster_activation Activation RCOOH Carboxylic Acid (R-COOH) Active_Ester Aza-benzotriazole Active Ester RCOOH->Active_Ester + HATU, Base HATU HATU Base Base (DIPEA) Amide Amide Product (R-CONHR') Active_Ester->Amide + Amine Amine Amine (R'-NH2) General_Workflow start Start dissolve Dissolve Acid and Amine in Solvent start->dissolve add_reagents Add Coupling Reagent, Base, and Additives dissolve->add_reagents react Stir at 0°C to RT (Monitor by TLC/LC-MS) add_reagents->react workup Aqueous Workup (Wash with NaHCO3, Brine) react->workup dry Dry Organic Layer (Na2SO4 / MgSO4) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Flash Chromatography concentrate->purify end Final Product purify->end Coupling_Reagent_Selection start Substrate Characteristics? steric_hindrance Sterically Hindered? start->steric_hindrance Standard acid_sensitive Acid/Base Sensitive? steric_hindrance->acid_sensitive No hatu Use HATU (High Reactivity) steric_hindrance->hatu Yes edc Use EDC/HOBt (Cost-Effective, Standard) acid_sensitive->edc No mild Consider Milder Conditions (e.g., COMU/PyBOP) acid_sensitive->mild Yes

References

Applications of piperazine scaffolds in medicinal chemistry and drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold."[1][2][3] Its prevalence in a multitude of FDA-approved drugs stems from its unique physicochemical properties. The piperazine moiety can significantly influence a molecule's solubility, basicity, chemical reactivity, and conformational characteristics, making it an invaluable tool for optimizing pharmacokinetic and pharmacodynamic profiles.[1][4][5] This document provides detailed application notes on the use of piperazine scaffolds in various therapeutic areas, complete with quantitative data and experimental protocols to guide researchers in the field.

I. Applications in Anticancer Drug Discovery

Piperazine derivatives are integral to the development of targeted cancer therapies, particularly as kinase inhibitors.[6][7] The scaffold often serves as a linker between different pharmacophoric groups or as a core structure that can be modified to achieve high affinity and selectivity for specific enzyme targets.[4][8]

Quantitative Data: Anticancer Activity of Piperazine Derivatives
Compound ClassTarget/Cell LineActivity MetricValue (µM)Reference(s)
Piperazine-based ThiazolidinonesHepG-2 (Liver Cancer)IC500.03 - 0.06[9]
Vindoline-Piperazine ConjugatesKM12 (Colon Cancer)Growth %-84.40%[8]
Vindoline-Piperazine ConjugatesSF-539 (CNS Cancer)Growth %> -80%[8]
Vindoline-Piperazine ConjugatesSK-MEL-5 (Melanoma)Growth %-98.17%[8]
Benzofuran-Piperazine HybridsCDK2IC500.041 - 0.053[10]
Rhodanine-Piperazine HybridsA549 (Lung Cancer)IC500.58[7]
Phenylpiperazine Benzofuran Deriv.HCT-116 (Colon Cancer)IC5045.89[11]
Piperazine Derivative C505K562 (Leukemia)IC500.06 - 0.16[11]
Signaling Pathway: VEGFR2 Inhibition

Many piperazine-containing compounds target the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key player in tumor angiogenesis. Inhibition of VEGFR2 blocks downstream signaling cascades, leading to reduced tumor growth and metastasis.

VEGFR2_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds Piperazine_Inhibitor Piperazine-based Inhibitor Piperazine_Inhibitor->VEGFR2 Inhibits PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription AKT Akt PI3K->AKT AKT->Transcription Antiviral_Screening_Workflow A Synthesize Piperazine Derivative Library C Cytotoxicity Assay (e.g., MTT) to determine CC50 A->C D Antiviral Assay (Live Virus Phenotypic Assay) A->D B Cell Culture (e.g., MDCK, VERO 76) B->C B->D H Determine Selectivity Index (SI = CC50 / EC50) C->H E Infect cells with virus and treat with compound dilutions D->E F Quantify viral inhibition (e.g., plaque reduction, qPCR) E->F G Calculate EC50 F->G G->H I Lead Compound Identification H->I Antipsychotic_MoA cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_release Dopamine Release D2_receptor D2 Receptor Dopamine_release->D2_receptor Activates Serotonin_release Serotonin Release _5HT2A_receptor 5-HT2A Receptor Serotonin_release->_5HT2A_receptor Activates Psychosis_Symptoms Psychosis Symptoms D2_receptor->Psychosis_Symptoms Leads to _5HT2A_receptor->Psychosis_Symptoms Contributes to Piperazine_Drug Piperazine-based Antipsychotic Piperazine_Drug->D2_receptor Blocks Piperazine_Drug->_5HT2A_receptor Blocks

References

Application Notes and Protocols for Amide Coupling Reactions with N-Boc-Piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-butoxycarbonyl (Boc)-piperazine is a crucial building block in modern medicinal chemistry and drug development. Its unique structure, featuring a nucleophilic secondary amine masked by the acid-labile Boc protecting group, allows for the straightforward formation of amide bonds with a wide array of carboxylic acids. This reaction is fundamental in the synthesis of a diverse range of pharmaceutical agents, including antivirals, antidepressants, and anticancer drugs. The piperazine moiety often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability, to the final molecule.

These application notes provide detailed protocols for common and efficient amide coupling reactions involving N-Boc-piperazine. We present a comparative overview of widely used coupling reagents, detailed experimental procedures, and visual guides to the reaction mechanisms and workflows to aid researchers in optimizing their synthetic strategies.

Data Presentation: Comparison of Common Amide Coupling Reagents

The choice of coupling reagent is a critical parameter that influences reaction efficiency, yield, time, and potential side reactions such as racemization. The following table summarizes quantitative data from selected N-Boc-piperazine coupling reactions with various carboxylic acids, showcasing the performance of different coupling reagents. While a direct comparison with a single carboxylic acid is ideal, this data provides valuable insights into the expected outcomes with different reagent classes.[1]

Carboxylic AcidCoupling ReagentBaseSolventTime (h)Temp (°C)Yield (%)Reference
2-(6-chloro-5-methylpyridin-3-yl)acetic acidHATUDIPEADMF-RT-[1]
Boc-prolineEDC, DMAP, HOBt (cat.)DIPEACH3CN142391[1]
Generic Carboxylic AcidEDC/HOBtDIPEADMF or DCM4 - 24RT75 - 90[2]
Generic Carboxylic AcidHATUDIPEADMF1 - 3RT85 - 98

General Observations:

  • Uronium/Aminium Salts (e.g., HATU): These reagents generally provide high yields in short reaction times and are often the reagents of choice for challenging couplings.[3] They are, however, more expensive than carbodiimides.

  • Carbodiimides (e.g., EDC, DCC): Carbodiimides are cost-effective and widely used.[3] To suppress racemization and improve reaction efficiency, they are almost always used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).[3][4] The byproducts from carbodiimide reactions (ureas) can sometimes complicate purification, although the urea derived from EDC is water-soluble, simplifying its removal.[1][4]

  • Phosphonium Salts (e.g., PyBOP): These reagents offer high coupling efficiency with a low risk of racemization.[3]

Experimental Protocols

The following are detailed protocols for the two most common methods for amide coupling with N-Boc-piperazine.

Protocol 1: Amide Coupling using HATU

This protocol utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient uronium salt-based coupling reagent.

Materials:

  • Carboxylic Acid (1.0 eq)

  • N-Boc-piperazine (1.0 - 1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 0.1 M Hydrochloric acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF or DCM.

  • Activation: To the solution, add HATU (1.1 eq) followed by DIPEA (2.0 - 3.0 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid, forming the active ester.[1]

  • Coupling: Add N-Boc-piperazine (1.0 - 1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 1-12 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1] Reactions with HATU are often complete within 1-3 hours.[3]

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 0.1 M HCl, saturated aqueous NaHCO₃, water, and brine.[1]

  • Purification:

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.[1]

Protocol 2: Amide Coupling using EDC/HOBt

This protocol employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt). This is a widely used and cost-effective method.

Materials:

  • Carboxylic Acid (1.0 eq)

  • N-Boc-piperazine (1.0 - 1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc) or DCM for extraction

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Preparation: To a solution of the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF, add DIPEA or TEA (2.0 eq).[1]

  • Activation: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise to the stirred solution and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.[1]

  • Coupling: Add N-Boc-piperazine (1.0 - 1.1 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours.[1] Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, dilute the reaction mixture with DCM or ethyl acetate.

    • Wash the organic phase with water to remove the water-soluble urea byproduct and any excess EDC.[3] Follow with washes using a saturated sodium bicarbonate solution and brine.[1]

  • Purification:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

    • Purify the residue via flash column chromatography on silica gel.[1]

Mandatory Visualization

The following diagrams illustrate the chemical pathways and workflows described in these application notes.

Caption: Generalized mechanism of amide bond formation.

Experimental_Workflow start Start prep Prepare Reactants: - Carboxylic Acid (1.0 eq) - N-Boc-piperazine (1.0-1.1 eq) - Anhydrous Solvent (DMF/DCM) start->prep reagents Select & Prepare: - Coupling Reagent (e.g., HATU, EDC) - Additive (e.g., HOBt, if needed) - Base (e.g., DIPEA) prep->reagents setup Set up Reaction: - Inert Atmosphere - Cooling (if required, e.g., for EDC) reagents->setup activation Pre-activate Carboxylic Acid (Stir with coupling reagent & base) setup->activation add_amine Add N-Boc-piperazine activation->add_amine react Stir at RT (1-24h) Monitor by TLC/LC-MS add_amine->react workup Aqueous Work-up: - Dilute with EtOAc/DCM - Wash with acid, base, brine react->workup purify Purification: - Dry organic layer (Na₂SO₄) - Concentrate - Flash Column Chromatography workup->purify product Isolated Amide Product purify->product

Caption: General experimental workflow for amide coupling.

Decision_Tree start Substrate Characteristics? sterically_hindered Sterically Hindered or Electron Deficient? start->sterically_hindered Yes standard Standard Substrates start->standard No cost_sensitive Cost-Sensitive? sterically_hindered->cost_sensitive No hatu Use High-Efficiency Reagent: HATU, COMU sterically_hindered->hatu Yes cost_sensitive->hatu No edc Use Cost-Effective Reagent: EDC/HOBt cost_sensitive->edc Yes standard->cost_sensitive

References

Application Notes: Synthesis of PROTAC Linkers Using (R)-1-Boc-piperazine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that have emerged as a powerful therapeutic modality for targeted protein degradation.[1] A PROTAC consists of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] The linker is a critical component that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), thereby affecting the efficiency and selectivity of protein degradation.[3]

(R)-1-Boc-piperazine-3-carboxylic acid is a versatile building block for the synthesis of PROTAC linkers. The piperazine moiety offers several advantages, including:

  • Structural Rigidity: The piperazine ring introduces a degree of conformational constraint to the linker, which can reduce the entropic penalty associated with the formation of the ternary complex.[3][]

  • Improved Physicochemical Properties: The presence of the piperazine ring can enhance the solubility and metabolic stability of the resulting PROTAC molecule.[3][5]

  • Synthetic Tractability: The tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for a controlled, stepwise synthesis, enabling the sequential attachment of the POI and E3 ligase ligands.[3][6] The carboxylic acid provides a convenient handle for amide bond formation.[3]

These application notes provide detailed protocols and data for the synthesis of PROTAC linkers using this compound.

Data Presentation

Purity Analysis of Piperazine-Based Linker

The purity of the linker is crucial for the successful synthesis of PROTACs, as impurities can lead to side reactions and the formation of undesired byproducts.[7]

Analytical MethodParameterResultReference
HPLC Purity98.5%[7]
Retention Time (t_R)8.2 min[7]
¹H NMR Conforms to StructureYes[7]
¹³C NMR Conforms to StructureYes[7]
LC-MS [M+H]⁺259.1652 (calculated for C₁₂H₂₂N₂O₄: 259.1658)[7]
Comparative Purity of PROTAC Linkers

A comparison with other common linkers highlights the high purity achievable with the piperazine-based linker.[7]

LinkerPurity by HPLC (%)Key Structural FeatureReference
N-Boc-piperazine-C3-COOH 98.5Piperazine core with alkyl carboxyl chain[7]
N-Boc-amino-PEG2-acid 97.2Flexible PEG chain[7]
4-(Fmoc-amino)piperidine-4-carboxylic acid 95.8Rigid piperidine scaffold[7]

Experimental Protocols

General Two-Step Protocol for PROTAC Synthesis

This protocol outlines a general strategy for the synthesis of a PROTAC using this compound as a linker building block.

Step 1: Amide Coupling of this compound to the POI Ligand

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the POI ligand (containing a suitable amine group) (1.0 eq) and this compound (1.1 eq) in anhydrous dimethylformamide (DMF).

  • Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq) to the solution.[5]

  • Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) dropwise to the stirring solution.[5]

  • Allow the reaction to stir at room temperature for 4-12 hours.

  • Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the Boc-protected intermediate.

Step 2: Boc Deprotection

  • Dissolve the purified Boc-protected intermediate from Step 1 in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) to the solution.[6]

  • Stir the mixture at room temperature for 1-2 hours.

  • Monitor the disappearance of the starting material by LC-MS.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like methanol can aid in the removal of residual TFA.[1]

  • The resulting amine salt is often used directly in the next step without further purification.[1]

Step 3: Amide Coupling to the E3 Ligase Ligand

  • Under an inert atmosphere, dissolve the deprotected amine intermediate from Step 2 (1.0 eq) and the E3 ligase ligand (containing a carboxylic acid group) (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0-4.0 eq, to neutralize the TFA salt and catalyze the reaction) to the solution.[1]

  • Allow the reaction to stir at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, work up the reaction as described in Step 1.

  • Purify the final crude PROTAC molecule by preparative high-performance liquid chromatography (HPLC) to achieve the desired purity (>95%).[1]

Visualizations

PROTAC_Synthesis_Workflow cluster_step1 Step 1: First Amide Coupling cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Second Amide Coupling POI_Ligand POI Ligand (with -NH2) Coupling1 HATU, DIPEA, DMF POI_Ligand->Coupling1 Linker_Acid This compound Linker_Acid->Coupling1 Intermediate1 Boc-Protected Intermediate Coupling1->Intermediate1 Deprotection TFA, DCM Intermediate1->Deprotection Intermediate2 Deprotected Amine Intermediate Deprotection->Intermediate2 Coupling2 HATU, DIPEA, DMF Intermediate2->Coupling2 E3_Ligand E3 Ligase Ligand (with -COOH) E3_Ligand->Coupling2 Final_PROTAC Final PROTAC Molecule Coupling2->Final_PROTAC

Caption: General workflow for the synthesis of a PROTAC molecule.

PROTAC_MoA cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex Binds Ternary_Complex->PROTAC Release PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degradation Degradation Products Proteasome->Degradation Degradation

Caption: Mechanism of action for PROTAC-mediated protein degradation.

References

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The formation of an amide bond between a carboxylic acid and an amine is a fundamental transformation in organic and medicinal chemistry. N-tert-butoxycarbonyl (Boc)-piperazine is a highly versatile building block in drug discovery, frequently utilized in the synthesis of a wide array of biologically active molecules, including Proteolysis Targeting Chimeras (PROTACs).[1][2] Its efficient coupling with various carboxylic acids is a critical step for medicinal chemists. This document provides detailed application notes, a comparison of common reaction conditions, and step-by-step experimental protocols for the most prevalent coupling reagents used in these reactions.

Overview of Common Coupling Reagents

The selection of a coupling reagent is crucial and often depends on the properties of the substrates, desired reaction conditions, and cost.[3] The reaction is typically facilitated by activating the carboxylic acid group, making it more susceptible to nucleophilic attack by the secondary amine of N-Boc-piperazine.[4] The most common classes of coupling reagents include:

  • Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC) are cost-effective and widely used.[3][4] Their use can be associated with a higher risk of racemization and the formation of N-acylurea byproducts, which is often mitigated by the use of additives like 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP).[2][4]

  • Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU are highly efficient, leading to fast reaction times and high yields.[4] They are often the preferred choice for sterically hindered substrates and are known to minimize racemization.[1]

  • Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) offer high coupling efficiency with a low risk of racemization.[4]

Data Presentation: Comparison of Common Coupling Conditions

The following table summarizes typical reaction conditions for coupling N-Boc-piperazine with a generic carboxylic acid using various common coupling reagents. Yields are substrate-dependent and may require optimization for specific applications.

Coupling ReagentAdditiveBaseSolventTypical Reaction Time (h)Typical Yield (%)Notes
EDC HOBtDIPEA / TEADMF or DCM4 - 2475 - 90A cost-effective and widely used method. The urea byproduct from EDC is water-soluble, simplifying purification.[1][3]
DCC DMAP (cat.)-DCM12 - 24VariableForms a DCU precipitate that is filtered off.[3]
HATU NoneDIPEADMF1 - 685 - 98Highly efficient and rapid, often preferred for sterically hindered substrates and minimizing racemization.[1][3]
COMU NoneDIPEA / 2,6-LutidineDMF1 - 2HighOffers high efficiency with water-soluble byproducts, simplifying workup.[4]
PyBOP NoneDIPEADMF2 - 880 - 95Effective reagent, but its byproduct, HMPA, is carcinogenic and requires cautious handling.[1]

Visualizations

General Experimental Workflow

The general workflow for the amide coupling of a carboxylic acid with N-Boc-piperazine involves the activation of the carboxylic acid, nucleophilic attack by the piperazine nitrogen, and subsequent workup and purification.

G prep 1. Prepare Reactants (Carboxylic Acid, N-Boc-piperazine) activation 2. Pre-activation Dissolve Acid in Anhydrous Solvent Add Coupling Reagent & Base prep->activation coupling 3. Coupling Reaction Add N-Boc-piperazine Stir at RT or 0°C to RT activation->coupling monitor 4. Monitor Progress (TLC or LC-MS) coupling->monitor complete Reaction Complete? monitor->complete workup 5. Aqueous Workup Dilute with Organic Solvent Wash with Acid, Base, Brine purify 6. Purification Dry Organic Layer (Na₂SO₄) Concentrate in vacuo Flash Column Chromatography workup->purify product 7. Final Product (Characterization) purify->product complete->coupling No complete->workup Yes

Caption: General experimental workflow for amide coupling.

Experimental Protocols

The following are representative protocols for the coupling of a generic carboxylic acid (R-COOH) with N-Boc-piperazine. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: Coupling using HATU

This protocol utilizes the highly efficient uronium salt-based coupling reagent HATU.

Materials:

  • Carboxylic acid (1.0 eq)

  • N-Boc-piperazine (1.1 eq)

  • HATU (1.1 eq)[3]

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)[3]

  • Anhydrous Dimethylformamide (DMF)[3]

  • Standard workup and purification reagents (Ethyl Acetate, 1M HCl, sat. aq. NaHCO₃, brine, Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.[3]

  • Add DIPEA (2.0-3.0 eq) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1][3]

  • Add N-Boc-piperazine (1.1 eq) to the activated mixture.[3]

  • Stir the reaction at room temperature for 1-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.[2]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3]

Protocol 2: Coupling using EDC/HOBt

This is a widely used and cost-effective method. HOBt is included to improve efficiency and suppress potential racemization.[3]

Materials:

  • Carboxylic acid (1.0 eq)

  • N-Boc-piperazine (1.1 eq)

  • EDC·HCl (1.2 eq)[4]

  • HOBt (1.2 eq)[4]

  • DIPEA or Triethylamine (TEA) (2.0 eq)[3]

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)[3]

  • Standard workup and purification reagents (DCM, 1M HCl, sat. aq. NaHCO₃, brine, Na₂SO₄)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq), HOBt (1.2 eq), and N-Boc-piperazine (1.1 eq) in anhydrous DCM or DMF, add DIPEA (2.0 eq).[3]

  • Cool the mixture to 0 °C in an ice bath.[3]

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution and stir for 15-30 minutes at 0 °C.[3][4]

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-24 hours, monitoring progress by TLC or LC-MS.[3][4]

  • Workup: After completion, dilute the reaction mixture with DCM or ethyl acetate. Wash the organic phase with 1M HCl, saturated aqueous NaHCO₃ solution, and brine to remove the water-soluble urea byproduct and any excess reagents.[3][4]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. Purify the residue via flash column chromatography.[4]

Troubleshooting and Side Reactions
  • N-acylurea Formation: This is a common byproduct when using carbodiimide reagents like EDC. The addition of HOBt or HOAt can effectively suppress its formation by trapping the reactive O-acylisourea intermediate.[2]

  • Incomplete Reaction: If the reaction stalls, ensure all reagents and solvents are anhydrous, as moisture can hydrolyze activated intermediates. A slight excess of the amine (1.1-1.2 eq) or adding more coupling reagent can help drive the reaction to completion.[2]

  • Boc Group Stability: The Boc protecting group is generally stable under most amide coupling conditions. However, prolonged exposure to even mildly acidic conditions can lead to its removal. It is crucial to use non-acidic coupling conditions and appropriate bases to maintain its integrity.[2]

References

Application Notes and Protocols: Asymmetric Synthesis of Piperazines via Lithiation of N-Boc Piperazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the asymmetric synthesis of α-substituted piperazines through the enantioselective lithiation of N-Boc protected piperazines. This method offers a powerful strategy for accessing chiral piperazine derivatives, which are prevalent structural motifs in many pharmaceuticals.

Introduction

The direct functionalization of the piperazine ring at the carbon atom adjacent to a nitrogen (the α-position) in an enantioselective manner is a significant challenge in synthetic chemistry. The lithiation of N-Boc piperazines, directed by a chiral ligand, provides an effective solution. This method typically employs a strong, non-nucleophilic base such as sec-butyllithium (s-BuLi) in the presence of a chiral diamine, most commonly (-)-sparteine or a (+)-sparteine surrogate. The resulting configurationally stable α-lithiated intermediate is then quenched with an electrophile to afford the desired α-substituted piperazine with high enantioselectivity.[1][2][3][4][5]

The success of this methodology is highly dependent on several factors, including the nature of the substituent on the distal nitrogen (N') of the piperazine ring, the choice of electrophile, and the precise reaction conditions.[2][4][5] Mechanistic studies, often aided by in situ IR spectroscopy, have been instrumental in optimizing reaction times and understanding potential side reactions, such as ring fragmentation.[2][4]

Reaction Mechanism and Workflow

The overall process involves a sequence of steps beginning with the formation of a chiral organolithium complex, followed by deprotonation, and finally, electrophilic trapping. The enantioselectivity is established during the deprotonation step, where the chiral ligand directs the removal of one of the two prochiral α-protons.

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis start N-Boc protected piperazine complex Formation of chiral s-BuLi-(-)-sparteine complex start->complex Mix reagents s-BuLi, (-)-sparteine, Dry Ether lithiation Asymmetric deprotonation at -78 °C to form lithiated intermediate complex->lithiation electrophile Addition of Electrophile (E+) lithiation->electrophile Wait for complete lithiation trapping Electrophilic trapping electrophile->trapping quench Quench reaction trapping->quench After trapping extraction Aqueous work-up and extraction quench->extraction purification Purification (e.g., column chromatography) extraction->purification analysis Analysis (NMR, Chiral HPLC for er) purification->analysis product Enantioenriched α-substituted N-Boc piperazine analysis->product Mechanism NBocPip N-Boc-N'-R-Piperazine pre_complex Pre-lithiation complex NBocPip->pre_complex + s-BuLi/(-)-sparteine sBuLiSparteine s-BuLi / (-)-sparteine sBuLiSparteine->pre_complex lithiated_intermediate Configurationally stable α-lithiated piperazine pre_complex->lithiated_intermediate Rate-determining enantioselective deprotonation product α-Substituted Piperazine lithiated_intermediate->product + E+ electrophile Electrophile (E+) electrophile->product Diamine_Switch cluster_lithiation Step 1: Asymmetric Lithiation cluster_switch Step 2: Diamine Switch cluster_trapping Step 3: Trapping start N-Boc-Piperazine lithiation Lithiation with s-BuLi / (-)-sparteine at -78°C start->lithiation lithiated_sparteine Lithiated Intermediate (with sparteine) lithiation->lithiated_sparteine add_tmeda Add TMEDA lithiated_sparteine->add_tmeda lithiated_tmeda Lithiated Intermediate (with TMEDA) add_tmeda->lithiated_tmeda add_electrophile Add slow-trapping Electrophile (E+) lithiated_tmeda->add_electrophile product High e.r. Product add_electrophile->product

References

Application Notes and Protocols for the Enzymatic Resolution of Piperazines in the Synthesis of Enantiomerically Pure Forms

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enantiomerically pure piperazines are crucial building blocks in the synthesis of a wide array of pharmaceuticals and bioactive molecules. The stereochemistry of these compounds often dictates their pharmacological activity, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even detrimental. Enzymatic kinetic resolution has emerged as a powerful and green methodology for the efficient synthesis of these chiral piperazines, offering high enantioselectivity under mild reaction conditions.

This document provides detailed application notes and experimental protocols for the enzymatic resolution of piperazine derivatives using various lipases and proteases. The information is intended to guide researchers in developing robust and scalable processes for the production of enantiomerically pure piperazines.

Key Principles of Enzymatic Kinetic Resolution

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts at a faster rate than the other in a chemical reaction catalyzed by a chiral catalyst, in this case, an enzyme. This difference in reaction rates allows for the separation of the faster-reacting enantiomer (as a product) from the slower-reacting enantiomer (which remains as the unreacted substrate). The efficiency of a kinetic resolution is typically expressed by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity for one enantiomer over the other.

Data Presentation: Comparison of Enzymatic Resolutions

The following table summarizes quantitative data from various enzymatic resolutions of piperazine derivatives, providing a comparative overview of different enzymes, substrates, and reaction conditions.

EnzymeSubstrateAcyl Donor/ReactionSolventConversion (%)Enantiomeric Excess (ee) of Substrate (%)Enantiomeric Excess (ee) of Product (%)Enantiomeric Ratio (E)Reference
Candida antarctica lipase A (CAL-A) rac-N-4-Boc-piperazine-2-carboxylic acid methyl ester2,2,2-Trifluoroethyl butanoatetert-Butyl methyl ether (TBME)~50>99 (R)>99 (S)>200[1][2]
Candida antarctica lipase A (CAL-A) rac-N-1-Boc-piperazine-2-carboxylic acid methyl ester2,2,2-Trifluoroethyl butanoatetert-Butyl methyl ether (TBME)~50>97 (S)>98 (R)200[1][2]
Alcalase rac-Methyl-4-(tert-butoxycarbonyl)-piperazine-2-carboxylateHydrolysisPhosphate Buffer~50Not Reported>98 (S-acid)Not Reported[3]
Aminopeptidase (Aspergillus oryzae)rac-Piperazine-2-carboxamideHydrolysisWater~50Not Reported>99 (S-acid)Not Reported
Leucine Aminopeptidase rac-N-t-Boc-piperazine carboxamideHydrolysisTris-HCl buffer~50>95 (R-amide)>95 (S-acid)Not Reported

Experimental Protocols

Protocol 1: Kinetic Resolution of rac-N-4-Boc-piperazine-2-carboxylic acid methyl ester using Candida antarctica lipase A (CAL-A)

This protocol describes the enantioselective N-acylation of the secondary amine at the 1-position of the piperazine ring.

Materials:

  • rac-N-4-Boc-piperazine-2-carboxylic acid methyl ester

  • Immobilized Candida antarctica lipase A (e.g., Novozym 735 immobilized on Celite)[1]

  • 2,2,2-Trifluoroethyl butanoate

  • tert-Butyl methyl ether (TBME), anhydrous

  • Hexadecane (internal standard for GC analysis)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)

Equipment:

  • Reaction vessel with magnetic stirrer and temperature control

  • Gas chromatograph (GC) with a chiral column for monitoring enantiomeric excess

  • Rotary evaporator

  • Chromatography columns

Procedure:

  • Enzyme Preparation: If using a commercial immobilized enzyme, use as is. To prepare immobilized CAL-A on Celite, dissolve lyophilized CAL-A and sucrose in a buffer (e.g., Tris buffer, pH 7.8) and add Celite. Evaporate the solvent to obtain the immobilized enzyme.[1]

  • Reaction Setup: To a dried reaction vessel, add rac-N-4-Boc-piperazine-2-carboxylic acid methyl ester (1 equivalent) and dissolve it in anhydrous TBME to a concentration of 0.05 M.[1]

  • Add 2,2,2-trifluoroethyl butanoate (2-4 equivalents) to the solution.[1]

  • Add the immobilized CAL-A preparation (e.g., 50 mg/mL).[1]

  • If using GC for monitoring, add hexadecane as an internal standard.

  • Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., 48 °C).[2] Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral GC to determine the conversion and the enantiomeric excess of the remaining substrate and the acylated product. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted substrate and the product.

  • Work-up: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with TBME and reused.

  • Wash the filtrate with saturated sodium bicarbonate solution to remove any acidic byproducts, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Separate the unreacted (R)-N-4-Boc-piperazine-2-carboxylic acid methyl ester and the acylated (S)-product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Enzymatic Resolution cluster_workup Work-up & Purification cluster_products Products racemate Racemic N-4-Boc-piperazine-2- carboxylic acid methyl ester reaction_vessel Reaction Vessel (e.g., 48°C) racemate->reaction_vessel enzyme Immobilized CAL-A enzyme->reaction_vessel solvent TBME & Acyl Donor solvent->reaction_vessel monitoring Reaction Monitoring (Chiral GC) reaction_vessel->monitoring Aliquots filtration Filtration (Remove Enzyme) reaction_vessel->filtration monitoring->reaction_vessel Continue/Stop extraction Liquid-Liquid Extraction (NaHCO3, Brine) filtration->extraction drying Drying & Concentration extraction->drying chromatography Column Chromatography drying->chromatography enantiomer_S Enantiomerically Pure (S)-Acylated Piperazine chromatography->enantiomer_S enantiomer_R Enantiomerically Pure (R)-Piperazine Ester chromatography->enantiomer_R

Caption: Workflow for CAL-A catalyzed kinetic resolution.

Protocol 2: Enantioselective Hydrolysis of rac-Methyl-4-(tert-butoxycarbonyl)-piperazine-2-carboxylate using Alcalase

This protocol describes the hydrolysis of one enantiomer of the racemic ester to the corresponding carboxylic acid.

Materials:

  • rac-Methyl-4-(tert-butoxycarbonyl)-piperazine-2-carboxylate

  • Alcalase (a protease from Bacillus licheniformis)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0-8.0)

  • Hydrochloric acid (HCl) solution (e.g., 1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 1 M) for pH adjustment

  • Ethyl acetate or other suitable organic solvent for extraction

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • pH-stat or pH meter and automatic titrator

  • Reaction vessel with temperature control and stirring

  • Separatory funnel

  • Rotary evaporator

  • Chromatography columns

Procedure:

  • Reaction Setup: Suspend rac-methyl-4-(tert-butoxycarbonyl)-piperazine-2-carboxylate in the phosphate buffer in a temperature-controlled reaction vessel.

  • Adjust the pH of the suspension to the desired value (e.g., pH 8.0) using NaOH solution.

  • Add Alcalase to the mixture. The enzyme loading will need to be optimized for the specific substrate and scale.

  • Reaction Monitoring: Monitor the reaction progress by measuring the consumption of NaOH required to maintain a constant pH (as the hydrolysis produces a carboxylic acid). The reaction can also be monitored by taking aliquots, quenching the reaction (e.g., by adding acid), extracting the components, and analyzing by chiral HPLC.

  • Stop the reaction at approximately 50% conversion.

  • Work-up: Acidify the reaction mixture to pH ~3 with 1 M HCl to protonate the carboxylic acid product.

  • Extract the mixture with an organic solvent like ethyl acetate. The unreacted ester will be extracted into the organic phase, while the protonated carboxylic acid may remain in the aqueous phase or also be extracted depending on its polarity.

  • Separate the organic and aqueous layers.

  • Purification of Unreacted Ester: Dry the organic layer containing the unreacted ester over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify further by column chromatography if necessary.

  • Purification of Carboxylic Acid: The carboxylic acid product can be isolated from the aqueous phase by extraction with a suitable solvent after adjusting the pH, or by other appropriate methods.

Logical Relationship Diagram:

G cluster_start Starting Material cluster_process Process cluster_separation Separation cluster_end Products racemic_ester Racemic Piperazine Ester hydrolysis Enzymatic Hydrolysis (Alcalase, pH 8) racemic_ester->hydrolysis acidification Acidification hydrolysis->acidification ~50% Conversion extraction Extraction acidification->extraction s_acid (S)-Carboxylic Acid extraction->s_acid r_ester (R)-Ester extraction->r_ester

Caption: Logical flow of Alcalase-catalyzed hydrolysis.

Protocol 3: Chiral HPLC Analysis for Enantiomeric Excess Determination

This is a general protocol for developing a chiral HPLC method to determine the enantiomeric excess (ee) of the products and unreacted starting materials from the enzymatic resolution.

Materials:

  • Samples of the reaction mixture (quenched)

  • Racemic standard of the piperazine derivative

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol, acetonitrile, water)

  • Additives (e.g., trifluoroacetic acid for acidic analytes, diethylamine for basic analytes)

Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable detector

  • Chiral HPLC column (e.g., polysaccharide-based columns like Chiralcel OD-H or Chiralpak AD-H)

Procedure:

  • Column Selection: Choose a chiral stationary phase (CSP) that is likely to resolve the piperazine enantiomers. Polysaccharide-based columns are a good starting point for a wide range of chiral compounds.

  • Mobile Phase Screening:

    • Normal Phase: Start with a mobile phase of hexane and an alcohol modifier (e.g., isopropanol or ethanol) in a ratio of 90:10 (v/v).

    • For basic piperazine derivatives, add a small amount of a basic additive like diethylamine (0.1% v/v) to the mobile phase to improve peak shape.

    • For acidic derivatives, add an acidic additive like trifluoroacetic acid (0.1% v/v).

    • Inject the racemic standard and observe the separation. If no separation is achieved, vary the alcohol modifier and its percentage.

    • Reversed Phase: If normal phase is unsuccessful, switch to a reversed-phase compatible chiral column and screen mobile phases consisting of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol.

  • Method Optimization: Once baseline separation of the enantiomers is achieved, optimize the method by adjusting the mobile phase composition and flow rate to obtain good resolution and a reasonable run time.

  • Sample Analysis: Dissolve the samples from the enzymatic reaction in the mobile phase and inject them into the HPLC system.

  • Calculation of Enantiomeric Excess (ee): The ee is calculated from the peak areas of the two enantiomers using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Signaling Pathway Diagram (Conceptual):

G cluster_enzyme Enzyme Active Site cluster_substrate Racemic Substrate cluster_interaction Enzyme-Substrate Interaction cluster_reaction_outcome Reaction Outcome enzyme_active_site Chiral Enzyme Active Site r_complex (R)-Enantiomer Complex (Less Favorable Fit) enzyme_active_site->r_complex s_complex (S)-Enantiomer Complex (Favorable Fit) enzyme_active_site->s_complex r_enantiomer (R)-Enantiomer r_enantiomer->r_complex s_enantiomer (S)-Enantiomer s_enantiomer->s_complex slow_reaction Slow or No Reaction r_complex->slow_reaction fast_reaction Fast Reaction s_complex->fast_reaction

Caption: Conceptual diagram of enzyme-enantiomer interaction.

Conclusion

The enzymatic resolution of piperazines offers a highly efficient and selective route to enantiomerically pure compounds that are vital for the pharmaceutical industry. The protocols and data presented in this application note provide a solid foundation for researchers to implement and adapt these methods for their specific needs. The choice of enzyme, substrate protection, and reaction conditions are critical parameters that must be optimized to achieve high enantioselectivity and yield. Chiral HPLC is an indispensable tool for monitoring these reactions and ensuring the enantiopurity of the final products.

References

The Piperazine Motif: A Privileged Scaffold in Kinase Inhibitor Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: The piperazine ring is a ubiquitous heterocyclic scaffold in medicinal chemistry, frequently incorporated into the structures of numerous clinically approved drugs.[1][2] Its prevalence stems from its favorable physicochemical properties, synthetic tractability, and its ability to serve as a versatile linker or pharmacophore. In the realm of kinase inhibitor development, piperazine derivatives have proven to be particularly successful, contributing to the efficacy of numerous targeted cancer therapies.[3][4] This document provides an overview of the role of piperazine in kinase inhibitors, along with detailed protocols for their synthesis and evaluation.

The piperazine moiety often imparts desirable properties to drug candidates, including improved aqueous solubility and basicity, which can enhance pharmacokinetic profiles.[1] It can act as a flexible linker to optimally position key binding groups within the ATP-binding pocket of kinases or function as a basic headgroup to interact with solvent-exposed regions of the enzyme.[3] Several FDA-approved kinase inhibitors, such as imatinib (Gleevec®), palbociclib (Ibrance®), and sunitinib (Sutent®), feature a piperazine core, highlighting its significance in this therapeutic area.

Key Applications of Piperazine Derivatives as Kinase Inhibitors

Piperazine-based compounds have been developed to target a wide array of protein kinases implicated in cancer and other diseases. The versatility of the piperazine scaffold allows for its incorporation into inhibitors targeting various kinase families.

Table 1: Examples of FDA-Approved Piperazine-Containing Kinase Inhibitors

Drug NameTarget Kinase(s)Therapeutic Application
ImatinibBcr-Abl, c-Kit, PDGFRChronic Myeloid Leukemia, Gastrointestinal Stromal Tumors
SunitinibVEGFRs, PDGFRs, c-KitRenal Cell Carcinoma, Gastrointestinal Stromal Tumors
PalbociclibCDK4/6HR+ Breast Cancer
RibociclibCDK4/6HR+ Breast Cancer
BosutinibBcr-Abl, Src family kinasesChronic Myeloid Leukemia
PonatinibBcr-Abl (including T315I mutant)Chronic Myeloid Leukemia, Philadelphia Chromosome-Positive Acute Lymphoblastic Leukemia
NintedanibVEGFR, FGFR, PDGFRIdiopathic Pulmonary Fibrosis, Non-Small Cell Lung Cancer
GilteritinibFLT3, AXLAcute Myeloid Leukemia

Table 2: Selected Preclinical Piperazine-Based Kinase Inhibitors and their Biological Activities

CompoundTarget Kinase(s)IC50 (nM)Cell LineReference
Compound 3p (phenylpiperazine derivative)EGFR80A549[5]
Compound 9h (benzofuran-piperazine hybrid)CDK240.91-[6]
Compound 11d (benzofuran-piperazine hybrid)CDK241.70-[6]
Compound 11e (benzofuran-piperazine hybrid)CDK246.88-[6]
Compound 13c (benzofuran-piperazine hybrid)CDK252.63-[6]
Thiazolidinone 11VEGFR2<300HepG-2[7]
Thiazolidinone 13VEGFR2<300HepG-2[7]
Thiazolidinone 16VEGFR2<300HepG-2[7]

Experimental Protocols

Protocol 1: General Synthesis of N-Arylpiperazine Derivatives via Buchwald-Hartwig Amination

This protocol describes a common method for the synthesis of N-arylpiperazine derivatives, a key step in the preparation of many kinase inhibitors.

Materials:

  • Aryl halide (e.g., aryl bromide or chloride)

  • Piperazine

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., BINAP or Xantphos)

  • Base (e.g., sodium tert-butoxide or cesium carbonate)

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • To an oven-dried flask, add the aryl halide, piperazine (typically 1.1-1.5 equivalents), palladium catalyst (1-5 mol%), and ligand (1-5 mol%).

  • Purge the flask with an inert gas (nitrogen or argon) for 5-10 minutes.

  • Add the anhydrous solvent and the base.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-arylpiperazine derivative.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a luminescent-based assay to measure the activity of a kinase and the inhibitory potential of a piperazine derivative.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • Piperazine derivative (test compound)

  • ATP

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Prepare serial dilutions of the piperazine derivative in an appropriate buffer (e.g., kinase buffer with a final DMSO concentration ≤1%).

  • In a white-walled microplate, add the kinase, substrate, and the serially diluted compound or vehicle control (DMSO).

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a predetermined time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP and then measure the newly synthesized ATP as a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of kinase activity inhibition for each compound concentration compared to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.[8]

Protocol 3: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of a piperazine derivative on the viability and proliferation of cancer cells.[5][9]

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements (e.g., FBS, antibiotics)

  • Piperazine derivative (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the piperazine derivative in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified CO2 incubator.

  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium containing MTT and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or GI50 value by plotting the cell viability against the compound concentration.[9]

Visualizations

Kinase_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GrowthFactor->RTK Binds PI3K PI3K RTK->PI3K Activates Ras Ras RTK->Ras Activates PiperazineInhibitor Piperazine Derivative (Kinase Inhibitor) PiperazineInhibitor->RTK Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellProliferation Cell Proliferation, Survival, Angiogenesis mTOR->CellProliferation Promotes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CellProliferation Promotes Experimental_Workflow_Kinase_Inhibitor_Screening cluster_synthesis Synthesis cluster_biochemical Biochemical Assay cluster_cellular Cellular Assays cluster_invivo In Vivo Studies Synthesis Synthesis of Piperazine Derivatives BiochemicalAssay In Vitro Kinase Assay (e.g., ADP-Glo) Synthesis->BiochemicalAssay Test Compounds IC50_determination Determine IC50 BiochemicalAssay->IC50_determination CellViability Cell Viability Assay (e.g., MTT) IC50_determination->CellViability Active Compounds CellCycle Cell Cycle Analysis CellViability->CellCycle Potent Compounds AnimalModels Xenograft Animal Models CellCycle->AnimalModels Lead Compounds Piperazine_Scaffold_Logic cluster_properties Physicochemical Properties cluster_functions Structural Functions cluster_outcomes Desired Outcomes Piperazine Piperazine Scaffold Solubility Improved Aqueous Solubility Piperazine->Solubility Basicity Tunable Basicity (pKa) Piperazine->Basicity Permeability Enhanced Permeability Piperazine->Permeability Linker Flexible Linker Piperazine->Linker Scaffold Rigid Scaffold Piperazine->Scaffold Pharmacophore Pharmacophoric Element Piperazine->Pharmacophore PK Improved Pharmacokinetics (ADME) Solubility->PK Basicity->PK Permeability->PK PD Enhanced Pharmacodynamics (Target Binding) Linker->PD Scaffold->PD Pharmacophore->PD

References

Application Notes and Protocols: Preparation and Evaluation of Piperazine Derivatives as Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of piperazine derivatives as modulators of various receptors. The piperazine scaffold is a prevalent structural motif in medicinal chemistry, found in numerous approved drugs targeting a wide array of physiological pathways.[1][2][3][4] Its unique physicochemical properties, including structural rigidity and the presence of two basic nitrogen atoms, allow for versatile modifications to achieve desired pharmacological activities with improved pharmacokinetic profiles.[1][3][5]

I. Synthesis of Piperazine Derivatives

The synthesis of piperazine derivatives can be broadly categorized into two main approaches: direct functionalization of the piperazine ring and the de novo synthesis of the piperazine core. A common and straightforward method involves the N-alkylation or N-arylation of a pre-existing piperazine ring.

General Protocol for N-Alkylation of Piperazine

This protocol describes a general one-pot, one-step procedure for the synthesis of monosubstituted piperazine derivatives.[6]

Materials:

  • Piperazine (or a suitable piperazine derivative)

  • Appropriate alkyl or aryl halide (e.g., benzyl bromide, 2-chloropyrimidine)

  • Solvent (e.g., Methanol, Acetic Acid)

  • Base (e.g., K2CO3, Et3N) (optional, depending on the substrate)

  • Polymeric resin-supported metal ion catalyst (optional)[6]

Procedure:

  • Dissolve piperazine (1 equivalent) in the chosen solvent in a round-bottom flask. If starting with piperazine dihydrochloride, a base will be required to liberate the free base.

  • Add the alkyl or aryl halide (1 equivalent) to the reaction mixture.

  • If required, add the base (1.1-1.5 equivalents).

  • The reaction can proceed at room temperature or under reflux, with reaction times varying from a few hours to overnight.[6] Microwave irradiation can be utilized to accelerate the reaction.[6]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane mixtures).

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

A schematic representation of a general synthetic reaction is provided below.

G Piperazine Piperazine Product Monosubstituted Piperazine Derivative Piperazine->Product 1. Reagent R-X (Alkyl/Aryl Halide) Reagent->Product 2. Solvent_Base Solvent, Base (optional) Solvent_Base->Product Reaction Conditions

Caption: General workflow for the synthesis of monosubstituted piperazine derivatives.

II. Biological Evaluation of Piperazine Derivatives

The pharmacological activity of newly synthesized piperazine derivatives is assessed through a variety of in vitro and in vivo assays. Below are protocols for key experiments to determine their efficacy as receptor modulators.

In Vitro Cytotoxicity Evaluation (MTT Assay)

This assay is crucial for determining the cytotoxic effects of the compounds on cancer cell lines.[2]

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Piperazine derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the piperazine derivatives in the culture medium.

  • Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations.[2] Include a solvent control (e.g., DMSO) and a negative control (medium only).

  • Incubate the plates for 48-72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) values.

Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[7]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Piperazine derivatives

  • Sterile 96-well microplates

  • Inoculum of the microorganism standardized to 0.5 McFarland

Protocol:

  • Perform a two-fold serial dilution of the test compounds in the broth medium directly in the 96-well plates.[7]

  • Inoculate each well with the prepared microbial suspension.[7]

  • Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Receptor Binding Assays

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.

Materials:

  • HEK293 cells stably expressing the human dopamine D2 receptor

  • [³H]-Spiperone (radioligand)

  • Haloperidol (for determining non-specific binding)

  • Test piperazine derivatives

  • Binding buffer

  • 96-well plates

  • Scintillation counter

Procedure:

  • Prepare cell membranes from the HEK293-D2 cells.

  • In a 96-well plate, add the binding buffer, test compound at various concentrations, [³H]-Spiperone (at a concentration near its Kd), and the cell membrane preparation.[7]

  • For determining non-specific binding, add a high concentration of haloperidol instead of the test compound.[7]

  • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the inhibition constant (Ki) values to determine the binding affinity of the test compounds.

GPCR Signaling Assays

The modulation of G-protein coupled receptors (GPCRs) by piperazine derivatives can be assessed by measuring the accumulation of second messengers like cyclic AMP (cAMP) or inositol monophosphate (IP1).

Materials:

  • CHO-K1 or HEK293-T cells transiently transfected with the GPCR of interest

  • Forskolin (to stimulate cAMP production for Gi-coupled receptors)

  • Test piperazine derivatives

  • cAMP assay kit (e.g., HTRF, ELISA)

  • Cell culture medium and buffers

Procedure:

  • Transfect the cells with the plasmid encoding the GPCR.

  • Seed the transfected cells in a 96-well plate and incubate for 24-48 hours.

  • For Gi-coupled receptors, pre-treat the cells with the test compound before stimulating with forskolin. For Gs-coupled receptors, stimulate the cells directly with the test compound.

  • Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit according to the manufacturer's instructions.

  • Determine the EC50 or IC50 values for the test compounds.

Materials:

  • Cells expressing the Gq-coupled GPCR of interest

  • Test piperazine derivatives

  • IP-One HTRF assay kit

  • Stimulation buffer

Procedure:

  • Seed the cells in a 96-well plate.

  • Add the test compounds at various concentrations to the wells.

  • Incubate for 30-60 minutes at 37°C.[8]

  • Lyse the cells and add the HTRF reagents (IP1-d2 and anti-IP1-cryptate).[8]

  • Incubate for at least 60 minutes at room temperature.[8]

  • Measure the HTRF signal and calculate the EC50 values.

The general workflow for evaluating GPCR activation is depicted below.

G cluster_cell_based Cell-Based Assay cluster_data Data Analysis Start Cells expressing GPCR Ligand Add Piperazine Derivative (Ligand) Start->Ligand Incubate Incubate Ligand->Incubate Measure Measure Second Messenger (e.g., cAMP, IP1) Incubate->Measure Analysis Calculate EC50/IC50 Measure->Analysis

Caption: A simplified workflow for a cell-based GPCR activation assay.

III. Data Presentation

The quantitative data for a series of hypothetical piperazine derivatives are summarized in the tables below for easy comparison.

Table 1: In Vitro Cytotoxicity and Antimicrobial Activity of Piperazine Derivatives

CompoundCytotoxicity (HeLa, IC50 in µM)Antimicrobial (S. aureus, MIC in µg/mL)
Compound A15.232
Compound B8.716
Compound C25.1>64
Control Drug5.58

Table 2: Receptor Binding Affinity of Piperazine Derivatives

CompoundDopamine D2 (Ki in nM)Serotonin 5-HT2A (Ki in nM)Sigma-1 (Ki in nM)[9]
Compound D12.528.350.2
Compound E5.810.14.9[9]
Compound F30.155.6125.7
Reference Ligand2.15.41.2

Table 3: Functional Activity of Piperazine Derivatives at GPCRs

CompoundGs-coupled Receptor (EC50 in nM)Gi-coupled Receptor (IC50 in nM)Gq-coupled Receptor (EC50 in nM)
Compound G85.3150.745.2
Compound H25.142.915.8
Compound I>1000580.1250.6
Agonist/Antagonist10.218.58.9

IV. Signaling Pathways

Piperazine derivatives can modulate a variety of signaling pathways by acting on different receptors. A common target class is the G-protein coupled receptors (GPCRs), which, upon activation by a ligand, initiate a cascade of intracellular events.

The diagram below illustrates the canonical signaling pathways for Gs, Gi, and Gq-coupled GPCRs.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR_s Gs-GPCR AC Adenylate Cyclase GPCR_s->AC + GPCR_i Gi-GPCR GPCR_i->AC - GPCR_q Gq-GPCR PLC Phospholipase C GPCR_q->PLC + cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKA PKA cAMP->PKA Cellular_Response_1 Cellular_Response_1 PKA->Cellular_Response_1 Cellular Response Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Cellular_Response_2 Cellular_Response_2 Ca2->Cellular_Response_2 Cellular Response Cellular_Response_3 Cellular_Response_3 PKC->Cellular_Response_3 Cellular Response Ligand Piperazine Derivative Ligand->GPCR_s Ligand->GPCR_i Ligand->GPCR_q

Caption: Simplified overview of major GPCR signaling pathways modulated by receptor ligands.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Amide Coupling Reactions for (r)-1-Boc-piperazine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing coupling reactions with (r)-1-Boc-piperazine-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in coupling reactions with this compound?

A1: Low coupling yields with this substrate can often be attributed to several factors:

  • Steric Hindrance: The bulky Boc protecting group and the cyclic nature of the piperazine ring can sterically hinder the approach of the coupling reagents and the amine, slowing down the reaction.[1]

  • Presence of Moisture: Hydrolysis of activated intermediates due to moisture in solvents or reagents is a common cause of low yields. It is crucial to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Incorrect Stoichiometry: Inaccurate measurement of reagents can lead to incomplete reactions. A slight excess of the amine component (1.1-1.2 equivalents) can sometimes help drive the reaction to completion.[2]

  • Suboptimal Coupling Reagent: The choice of coupling reagent is critical. For sterically hindered substrates, more powerful onium-salt reagents like HATU, HBTU, or COMU are often more effective than carbodiimides like EDC.[1][3]

  • Incomplete Deprotection: If coupling to a resin or a protected amine, incomplete removal of the protecting group on the amine component will result in a lower yield.[1]

Q2: Which coupling reagents are recommended for this compound?

A2: The choice of coupling reagent depends on factors like the steric hindrance of the amine, desired reaction time, and cost. Here is a general guideline:

  • High Efficiency (Uronium/Aminium Salts): HATU, HBTU, and COMU are highly recommended for their efficiency and fast reaction times, especially with hindered amino acids.[1][3] COMU offers the added benefits of being safer and having water-soluble byproducts, which simplifies purification.[3]

  • Phosphonium Salts: PyBOP is another highly effective reagent with a low risk of racemization and non-carcinogenic byproducts.[3][4]

  • Carbodiimides: EDC, often used with additives like HOBt or OxymaPure, is a cost-effective option. However, it may lead to slower reaction times and a higher risk of side reactions like N-acylurea formation if not used with an additive.[2][3] The addition of HOBt or HOAt is effective in suppressing this side reaction.[2]

Q3: What are common side reactions observed during these coupling reactions and how can they be minimized?

A3: Several side reactions can occur. Here are the most common ones and how to mitigate them:

  • N-acylurea Formation: This is a common byproduct when using carbodiimide reagents like EDC. It arises from the rearrangement of the O-acylisourea intermediate. The addition of HOBt or HOAt can effectively suppress the formation of N-acylurea by trapping the intermediate.[2][5]

  • Epimerization: Loss of stereochemical integrity at the chiral center can occur, especially with prolonged reaction times or the use of certain bases. Using additives like HOAt or OxymaPure, which are superior to HOBt in suppressing racemization, and maintaining low reaction temperatures can minimize this.[2] A non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) is also recommended.[2]

  • Di-acylated Piperazine: If the Boc group is prematurely removed under even mildly acidic conditions, the free piperazine can react with a second equivalent of the activated carboxylic acid. Ensure the reaction is performed under non-acidic conditions to keep the Boc group intact.[2]

  • Guanidinium Byproduct: This can form when using uronium-based reagents like HATU or HBTU in excess, as they can react with the amine. Use the coupling reagent in slight excess (e.g., 1.05-1.1 equivalents) and add the amine shortly after activating the carboxylic acid.[2]

  • Dimerization/Oligomerization: The activated carboxylic acid of one molecule can react with the deprotected piperazine nitrogen of another if there is incomplete Boc protection. Ensure complete protection of the starting material.[2]

Q4: Can the Boc protecting group be cleaved during the coupling reaction?

A4: While the Boc group is generally stable under most amide coupling conditions, prolonged exposure to even mildly acidic conditions can lead to its premature removal. It is crucial to use non-acidic coupling reagents and appropriate bases to maintain the integrity of the Boc group. Deprotection is typically performed in a separate step using strong acids like trifluoroacetic acid (TFA).[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Ineffective coupling reagentSwitch to a more powerful reagent like HATU, HCTU, or COMU.[6]
Presence of moistureUse anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
Incorrect stoichiometryEnsure accurate measurement of all reagents. A slight excess of the amine (1.1-1.2 eq) can be beneficial.[2]
Steric hindranceIncrease reaction time (2-24 hours) or gently heat the reaction.[1] Consider switching to a less sterically hindered base like N-methylmorpholine (NMM).[1]
Multiple Spots on TLC (Side Products) N-acylurea formation (with EDC)Add HOBt or HOAt to the reaction mixture.[2]
Di-acylated piperazineEnsure non-acidic reaction conditions to prevent Boc deprotection.[2]
Guanidinium byproduct (with HATU/HBTU)Use only a slight excess of the coupling reagent (1.05-1.1 eq).[2]
Epimerization/RacemizationUse additives like HOAt or OxymaPure and maintain a low reaction temperature.[2] Use a weaker base like NMM or collidine instead of DIPEA.[1]
Starting Material Remains Incomplete reactionMonitor the reaction by TLC or LC-MS. If it has stalled, consider adding more coupling reagent or extending the reaction time.[2]
Inefficient purificationOptimize column chromatography conditions with a suitable solvent gradient.[2]

Data Presentation: Comparison of Common Coupling Reagents

Coupling ReagentClassRelative Reactivity/SpeedGeneral YieldsKey AdvantagesPotential Drawbacks
HATU Uronium SaltVery HighHigh to ExcellentFaster and more efficient than HBTU, with less epimerization.[3][4]Higher cost compared to carbodiimides. Can react with unprotected N-termini if used in excess.[3]
HBTU Uronium SaltHighHighVery efficient with low racemization, especially with HOBt addition.[4]Less reactive than HATU.[3]
COMU Uronium SaltVery HighHigh to ExcellentSafer (non-explosive) and byproducts are water-soluble, simplifying purification. Requires only one equivalent of base.[3]Relatively newer and may be more expensive.[3]
PyBOP Phosphonium SaltHighHighHigh efficiency, low racemization risk. Byproducts are not carcinogenic.[3][4]More expensive than carbodiimides.[3]
EDC/HOBt CarbodiimideModerateGood to HighCost-effective. The urea byproduct is water-soluble, facilitating easy removal by aqueous extraction.[3][4]Higher risk of racemization without additives. Slower reaction times compared to onium/phosphonium salts.[3]

Experimental Protocols

Protocol 1: General Amide Coupling using HATU

This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine using HATU.

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.05 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound in anhydrous DMF.[2]

  • To the solution, add HATU and DIPEA.[2]

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.[2]

  • Add the amine to the reaction mixture.[2]

  • Stir the reaction at room temperature for 2-16 hours. Monitor the progress by TLC or LC-MS.[2]

  • Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.[2]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by flash column chromatography on silica gel.[2]

Protocol 2: General Amide Coupling using EDC/HOBt

This protocol outlines a general procedure using the more economical EDC/HOBt coupling system.

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (2.0 eq)

  • Anhydrous DCM or DMF

Procedure:

  • To a solution of this compound and HOBt in anhydrous DCM or DMF, add DIPEA.[7]

  • Cool the mixture to 0 °C in an ice bath.[7]

  • Add EDC·HCl to the solution and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.[7]

  • Add the amine to the reaction mixture.[7]

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor by TLC or LC-MS.[7]

  • Work-up and purification are similar to the HATU protocol. The aqueous washes will help remove the urea byproduct.[3]

Visualizations

G Troubleshooting Workflow for Low Yield Coupling Reactions cluster_start cluster_checks Initial Checks cluster_optimization Optimization Strategies cluster_analysis Side Reaction Analysis cluster_end start Low Yield Observed check_reagents Reagents & Solvents - Anhydrous? - Correct Stoichiometry? - Reagent Purity? start->check_reagents Begin Troubleshooting check_conditions Reaction Conditions - Inert Atmosphere? - Correct Temperature? check_reagents->check_conditions opt_reagent Change Coupling Reagent (e.g., EDC -> HATU/COMU) check_conditions->opt_reagent If Reagents & Conditions OK opt_conditions Modify Conditions - Increase Reaction Time - Increase Temperature - Change Base (e.g., DIPEA -> NMM) opt_reagent->opt_conditions end_node Optimized Yield opt_reagent->end_node If Successful opt_purification Review Purification - Optimize Chromatography - Check for Product in Aqueous Layers opt_conditions->opt_purification analyze_byproducts Analyze Byproducts via LC-MS/NMR - N-acylurea? - Di-acylation? - Guanidinium? opt_conditions->analyze_byproducts If Yield Still Low opt_purification->end_node If Product Loss During Workup mitigate_side_reactions Mitigate Side Reactions - Add HOBt/HOAt - Ensure Non-Acidic pH - Adjust Reagent Stoichiometry analyze_byproducts->mitigate_side_reactions mitigate_side_reactions->end_node Re-run Optimized Reaction G General Experimental Workflow for Amide Coupling cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_monitoring Monitoring cluster_workup Work-up cluster_purification Purification prep Dissolve Carboxylic Acid ((r)-1-Boc-piperazine-3-COOH) in Anhydrous Solvent activation Add Coupling Reagent (e.g., HATU, EDC/HOBt) and Base (e.g., DIPEA) prep->activation coupling Add Amine Component and Stir at RT activation->coupling monitoring Monitor Reaction Progress (TLC or LC-MS) coupling->monitoring workup Aqueous Wash (e.g., NaHCO3, Brine) monitoring->workup Reaction Complete purification Dry, Concentrate, and Purify (Column Chromatography) workup->purification

References

Common side reactions and byproducts in Boc-piperazine amide coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Boc-piperazine amide coupling reactions.

Troubleshooting Guide

Low or No Product Formation

Question: I am observing very low or no formation of my desired amide product. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no product yield in a Boc-piperazine amide coupling can stem from several factors, ranging from reagent quality to reaction conditions. Below is a systematic guide to troubleshooting this issue.

Potential Causes and Solutions:

  • Poor Quality Reagents:

    • Moisture: Amide coupling reagents and solvents are often sensitive to moisture, which can hydrolyze activated intermediates. Ensure all solvents are anhydrous and reagents are stored under inert, dry conditions.[1] Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

    • Reagent Decomposition: Coupling reagents can degrade over time. Use fresh or properly stored reagents.

  • Suboptimal Reaction Conditions:

    • Incomplete Activation: The carboxylic acid may not be fully activated before the addition of Boc-piperazine. Allow sufficient time for the activation step (typically 15-30 minutes) when using reagents like HATU.[1]

    • Incorrect Stoichiometry: Ensure accurate measurement of all reagents. A slight excess of the amine (Boc-piperazine) component (1.1-1.2 equivalents) can sometimes help drive the reaction to completion.[1]

    • Insufficient Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider extending the reaction time.[1]

    • Low Temperature: While some protocols start at 0°C to control exothermic reactions, the reaction may require warming to room temperature to proceed at a reasonable rate.

  • Inefficient Coupling Reagent:

    • For sterically hindered substrates or challenging couplings, a more potent coupling reagent may be necessary. If you are using a carbodiimide like EDC, consider switching to a uronium-based reagent like HATU or COMU, which are known for their high efficiency and fast reaction times.[2]

Presence of Significant Side Products

Question: My reaction is producing significant amounts of side products. How can I identify and minimize them?

Answer:

The formation of byproducts is a common challenge in amide coupling reactions. The type of side product often depends on the coupling reagent used.

Common Side Reactions and Mitigation Strategies:

  • N-acylurea Formation:

    • Identification: This is a common byproduct when using carbodiimide reagents like EDC.[1]

    • Mitigation: The addition of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress the formation of N-acylurea by trapping the O-acylisourea intermediate.[1]

  • Guanidinium Byproduct:

    • Identification: This can form when using uronium-based coupling reagents like HATU or HBTU in excess, as they can react with the amine.[1]

    • Mitigation: Use the coupling reagent in only a slight excess (e.g., 1.05-1.1 equivalents) and add the amine shortly after the activation of the carboxylic acid.[1]

  • Di-acylated Piperazine:

    • Identification: This occurs if the Boc protecting group is prematurely removed, allowing the free piperazine to react with two equivalents of the carboxylic acid.[1]

    • Mitigation: Ensure the reaction is performed under non-acidic conditions to maintain the integrity of the Boc group.[1] The Boc group is generally stable under most amide coupling conditions but can be sensitive to prolonged exposure to even mildly acidic environments.[1]

  • Dimerization/Oligomerization:

    • Identification: The activated carboxylic acid of one molecule reacts with the deprotected piperazine nitrogen of another.

    • Mitigation: Ensure complete Boc protection during the coupling reaction.[1]

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent should I choose for my Boc-piperazine amide coupling?

A1: The choice of coupling reagent depends on factors like the scale of your reaction, the steric hindrance of your substrates, and cost considerations.

  • Carbodiimides (e.g., EDC, DIC): These are cost-effective and widely used. However, they can have slower reaction times and a higher risk of racemization, which can be mitigated with additives like HOBt or Oxyma.[2]

  • Uronium/Aminium Salts (e.g., HATU, HBTU, COMU): These are highly efficient with fast reaction times and are often preferred for challenging couplings.[2] HATU is generally more reactive than HBTU.[2] COMU is a safer alternative to HBTU/HATU in some cases and its byproducts are water-soluble, which can simplify purification.[2]

  • Phosphonium Salts (e.g., PyBOP): These also offer high coupling efficiency with a low risk of racemization. A key advantage is that their byproducts are not carcinogenic.[2]

Q2: Can the Boc protecting group be cleaved during the amide coupling reaction?

A2: While the Boc group is generally stable under most amide coupling conditions, prolonged exposure to even mildly acidic conditions can lead to its premature removal.[1] It is crucial to use non-acidic coupling reagents and appropriate bases to maintain the integrity of the Boc group during the reaction.[1] If deprotection is desired, it is typically performed as a separate step using strong acids like trifluoroacetic acid (TFA).[1]

Q3: How can I monitor the progress of my Boc-piperazine amide coupling reaction?

A3: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3] This will allow you to determine when the starting materials have been consumed and the product has formed, and to identify the presence of any major side products.

Q4: What are the recommended work-up procedures for these reactions?

A4: A typical work-up procedure involves diluting the reaction mixture with an organic solvent like ethyl acetate or dichloromethane (DCM). The organic layer is then washed sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.[1][3] The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure.[3] The crude product is then typically purified by silica gel column chromatography.[3]

Quantitative Data Summary

Coupling ReagentAdditiveBaseSolventTypical Reaction Time (h)Typical Yield (%)Notes
EDC HOBtDIPEADMF or DCM4 - 2475 - 90A cost-effective and widely used method. The urea byproduct can sometimes complicate purification.[3]
HATU NoneDIPEADMF2 - 685 - 98Highly efficient and rapid coupling, often preferred for sterically hindered substrates. Minimizes racemization.[3]
PyBOP NoneDIPEADMF2 - 880 - 95Effective coupling reagent, but produces carcinogenic HMPA as a byproduct. Use with caution.[3]
HBTU HOBtDIPEADMF2 - 880 - 95Very efficient with low racemization, especially with the addition of HOBt.[2]
COMU DIPEADMF1 - 290 - 98Safer and sometimes more efficient than HBTU/HATU. Byproducts are water-soluble, simplifying purification.[2]

Yields are illustrative and can vary based on the specific amine and carboxylic acid substrates, reaction scale, and purification method.

Experimental Protocols

Protocol 1: General Amide Coupling using HATU
  • Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.[1]

  • Activation: To the solution, add HATU (1.05 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq).[1] Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.[1]

  • Coupling: Add Boc-piperazine (1.1 eq) to the reaction mixture.[1]

  • Reaction: Stir the reaction at room temperature for 2-16 hours. Monitor the progress by TLC or LC-MS.[1]

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate or DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.[1]

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[3]

Protocol 2: General Amide Coupling using EDC/HOBt
  • Preparation: To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF or DCM, add Boc-piperazine (1.1 eq).[3]

  • Reagent Addition: Add HOBt (1.2 eq) and DIPEA (2.5 eq) to the reaction mixture.[3]

  • Initiation: Cool the mixture to 0°C in an ice bath. Add EDC (1.2 eq) portion-wise to the stirred solution.[3]

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.[3]

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.[3]

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[3]

Visualizations

AmideCouplingWorkflow cluster_prep Preparation cluster_activation Activation & Coupling cluster_reaction Reaction cluster_workup Work-up & Purification prep Dissolve Carboxylic Acid and Boc-Piperazine in Anhydrous Solvent activation Add Coupling Reagent (e.g., HATU, EDC/HOBt) and Base (e.g., DIPEA) prep->activation reaction Stir at RT (Monitor by TLC/LC-MS) activation->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification

Caption: General experimental workflow for Boc-piperazine amide coupling.

TroubleshootingFlowchart start Low Amide Yield? incomplete_reaction Incomplete Reaction? start->incomplete_reaction Yes optimize_purification Optimize Purification start->optimize_purification No side_products Significant Side Products? incomplete_reaction->side_products No potent_reagent Use a more potent coupling reagent (e.g., HATU) incomplete_reaction->potent_reagent Yes extend_time Extend reaction time or add more coupling reagent side_products->extend_time No troubleshoot_side_reactions Identify and mitigate specific side reactions (see guide) side_products->troubleshoot_side_reactions Yes

Caption: Troubleshooting flowchart for low-yield Boc-piperazine amide coupling.

References

Technical Support Center: Purification of (r)-1-Boc-piperazine-3-carboxylic acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of (r)-1-Boc-piperazine-3-carboxylic acid and its derivatives. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered when synthesizing crude this compound derivatives?

A1: Common impurities can include unreacted starting materials (e.g., N-Boc-piperazine), di-substituted byproducts where both piperazine nitrogens have reacted, residual solvents from the reaction (e.g., acetonitrile, THF, ethyl acetate), and side-reaction products.[1] The presence of these impurities can complicate purification and may affect the biological activity of the final compound.[1]

Q2: My crude product is an oil and won't solidify. How can I proceed with purification?

A2: Some derivatives, like N-Boc-pyrrolidine, may present as an oil.[2] If direct crystallization is not feasible, purification by flash column chromatography is a common alternative.[2] For some Boc-amino acids that are oils, adding a seed crystal of the desired compound can induce solidification.[3]

Q3: What analytical methods are recommended to assess the purity of the final product?

A3: A multi-pronged analytical approach is recommended for a rigorous purity assessment.[1] This typically includes High-Performance Liquid Chromatography (HPLC) for quantitative purity analysis, Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure, and Mass Spectrometry (MS) to verify the molecular weight.[1]

Troubleshooting Guides

Issue 1: Low Yield After Purification

Q: I'm experiencing significant product loss during purification. What are the potential causes and solutions?

A: Low yields can stem from several factors during workup and purification. Here are some common causes and troubleshooting steps:

  • Incomplete Extraction: The product may have some water solubility, leading to loss in the aqueous layer during extraction.

    • Solution: Increase the number of extractions (e.g., use ethyl acetate 3 x 30 mL or more).[1] Ensure the pH of the aqueous layer is optimized for the product's solubility in the organic solvent; for carboxylic acids, a pH of 4 is often used.[1] Washing the combined organic layers with brine can also help to break emulsions and improve separation.[4]

  • Product Precipitation during Workup: If the product is a salt (e.g., hydrochloride), it may precipitate out if the pH is not correctly managed.

    • Solution: Ensure the final product is in its free-base form before extraction by neutralizing with a suitable base (e.g., saturated NaHCO₃ solution) until the pH is basic.[5]

  • Losses during Chromatography: The compound may be adsorbing irreversibly to the silica gel or streaking, leading to poor recovery.

    • Solution: Try a different solvent system or add a small amount of a modifier (like triethylamine for basic compounds or acetic acid for acidic compounds) to the eluent. Alternatively, consider a different purification technique like crystallization.

  • Losses during Crystallization: The chosen solvent system may not be optimal, leaving too much product dissolved in the mother liquor.

    • Solution: Perform small-scale solvent screening to find a system where the product is soluble at high temperatures but sparingly soluble at room or lower temperatures. Cooling the crystallization mixture slowly can improve crystal formation and yield.

Issue 2: Poor Purity Detected by HPLC/NMR

Q: My analytical data shows the presence of persistent impurities after an initial purification attempt. How can I improve the purity?

A: Achieving high purity (>98%) is critical for many applications.[1] If impurities persist, a secondary purification step or optimization of the primary method is necessary.

  • Problem: Residual Starting Materials or Byproducts.

    • Solution 1: Recrystallization. This is a powerful technique for removing small amounts of impurities. A patent for a related compound, (R)-1-Boc-3-hydroxymethyl piperazine, suggests crystallization from n-hexane after initial workup.[6]

    • Solution 2: Flash Column Chromatography. This method is effective for separating compounds with different polarities. For N-Boc protected heterocycles, a common eluent system is a mixture of dichloromethane and acetone (e.g., 98:2).[2]

    • Solution 3: Acid/Base Wash. If the impurity has a different acid/base character than the product, an aqueous wash at a specific pH can selectively remove it. For example, washing an ethyl acetate solution with 0.1 N HCl can remove basic impurities.[5]

Quantitative Data on Purity

The following table compares the purity of a piperazine derivative with other common linkers, highlighting the high purity achievable with optimized protocols.

LinkerPurity by HPLC (%)Key Structural Feature
N-Boc-piperazine-C3-COOH 98.5 Piperazine core with alkyl carboxyl chain
N-Boc-amino-PEG2-acid97.2Flexible PEG chain
4-(Fmoc-amino)piperidine-4-carboxylic acid95.8Rigid piperidine scaffold
Data sourced from a comparative analysis of PROTAC linkers.[1]

Experimental Protocols

Protocol 1: General Extractive Workup and Purification

This protocol is adapted from the synthesis of N-Boc-piperazine-C3-COOH.[1]

  • Solvent Removal: After the reaction is complete, remove the organic solvent (e.g., THF) under reduced pressure.

  • Acidification: Acidify the remaining aqueous solution to pH 4 with 1 M HCl. This step protonates the carboxylate, making it extractable into an organic solvent.

  • Extraction: Extract the product from the aqueous solution with ethyl acetate (3 x 30 mL).

  • Washing & Drying: Combine the organic layers, dry them over anhydrous sodium sulfate, and filter.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude product, which can then be further purified by crystallization or chromatography.

Protocol 2: Purification by Recrystallization

This protocol is based on general procedures for Boc-protected compounds.[6]

  • Dissolution: Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol, ethyl acetate, or a mixture like ethanol/water).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. For improved yield, the flask can be placed in an ice bath or refrigerator after crystals begin to form.

  • Isolation: Collect the crystals by suction filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight. A patent describes using n-hexane for crystallization of a similar piperazine derivative.[6]

Visualized Workflows

Below are diagrams illustrating common workflows for purification and troubleshooting.

G start Crude Product (Post-Reaction Mixture) Solvent Evaporation Solvent Evaporation start->Solvent Evaporation proc proc decision decision end_node Pure Product (>98% Purity) decision->end_node Purity OK Further Purification Further Purification decision->Further Purification Purity Not OK Aqueous Workup\n(Acid/Base Extraction) Aqueous Workup (Acid/Base Extraction) Solvent Evaporation->Aqueous Workup\n(Acid/Base Extraction) Drying & Concentration Drying & Concentration Aqueous Workup\n(Acid/Base Extraction)->Drying & Concentration Drying & Concentration->decision Assess Purity (HPLC, NMR) Crystallization Crystallization Further Purification->Crystallization Column Chromatography Column Chromatography Further Purification->Column Chromatography Crystallization->end_node Column Chromatography->end_node G node_q node_q node_a node_a node_s node_s start Initial Purification Completed q1 Is Purity < 98%? start->q1 q2 Is product an oil? q1->q2 Yes a1 Product meets spec. q1->a1 No a2 Consider Column Chromatography q2->a2 Yes a3 Attempt Crystallization (with seeding if needed) q2->a3 No q3 Are starting materials present? a4 Optimize reaction conversion q3->a4 Yes (High %) a5 Perform Recrystallization to remove trace impurities q3->a5 No (Trace %) s1 Try Flash Chromatography (e.g., DCM/Acetone) a2->s1 s2 Try Crystallization (e.g., Hexane or EtOAc) a3->s2 s1->q3 s2->q3

References

Technical Support Center: Amide Coupling with Boc-Protected Substrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent premature deprotection of the tert-butyloxycarbonyl (Boc) group during amide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of premature Boc group deprotection during amide coupling?

A1: The primary cause of premature Boc group deprotection is the presence of acidic conditions. The Boc group is designed to be labile to acid, and its removal is initiated by protonation of the carbamate oxygen.[1][2] During amide coupling, acidic microenvironments can be generated by several factors, including acidic impurities in reagents or solvents, the use of acidic additives, or the generation of acidic byproducts from the coupling reagents themselves.

Q2: How do different classes of coupling reagents affect Boc group stability?

A2: The choice of coupling reagent is critical in preventing premature Boc deprotection.

  • Carbodiimides (e.g., DCC, EDC): These are widely used but can lead to the formation of byproducts. When used with additives like 1-hydroxybenzotriazole (HOBt), which is weakly acidic, the risk of Boc deprotection can increase, especially with prolonged reaction times or elevated temperatures.[3][4]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents are generally considered safer for Boc-protected substrates as they are less likely to generate acidic byproducts.[5] However, their stability in solution can be limited.

  • Uronium/Aminium Salts (e.g., HBTU, HATU, HCTU, COMU): These are highly efficient coupling reagents.[6] While generally compatible with Boc protection, some can generate acidic species. HATU, which is based on the more acidic HOAt, can be more aggressive than HBTU.[6] COMU, an Oxyma-based reagent, is considered a safer and highly efficient alternative.[4][7]

Q3: What is the role of additives like HOBt, HOAt, and OxymaPure® in Boc stability?

A3: Additives are used to improve coupling efficiency and reduce racemization.[4]

  • HOBt (1-Hydroxybenzotriazole): While effective, HOBt is weakly acidic and can contribute to premature Boc deprotection, particularly in sensitive systems.

  • HOAt (1-Hydroxy-7-azabenzotriazole): HOAt is more acidic than HOBt, leading to faster coupling rates but also posing a higher risk to the Boc group.

  • OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): Oxyma-based additives are non-explosive and have a pKa similar to HOBt, making them effective and safer alternatives that are less likely to cause premature Boc deprotection.[7][8]

Q4: How can I minimize the risk of premature Boc deprotection?

A4: To minimize premature deprotection, consider the following strategies:

  • Reagent and Solvent Purity: Use high-purity, anhydrous solvents and reagents to avoid acidic contaminants.

  • Choice of Coupling Reagent: Select a coupling reagent with a lower propensity for generating acidic byproducts, such as phosphonium salts or modern uronium salts like COMU.[5][7]

  • Control of Reaction pH: Use a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, to neutralize any in-situ generated acids. The choice and amount of base are critical.[9]

  • Reaction Temperature and Time: Perform couplings at the lowest effective temperature (e.g., 0 °C to room temperature) and monitor the reaction to avoid unnecessarily long reaction times.[10]

  • Order of Reagent Addition: Pre-activation of the carboxylic acid for a short period before adding the amine component can sometimes be beneficial, but prolonged pre-activation should be avoided.[11]

Troubleshooting Guide: Premature Boc Deprotection

Symptom Potential Cause Recommended Solution
Presence of deprotected amine in the crude reaction mixture (detected by LC-MS, TLC, or NMR) Acidic impurities in reagents or solvents. Use freshly distilled, anhydrous solvents and high-purity reagents.
Use of acidic coupling additives (e.g., HOBt, HOAt). Replace HOBt or HOAt with a less acidic alternative like OxymaPure®.[7]
Generation of acidic byproducts from the coupling reagent. Switch to a phosphonium-based reagent (e.g., PyBOP) or a modern uronium reagent (e.g., COMU).[6]
Insufficient or inappropriate base. Ensure the use of a non-nucleophilic base like DIPEA in sufficient quantity (typically 2-4 equivalents) to neutralize acidic species.[12]
Prolonged reaction time or elevated temperature. Monitor the reaction progress and work it up as soon as it is complete. Avoid heating unless necessary.
Formation of N-acylurea byproduct (with carbodiimides) Rearrangement of the O-acylisourea intermediate. This is a common side reaction with carbodiimides and can be minimized by using an additive like HOBt or OxymaPure®.[4]
Low yield of the desired amide product Incomplete coupling due to steric hindrance or aggregation. Consider using a more powerful coupling reagent like HATU, but be mindful of the potential for increased acidity. Double coupling may also be an option.[6]
Premature deprotection leading to side reactions of the unprotected amine. Address the root cause of the deprotection using the solutions mentioned above.

Data Presentation: Comparison of Coupling Reagents

The following table provides a qualitative comparison of common coupling reagents regarding their potential to cause premature Boc deprotection. A direct quantitative comparison is highly dependent on the specific substrates and reaction conditions.

Coupling Reagent Class Examples Propensity for Premature Boc Deprotection Key Considerations
Carbodiimides DCC, EDCModerate to High (especially with HOBt)Cost-effective. Byproduct removal can be challenging (DCC). EDC and its urea byproduct are water-soluble.[13]
Phosphonium Salts PyBOP, PyAOPLowGenerally safer for Boc group. Byproducts are generally less hazardous than those from BOP.[5]
Uronium/Aminium Salts (HOBt-based) HBTU, TBTUModerateHighly efficient. Can cause guanidinylation of the N-terminal amine if used in excess.
Uronium/Aminium Salts (HOAt-based) HATU, HCTUModerate to HighVery high reactivity, but HOAt is more acidic than HOBt, increasing the risk to the Boc group.[6]
Uronium/Aminium Salts (Oxyma-based) COMULowHigh reactivity, safer than HOBt/HOAt-based reagents, and byproducts are water-soluble.[7]

Experimental Protocols

Protocol 1: Amide Coupling using EDC/OxymaPure® (Solution Phase)

This protocol is suitable for substrates where minimizing acidity is crucial.

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the Boc-protected amino acid (1.0 eq) and OxymaPure® (1.2 eq) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Activation: Cool the solution to 0 °C in an ice bath. Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) to the solution and stir for 15-30 minutes.

  • Coupling: Add the amine component (1.1 eq) to the reaction mixture, followed by the dropwise addition of a non-nucleophilic base such as DIPEA (2.0 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 2: Amide Coupling using PyBOP (Solid-Phase Peptide Synthesis)

This protocol is a robust method for SPPS that minimizes the risk of premature Boc deprotection.

  • Resin Swelling and Deprotection: Swell the resin-bound amine in DMF for 30 minutes. If the N-terminus is Boc-protected, deprotect using 25-50% TFA in DCM for 20-30 minutes, followed by thorough washing with DCM and DMF.[14]

  • Neutralization: Neutralize the resin with 10% DIPEA in DMF (2 x 2 minutes) and wash with DMF.

  • Activation and Coupling: In a separate vessel, dissolve the Boc-protected amino acid (3.0 eq), PyBOP (3.0 eq), and HOBt (3.0 eq, optional, can be replaced with OxymaPure®) in DMF. Add DIPEA (6.0 eq) and pre-activate for 5-10 minutes. Add the activated amino acid solution to the resin.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours. Monitor the coupling completion using a qualitative test (e.g., Kaiser or TNBSA test).

  • Washing: After complete coupling, wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.

Visualizations

experimental_workflow Experimental Workflow for Amide Coupling with Boc-Protected Substrates cluster_prep 1. Preparation cluster_activation 2. Activation cluster_coupling 3. Coupling cluster_reaction 4. Reaction cluster_workup 5. Work-up & Purification prep Dissolve Boc-protected acid and coupling additive in anhydrous solvent activation Add coupling reagent (e.g., EDC, PyBOP) at 0 °C prep->activation coupling Add amine and non-nucleophilic base (e.g., DIPEA) activation->coupling reaction Stir at RT and monitor (TLC, LC-MS) coupling->reaction workup Aqueous wash to remove byproducts and excess reagents reaction->workup purification Column chromatography workup->purification

Caption: A generalized experimental workflow for solution-phase amide coupling.

troubleshooting_logic Troubleshooting Logic for Premature Boc Deprotection cluster_causes Potential Causes cluster_solutions Solutions start Premature Boc Deprotection Observed? acidic_reagents Acidic Reagents/ Solvents start->acidic_reagents Yes acidic_byproducts Acidic Byproducts start->acidic_byproducts Yes harsh_conditions Harsh Conditions (Temp/Time) start->harsh_conditions Yes purify_reagents Use High-Purity Reagents/Solvents acidic_reagents->purify_reagents change_reagent Switch to Milder Coupling Reagent (e.g., PyBOP, COMU) acidic_byproducts->change_reagent optimize_conditions Optimize Temp/Time/ Base harsh_conditions->optimize_conditions end Successful Coupling purify_reagents->end change_reagent->end optimize_conditions->end

Caption: A logical diagram for troubleshooting premature Boc deprotection.

References

Troubleshooting low yields in N-Boc piperazine protection reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in N-Boc protection reactions of piperazine.

Troubleshooting Guides

This section addresses specific issues that may arise during the N-Boc protection of piperazine, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield of Mono-Boc-Piperazine and Significant Formation of Di-Boc-Piperazine Byproduct

Question: My reaction is producing a substantial amount of 1,4-di-Boc-piperazine, which significantly lowers the yield of the desired mono-Boc-piperazine. How can I improve the selectivity for mono-protection?

Answer: The formation of the di-substituted byproduct is a common challenge due to the comparable reactivity of the two secondary amine groups in piperazine.[1] Several strategies can be employed to favor mono-substitution:

  • Use of Excess Piperazine: Employing a large excess of piperazine (e.g., 3 to 10 equivalents) statistically favors the reaction of the Boc-anhydride with the more abundant unsubstituted piperazine, increasing the yield of the mono-protected product to 70-80%.[2]

  • Slow Addition of Boc-Anhydride: Adding the di-tert-butyl dicarbonate (Boc₂O) solution dropwise, especially at low temperatures (e.g., 0 °C), helps to maintain a low concentration of the electrophile and minimizes the occurrence of a second protection reaction on the same piperazine molecule.[1]

  • In Situ Mono-Protonation: By adding one equivalent of an acid such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), one of the nitrogen atoms of piperazine can be protonated. This deactivates it towards the electrophilic Boc-anhydride, thus directing the protection to the free nitrogen. This one-pot method can yield 70-80% of the mono-Boc piperazine.[2][3]

Issue 2: Difficulty in Separating Mono-Boc-Piperazine from Unreacted Piperazine and Di-Boc-Piperazine

Question: I am struggling to purify the mono-Boc-piperazine from the reaction mixture containing both the starting material and the di-substituted byproduct. What are effective purification strategies?

Answer: The separation can be challenging due to the similar polarities of the components. Here are some recommended purification techniques:

  • Acid-Base Extraction: This is a highly effective method. After the reaction, an acidic wash (e.g., with 1 M HCl) will protonate the unreacted piperazine and the desired mono-Boc-piperazine, causing them to move into the aqueous layer. The non-basic di-Boc-piperazine will remain in the organic layer and can be separated. The aqueous layer can then be basified (e.g., with NaOH to pH 10) and the mono-Boc-piperazine can be back-extracted into an organic solvent like dichloromethane or chloroform.[1][3]

  • Column Chromatography: While challenging, column chromatography on silica gel can be used. To prevent tailing of the basic piperazine derivatives, it is advisable to add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.

  • Crystallization: If the mono-Boc-piperazine is a solid, recrystallization from a suitable solvent can be a powerful purification technique.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in N-Boc protection of piperazine?

A1: The most common side reaction is the formation of the 1,4-di-Boc-piperazine byproduct.[1] This occurs when both nitrogen atoms of the piperazine ring react with the Boc-anhydride. This is particularly prevalent when an excess of Boc₂O is used or when the reaction conditions are not carefully controlled.[1]

Q2: What are the optimal reaction conditions for selective mono-Boc protection of piperazine?

A2: Optimal conditions often involve a combination of strategies to favor mono-protection. A widely used method involves the slow addition of one equivalent of di-tert-butyl dicarbonate to a cooled (0 °C) solution of piperazine in a solvent like methanol, dichloromethane (DCM), or tetrahydrofuran (THF).[1] Using an excess of piperazine or adding one equivalent of a strong acid like HCl or TFA to protonate one of the piperazine nitrogens can significantly improve selectivity.[2][3]

Q3: How can I confirm the successful formation of mono-Boc-piperazine?

A3: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the consumption of the starting material and the formation of the product. The final product can be characterized by techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its identity and purity.

Data Presentation

Table 1: Comparison of Strategies for Mono-Substitution of Piperazine

StrategyMolar Ratio (Piperazine:Electrophile)Typical Yield of Mono-Substituted ProductKey AdvantagesKey Disadvantages
Excess Piperazine 3:1 to 10:170-80%[2]One-step reaction, cost-effective.[2]Difficult removal of excess piperazine.[2]
Mono-Boc Protection 1:1 (Boc-Piperazine:Electrophile)>80% for the alkylation step[2]High selectivity, clean reaction.[2]Multi-step process, higher cost.[2]
In Situ Mono-Protonation 2:1 (Piperazine:Acid) then 1:1 (salt:electrophile)70-80%[3]One-pot synthesis, good yields.[2]May require longer reaction times or activation.[2]

Experimental Protocols

Protocol 1: Selective Mono-N-Boc Protection of Piperazine via In Situ Mono-Protonation [3]

  • Materials:

    • Piperazine (1.0 equiv.)

    • Methanol

    • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) (1.0 equiv.)

    • Di-tert-butyl dicarbonate (Boc₂O) (1.0 equiv.)

    • 5% Sodium thiosulfate solution

    • 20% Sodium hydroxide (NaOH) solution

    • Dichloromethane (DCM) or Chloroform

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve piperazine (1.0 equiv.) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of TFA or HCl (1.0 equiv.) in methanol dropwise to the piperazine solution.

    • Stir the mixture for 15-30 minutes at 0 °C.

    • Add a solution of di-tert-butyl dicarbonate (1.0 equiv.) in methanol dropwise over 10-15 minutes.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-5 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Remove the solvent under reduced pressure.

    • Add a 5% sodium thiosulfate solution to the residue and extract with a nonpolar solvent (e.g., diethyl ether) to remove any di-Boc byproduct.

    • Adjust the aqueous phase to a pH of 10 with a 20% NaOH solution.

    • Extract the aqueous layer multiple times with chloroform or DCM.

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-Boc-piperazine.

Protocol 2: Synthesis of 1,4-Di-Boc-Piperazine (for comparison) [1]

  • Materials:

    • Piperazine (1.0 equiv.)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Triethylamine (2.2 equiv.)

    • Di-tert-butyl dicarbonate (Boc₂O) (2.1 - 2.5 equiv.)

    • 1 M HCl (aq)

    • Saturated NaHCO₃ (aq)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask, dissolve piperazine (1.0 equiv.) in DCM or THF.

    • Add triethylamine (2.2 equiv.).

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of di-tert-butyl dicarbonate (2.1 - 2.5 equiv.) in the same solvent dropwise over 30 minutes.

    • Remove the ice bath and allow the mixture to warm to room temperature and stir for 1-3 hours.

    • Monitor the reaction progress by TLC until the starting material is consumed.

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Mandatory Visualization

Troubleshooting_Workflow start Low Yield of Mono-Boc-Piperazine q1 High percentage of Di-Boc-Piperazine observed? start->q1 sol1 Increase excess of Piperazine (3-10 eq). Slowly add Boc₂O at 0°C. Use in situ mono-protonation with 1 eq. of acid. q1->sol1 Yes q2 Difficulty in purification? q1->q2 No sol1->q2 sol2 Perform acid-base extraction. Use column chromatography with a basic modifier (e.g., triethylamine). Attempt recrystallization. q2->sol2 Yes end Optimized Yield and Purity q2->end No sol2->end

Caption: Troubleshooting workflow for low yields in N-Boc piperazine protection.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve Piperazine in Solvent cool Cool to 0°C dissolve->cool add_acid Add Acid (Optional for Mono-Protonation) cool->add_acid add_boc Slowly Add Boc₂O add_acid->add_boc react Stir at Room Temperature add_boc->react quench Quench Reaction react->quench extract Acid-Base Extraction quench->extract dry Dry and Concentrate extract->dry purify Purify (Chromatography/Crystallization) dry->purify product Pure Mono-Boc-Piperazine purify->product

Caption: General experimental workflow for N-Boc piperazine protection.

References

Technical Support Center: Enhancing the Solubility and Stability of Piperazine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental stages of working with piperazine intermediates.

Part 1: Troubleshooting Poor Solubility

Low aqueous solubility is a frequent hurdle for piperazine-containing compounds, often leading to inconsistent results in biological assays and challenges in formulation development.[1] This section provides a step-by-step guide to diagnose and resolve solubility issues.

FAQ 1: My piperazine intermediate has poor aqueous solubility. What are the initial troubleshooting steps?

Answer:

When encountering poor aqueous solubility with a piperazine intermediate, a systematic approach is recommended. The basic nature of the piperazine moiety is a key factor to consider, as its ionization state significantly influences solubility.[1]

Here are the initial steps to take:

  • pH Adjustment: Since the piperazine group is basic, lowering the pH of the aqueous solution can lead to protonation of the piperazine nitrogens, thereby increasing the compound's solubility.[1] It is advisable to determine the kinetic solubility of your compound in the specific assay buffer to identify the concentration at which precipitation begins under your experimental conditions.[1]

  • Use of Co-solvents: Water-miscible organic solvents can effectively increase the solubility of hydrophobic compounds.[1] Common choices include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycol (PEG).[1] When preparing stock solutions, using 100% DMSO is a common practice. However, ensure the final concentration of the co-solvent in your assay is kept low (typically <0.5% for DMSO) to avoid affecting cellular health or assay performance.[1]

  • Salt Formation: Converting the free base of the piperazine intermediate into a salt is a highly effective and widely used method to enhance aqueous solubility.[1][2] Common counterions used for this purpose include hydrochloride, mesylate, and sulfate.[1] A salt screening study is recommended to identify the optimal counterion that provides the best balance of solubility and stability.[1]

Diagram 1: Initial Solubility Troubleshooting Workflow

start Start: Poorly Soluble Piperazine Intermediate ph_adjust Step 1: pH Adjustment (Lower pH) start->ph_adjust cosolvent Step 2: Use of Co-solvents (e.g., DMSO, PEG) ph_adjust->cosolvent If solubility is still insufficient end_soluble Sufficiently Soluble ph_adjust->end_soluble Solubility Goal Met salt_formation Step 3: Salt Formation (e.g., HCl, Mesylate) cosolvent->salt_formation If solubility is still insufficient cosolvent->end_soluble Solubility Goal Met advanced Advanced Strategies salt_formation->advanced If salts are ineffective or unstable salt_formation->end_soluble Solubility Goal Met end_insoluble Further Optimization Needed advanced->end_insoluble

Caption: A workflow for initial troubleshooting of poor solubility in piperazine intermediates.

FAQ 2: I have tried forming salts of my piperazine derivative, but they either did not significantly improve solubility or were unstable. What are my next options?

Answer:

If traditional salt formation proves ineffective, several advanced strategies can be employed to enhance the solubility of your piperazine intermediate:

  • Co-crystallization: This technique involves combining the active pharmaceutical ingredient (API) with a co-former in a crystalline lattice.[1] This modification of the solid-state properties can lead to improved solubility and dissolution rates.[1][3]

  • Nanosuspension: By reducing the particle size of the compound to the nanometer range, the surface area available for dissolution is significantly increased.[1] Nanosuspensions are typically stabilized using surfactants or polymers.[1]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules, forming inclusion complexes with enhanced aqueous solubility.[1]

  • Prodrug Approach: A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug. This approach can be used to overcome physicochemical barriers such as poor solubility.[1]

  • Amorphous Solid Dispersions: This strategy involves dispersing the drug in an amorphous state within a hydrophilic polymer matrix. By overcoming the crystal lattice energy, amorphous forms can exhibit significantly higher solubility and bioavailability compared to their crystalline counterparts.

Data Presentation: Solubility Enhancement Techniques

The following tables summarize quantitative data on the improvement of solubility for piperazine derivatives using various techniques.

Table 1: Solubility Enhancement of Various Drugs via Piperazine Salt Formation

DrugSolubility Increase Factor (vs. free drug in pure water)Reference
Ibuprofen-piperazine salt> 10-fold[2]
Indomethacin-piperazine salt> 10-fold[2]
Sulindac-piperazine salt> 10-fold[2]
Phenylbutazone-piperazine salt> 10-fold[2]
Ketoprofen-piperazine salt> 10-fold[2]
Flurbiprofen-piperazine salt> 10-fold[2]
Daidzein-piperazine salt~1000-fold (in water)[3][4]

Table 2: Impact of pH on the Solubility of a Platinum(IV)-Ibuprofen Complex with a Piperazine Linker

MediumpHRelative SolubilityReference
0.9% NaCl (acidified)31.5x higher (compared to pH 5)[5]
0.9% NaCl~5Baseline[5]
0.9% NaCl (adjusted)7~2.5-6.0x lower (compared to pH 5)[5]
Phosphate Buffer / PBS7.4Further decreased[5]

Part 2: Troubleshooting Stability Issues

The chemical stability of piperazine intermediates is crucial for ensuring the integrity of experimental data and the shelf-life of potential drug candidates.[6] Degradation can lead to a loss of potency and the formation of impurities.

FAQ 3: My piperazine-containing compound shows signs of degradation in aqueous solutions. What are the common causes and how can I improve its stability?

Answer:

Aqueous formulations can pose several stability challenges for piperazine-containing drugs. The primary degradation pathways are often hydrolysis, oxidation, and pH-related degradation.[7]

Here are some troubleshooting strategies:

  • pH Optimization: The stability of piperazine derivatives can be highly dependent on the pH of the solution.[7] It is crucial to conduct a pH-stability profile to identify the pH at which the drug is most stable and buffer the formulation accordingly.[7]

  • Protection from Oxidation: The piperazine ring can be susceptible to oxidation. To mitigate this, consider the following:

    • Use of Antioxidants: The addition of antioxidants to the formulation can help prevent oxidative degradation.

    • Inert Atmosphere: During manufacturing and storage, replacing oxygen with an inert gas like nitrogen or argon can significantly improve stability.[7]

  • Protection from Light: Photodegradation can be a concern for some compounds. Storing the compound and its formulations in amber-colored or light-resistant containers is recommended.[7]

  • Salt Formation: Formulating the drug as a salt (e.g., hydrochloride, citrate) can enhance its stability in solution.[7]

FAQ 4: I've noticed a color change in my solid piperazine intermediate upon storage. What could be the cause?

Answer:

A color change in a solid drug substance upon storage often indicates chemical degradation. The two most likely culprits are:

  • Photodegradation: Exposure to light can induce chemical reactions that lead to colored degradation products. It is essential to store the material in well-closed, light-resistant containers and conduct experiments under subdued lighting when possible.[7]

  • Oxidation: The solid compound can react with atmospheric oxygen, leading to oxidative degradation products that may be colored.[7] Storing the substance in a tightly sealed container is crucial. For highly sensitive compounds, storage under an inert atmosphere should be considered.[7]

Diagram 2: Logic Diagram for Investigating Compound Instability

start Start: Observed Compound Instability check_storage Review Storage Conditions (Light, Air, Temp) start->check_storage ph_profile Conduct pH-Stability Profile check_storage->ph_profile forced_degradation Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) ph_profile->forced_degradation identify_degradants Identify Degradation Products (e.g., LC-MS) forced_degradation->identify_degradants mitigation Implement Mitigation Strategies identify_degradants->mitigation end Stable Compound mitigation->end e.g., pH control, antioxidants, light protection

Caption: A logical workflow for investigating and mitigating the instability of piperazine intermediates.

Part 3: Experimental Protocols

This section provides detailed methodologies for key experiments related to improving the solubility and stability of piperazine intermediates.

Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)

This method is the gold standard for determining the equilibrium solubility of a compound.[6]

Materials:

  • Piperazine intermediate

  • Selected solvent (e.g., water, buffer of specific pH)

  • Sealed containers (e.g., glass vials with screw caps)

  • Shaker or agitator with temperature control

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC, UV-Vis spectroscopy)

Methodology:

  • Equilibration: Add an excess amount of the solid piperazine intermediate to a known volume of the solvent in a sealed container. This ensures that a saturated solution is formed.

  • Agitation: Agitate the mixture at a constant temperature for an extended period (typically 24-72 hours) to allow the system to reach equilibrium.[6]

  • Phase Separation: After equilibration, separate the solid and liquid phases. This is typically done by centrifuging the samples to pellet the excess solid.

  • Sampling and Dilution: Carefully remove an aliquot of the supernatant (the saturated solution) and dilute it with a suitable solvent to a concentration within the working range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method to determine the concentration of the dissolved piperazine intermediate.

  • Reporting: Express the solubility in units such as mg/mL or µg/mL at the specified temperature and pH.

Protocol 2: Salt Screening

This protocol outlines a general procedure for screening different counterions to form salts with a basic piperazine intermediate.

Materials:

  • Piperazine intermediate (free base)

  • A selection of acidic counterions (e.g., hydrochloric acid, sulfuric acid, methanesulfonic acid, tartaric acid, citric acid)

  • Various organic solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate)

  • Stirring plate and stir bars or a shaker

  • Filtration apparatus or centrifuge

Methodology:

  • Solvent-based Method:

    • Dissolve the piperazine free base in a suitable solvent.

    • In separate vials, add a stoichiometric amount (typically a 1:1 molar ratio) of each selected acid.[1]

    • Allow the solutions to stir or shake at a controlled temperature.

    • If a precipitate forms, isolate the solid by filtration or centrifugation.

    • If no precipitate forms, slowly evaporate the solvent to induce crystallization.[1]

  • Slurry Method (for poorly soluble free base):

    • Suspend the free base and a stoichiometric amount of the acid in a solvent in which both are sparingly soluble.[1]

    • Stir the slurry for an extended period (24-72 hours) to allow for equilibration and potential salt formation.[1]

    • Isolate the solid phase.

  • Characterization:

    • Analyze the isolated solids using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to confirm the formation of a new crystalline salt form.

  • Solubility Testing:

    • Determine the aqueous solubility of the confirmed salts using Protocol 1.[1]

Protocol 3: Co-crystal Screening (Slurry Method)

This protocol describes a common method for screening for co-crystal formation.

Materials:

  • Piperazine intermediate (API)

  • A selection of co-formers

  • Various organic solvents

  • Vials with stir bars

  • Stirring plate

Methodology:

  • Solvent Selection: Choose a solvent in which both the API and the co-former have limited solubility.[8]

  • Slurrying: Add the API and a stoichiometric amount (e.g., 1:1 molar ratio) of the co-former to a vial. Add a small amount of the selected solvent to create a slurry.[8]

  • Equilibration: Stir the slurry at a constant temperature for an extended period (e.g., 24-72 hours) to allow for the conversion to the co-crystal form.[8]

  • Isolation: Filter the solid from the slurry and allow it to air dry.[8]

  • Characterization: Analyze the resulting solid using techniques like PXRD to identify if a new crystalline form has been created, indicating co-crystal formation.[8]

Protocol 4: Forced Degradation Study

Forced degradation studies are essential for understanding the stability of a compound and for developing stability-indicating analytical methods.[7]

Materials:

  • Piperazine intermediate

  • Hydrochloric acid (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (e.g., 0.1 M, 1 M)

  • Hydrogen peroxide (e.g., 3%)

  • Calibrated oven for thermal stress

  • Photostability chamber

Methodology:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and store at an elevated temperature (e.g., 60°C) for a set period.[7]

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and store at an elevated temperature for a set period. Neutralize samples before analysis.[7]

  • Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ and store at room temperature for a set period.[7]

  • Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80°C) in a calibrated oven for a set period.[7]

  • Photodegradation: Expose the solid compound or its solution to light in a photostability chamber according to ICH guidelines.

  • Analysis: Analyze the stressed samples at various time points using a suitable analytical method (e.g., HPLC) to quantify the parent compound and detect the formation of degradation products.

References

Technical Support Center: C-H Functionalization of N-Boc Piperazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the C-H functionalization of N-Boc piperazines.

Frequently Asked Questions (FAQs)

Q1: Why is the C-H functionalization of N-Boc piperazines more challenging than that of N-Boc pyrrolidines or piperidines?

A1: The C-H functionalization of N-Boc piperazines presents unique challenges primarily due to the presence of the second nitrogen atom in the ring.[1][2][3] This additional heteroatom can lead to several complications:

  • Altered Reactivity: The second nitrogen can influence the electronic properties of the ring, affecting the reactivity of the α-C-H bonds.[1][2]

  • Competitive Pathways: It can act as an alternative site for catalyst coordination or reaction, leading to undesired side reactions.[1][2]

  • Catalyst Inhibition: The Lewis basicity of the second nitrogen can sometimes inhibit or diminish the activity of the catalytic system.[4]

These factors contribute to lower yields, reduced selectivity, and a narrower substrate scope compared to simpler saturated N-heterocycles.[1][2]

Q2: What are the most common side reactions observed during the C-H functionalization of N-Boc piperazines?

A2: Common side reactions include:

  • Dehydrogenation: Particularly in transition-metal-catalyzed reactions, the formation of unsaturated piperazine derivatives can be a significant competing pathway.[2]

  • Di-functionalization: Reaction at both α-positions can occur, leading to a mixture of products.

  • N-Acylurea Formation: When using carbodiimide reagents like EDC for coupling reactions, the activated intermediate can rearrange to form an N-acylurea byproduct. The addition of HOBt or HOAt can help suppress this side reaction.[5]

  • Dimerization/Oligomerization: The activated carboxylic acid of one molecule can react with the deprotected piperazine nitrogen of another, leading to dimers or oligomers.[5]

  • Guanidinium Byproduct: The use of excess uronium-based coupling reagents (e.g., HATU, HBTU) can lead to the formation of a guanidinium byproduct.[5]

Q3: How can I improve the enantioselectivity of α-C-H functionalization of N-Boc piperazines?

A3: Achieving high enantioselectivity is a significant challenge.[1][2] Some strategies include:

  • Chiral Ligands: The use of chiral diamine ligands, such as (-)-sparteine and its surrogates, in conjunction with organolithium bases can induce asymmetry.[1][2][6]

  • Chiral Auxiliaries: Attaching a chiral auxiliary to the distal nitrogen atom can direct the stereochemical outcome of the functionalization. For example, a stereogenic α-methylbenzyl group has been used successfully, which can later be removed by catalytic hydrogenation.[1][2]

Progress in the asymmetric functionalization of N-Boc piperazines has been slower compared to other N-Boc heterocycles.[1][2]

Q4: Can the Boc protecting group be cleaved during the reaction?

A4: While the N-Boc group is generally stable under many C-H functionalization conditions, it can be sensitive to acidic environments. Prolonged exposure to even mildly acidic conditions can lead to premature deprotection.[5] It is crucial to use non-acidic reagents and conditions to maintain the integrity of the Boc group.[5]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion Low Reactivity of the Substrate: N-Boc piperazines can be less reactive than other saturated N-heterocycles.[1][2]* Optimize reaction temperature and time. In some cases, higher temperatures may be required.[2] * For lithiation, ensure complete deprotonation by using a sufficient excess of a strong base like s-BuLi and allowing adequate time for the lithiation to occur.[7]
Catalyst Inactivation: The second nitrogen of the piperazine may be inhibiting the catalyst.[4]* Screen different catalysts and ligands. For example, in photoredox catalysis, different iridium-based photocatalysts can have a significant impact on yield.[4] * Consider using a directing group on the second nitrogen to modulate its electronic properties or sterically block it from interfering with the catalyst.
Presence of Moisture: Hydrolysis of organometallic intermediates or sensitive reagents.* Use anhydrous solvents and reagents.[5][7] * Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[5][7]
Formation of Dehydrogenated Byproducts Reaction Pathway Favors Elimination: This is a common issue in some rhodium-catalyzed reactions.[2]* Switch to a different catalytic system that is less prone to dehydrogenation, such as certain photoredox or lithiation-based methods.[1][2] * Modify the directing group. Switching from a 2-pyridinyl directing group to simple aryl groups has been shown to favor dehydrogenation.[2]
Poor Regioselectivity (α- vs. β-functionalization) Electronic and Steric Factors: The inherent reactivity of the C-H bonds.* Employ a directing group strategy to favor functionalization at a specific position. The choice of directing group is critical for controlling regioselectivity. * For late-stage functionalization, photoredox methods using a photoexcited flavin analogue have shown the potential for sequential α- and β-C-H bond cleavage.[8]
Difficulty in Product Purification Polarity of the Product: The basic nature of the piperazine ring can make chromatographic purification challenging.* Consider using amine-deactivated silica gel or alumina for column chromatography. * Acid-base extraction can be an effective purification technique.

Experimental Protocols

Protocol 1: Diamine-Free α-Lithiation and Trapping of N-Boc-N'-benzylpiperazine

This protocol is adapted from the work of O'Brien and coworkers.[7]

Materials:

  • N-Boc-N'-benzylpiperazine

  • Anhydrous Tetrahydrofuran (THF)

  • sec-Butyllithium (s-BuLi) in cyclohexane (e.g., 1.4 M)

  • Electrophile (e.g., trimethylsilyl chloride, methyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • 20% aqueous sodium hydroxide (NaOH)

  • Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add N-Boc-N'-benzylpiperazine (1.0 equiv).

  • Dissolve the substrate in anhydrous THF (to a concentration of ~0.14 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add s-BuLi (1.3 equiv) dropwise, maintaining the internal temperature below -70 °C.

  • Stir the solution at -78 °C for 1 hour to ensure complete lithiation.[7]

  • Add the electrophile (1.5-2.0 equiv) dropwise. If the electrophile is a solid, dissolve it in a minimal amount of anhydrous THF before addition.[7]

  • Stir the reaction mixture at -78 °C for 15 minutes, then allow it to warm to room temperature over 30 minutes.[7]

  • Quench the reaction by the sequential addition of saturated aqueous NH₄Cl, 20% aqueous NaOH, and Et₂O.[7]

  • Separate the organic and aqueous layers. Extract the aqueous layer with Et₂O (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Photoredox-Catalyzed α-Arylation of N-Boc-N'-phenylpiperazine

This protocol is based on the work of MacMillan and coworkers.[4][7]

Materials:

  • N-Boc-N'-phenylpiperazine

  • Aryl nitrile (e.g., 1,4-dicyanobenzene)

  • Tris(2-phenylpyridinato)iridium(III) ([Ir(ppy)₃])

  • Sodium acetate (NaOAc)

  • Anhydrous Dimethylformamide (DMF)

  • Blue LEDs (e.g., 450 nm)

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar, add N-Boc-N'-phenylpiperazine (1.0 equiv), the aryl nitrile (1.5 equiv), [Ir(ppy)₃] (1-2 mol%), and NaOAc (2.0 equiv).[7]

  • Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous DMF via syringe.

  • Place the vial approximately 5-10 cm from a blue LED light source and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 12 to 48 hours.[7]

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary

Table 1: Comparison of Conditions for α-C-H Lithiation Trapping of N-Boc-piperazines

Conditions Base Ligand Temperature (°C) Typical Electrophiles Reference
A s-BuLiNone-78TMSCl, Bu₃SnCl[2]
B (transmetallation) s-BuLi then CuCN·2LiClNone-78Alkyl halides[2]
Diamine-Free s-BuLiNone-30TMSCl, MeO₂CCl, DMF, Ph₂CO[1][2]
Asymmetric s-BuLi(-)-sparteine or (+)-sparteine surrogate-78 to -20Various[1][2][6]

Table 2: Examples of Photoredox-Catalyzed α-C-H Functionalization of an N-Aryl-N'-Boc-piperazine

Reaction Type Coupling Partner Catalyst Yield (%) Reference
Arylation 1,4-dicyanobenzeneIr(ppy)₃95[1][2]
Vinylation Vinyl sulfoneIr(ppy)₃74[1][2]
Heteroarylation Heteroaryl chloridesIr(ppy)₃35-84[1][2]

Visual Guides

experimental_workflow_lithiation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Flame-dried flask under N₂ add_reagents Add N-Boc-piperazine and anhydrous THF start->add_reagents cool Cool to -78 °C add_reagents->cool add_base Add s-BuLi dropwise (1 hr) cool->add_base add_electrophile Add electrophile (15 min) add_base->add_electrophile warm Warm to RT (30 min) add_electrophile->warm quench Quench with NH₄Cl/NaOH warm->quench extract Extract with Et₂O quench->extract purify Column chromatography extract->purify

Caption: Workflow for α-lithiation and trapping of N-Boc-piperazine.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield in C-H Functionalization cause1 Incomplete Reaction start->cause1 cause2 Side Reaction (e.g., Dehydrogenation) start->cause2 cause3 Catalyst Inactivation start->cause3 sol1 Optimize Time/Temp Increase Reagent Stoichiometry cause1->sol1 Address sol2 Change Catalytic System Modify Directing Group cause2->sol2 Mitigate sol3 Screen Catalysts/Ligands Use Anhydrous Conditions cause3->sol3 Resolve

Caption: Troubleshooting logic for low-yield reactions.

photoredox_cycle catalyst Ir(III)* catalyst_ground Ir(III) piperazine N-Boc Piperazine catalyst->piperazine SET aryl_nitrile Ar-CN catalyst->aryl_nitrile SET catalyst_ground->catalyst Excitation light Blue Light (hν) light->catalyst_ground radical_cation Piperazine Radical Cation piperazine->radical_cation amino_radical α-Amino Radical radical_cation->amino_radical -H⁺ product_intermediate Coupled Intermediate amino_radical->product_intermediate + [Ar-CN]˙⁻ aryl_radical_anion [Ar-CN]˙⁻ aryl_nitrile->aryl_radical_anion product α-Aryl Piperazine product_intermediate->product -CN⁻

Caption: Simplified photoredox catalytic cycle for α-arylation.

References

Technical Support Center: Aqueous Workup for Boc-Protection of Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc-protection of amino acids. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear protocols for the aqueous workup of tert-butoxycarbonyl (Boc) protected amino acids.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of the aqueous workup after a Boc-protection reaction?

The aqueous workup is a critical step to separate the desired Boc-protected amino acid from various impurities. Its main goals are:

  • To quench the reaction and remove any unreacted di-tert-butyl dicarbonate (Boc anhydride).

  • To remove water-soluble byproducts such as salts (e.g., sodium chloride if NaOH was used as a base) and tert-butanol.[1]

  • To adjust the pH of the solution to ensure the Boc-amino acid, which is a carboxylic acid, is in a neutral, less water-soluble form, allowing it to be extracted into an organic solvent.

Q2: My final product is an oil and won't solidify. How can I induce crystallization?

"Oiling out" is a common issue. Here are several strategies to induce crystallization:

  • Trituration: Stirring or grinding the oil with a non-polar solvent in which the product is insoluble, such as hexane or diethyl ether, can often induce solidification.

  • Solvent Removal: Ensure all residual solvents from the reaction (e.g., THF, dioxane) are completely removed under high vacuum, as they can inhibit crystallization.

  • DCHA Salt Formation: A highly effective method is to convert the oily Boc-amino acid into its dicyclohexylamine (DCHA) salt. This is done by dissolving the oil in a solvent like diethyl ether and adding one equivalent of dicyclohexylamine, which typically causes a solid salt to precipitate. This salt can be easily filtered and, if needed, recrystallized.

  • Seed Crystals: If available, adding a small seed crystal of the solid product to the oil can initiate crystallization.

Q3: How do I effectively remove unreacted Boc anhydride from my reaction mixture?

Unreacted Boc anhydride can interfere with subsequent steps and purification.[1] Here are common removal techniques:

  • Basic Wash: Vigorously washing the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) helps to hydrolyze the excess Boc anhydride.

  • Quenching: Adding a nucleophilic amine, such as imidazole or even ammonium hydroxide, to the reaction mixture will react with the excess anhydride to form a polar adduct that can be easily removed during the aqueous wash.[2]

  • Sublimation: Since Boc anhydride is relatively volatile, it can be removed by placing the crude product under a high vacuum for an extended period (24-72 hours). The anhydride will sublimate and collect in a cold trap.[1]

Q4: I'm experiencing low yields. What are the common causes and solutions?

Low yields can stem from several factors during the reaction or workup:

  • Incomplete Reaction: Ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC). If the reaction is sluggish, consider extending the reaction time or gently heating the mixture.

  • Suboptimal pH: The reaction requires basic conditions to deprotonate the amino acid's amine group, making it nucleophilic. However, a pH that is too high can lead to side reactions. Careful control of the base addition is crucial.

  • Loss During Workup: The Boc-amino acid can have some solubility in the aqueous layer, especially if the pH is not optimal. To minimize loss, ensure the aqueous layer is acidified (typically to pH 2-3) before extraction. You can also "back-extract" the aqueous layers with the organic solvent to recover more product.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield Incomplete reaction; Incorrect stoichiometry; Suboptimal pH; Product loss during aqueous extraction.Extend reaction time and monitor by TLC. Use a slight excess (1.1-1.2 eq) of Boc anhydride. Maintain basic pH with a suitable base (e.g., NaHCO₃, TEA). Ensure the aqueous layer is acidified to pH 2-3 before extraction.
Product is an Oil Residual solvent; Inhibition of crystallization by impurities.Dry the crude product under high vacuum. Triturate the oil with a non-polar solvent like hexane. Convert to a DCHA salt for easier handling and purification.
Unreacted Boc Anhydride in Product Insufficient quenching or washing.Wash the organic layer thoroughly with saturated NaHCO₃ solution. Quench the reaction with a nucleophilic amine (e.g., imidazole) before workup. Remove residual anhydride by sublimation under high vacuum.[1]
Multiple Products Observed on TLC/NMR Di-Boc formation (especially with primary amines); Reaction with other nucleophilic groups (e.g., hydroxyl groups).Use a stoichiometric amount of Boc anhydride and monitor the reaction carefully. Protect other nucleophilic groups if necessary.

Quantitative Data on Boc-Glycine Synthesis

The choice of base and reaction conditions can significantly impact the yield of the Boc-protection reaction. The following table summarizes yields for the synthesis of Boc-Glycine under different basic conditions as reported in literature.

Amino AcidBaseSolvent SystemKey ConditionsYield (%)Reference
GlycineSodium Hydroxide (NaOH)Water(Boc)₂O added in batches over 8 hours.93.87%[3][4]
GlycineSodium Carbonate (Na₂CO₃)Water(Boc)₂O added in batches over 20 hours.94.80%[1][5]
GlycineSodium Bicarbonate (NaHCO₃)Water(Boc)₂O added in batches.>90%[5]

Experimental Protocols

Protocol 1: General Procedure for Boc-Protection of an Amino Acid

This protocol describes a standard method for the N-protection of an amino acid using Boc anhydride with an inorganic base.

Materials:

  • Amino Acid (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 eq)

  • Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)

  • Water

  • Dioxane or THF (optional, to aid solubility)

  • Ethyl Acetate (or other suitable organic solvent for extraction)

  • 1M Hydrochloric Acid (HCl) or saturated Potassium Bisulfate (KHSO₄)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve the amino acid (1.0 eq) in an aqueous solution of the chosen base (e.g., 1M NaOH or saturated NaHCO₃). If the amino acid has poor water solubility, a co-solvent like dioxane or THF can be added to form a homogenous solution.[1]

  • Reaction: Cool the solution to 0 °C in an ice bath. Slowly add a solution of Boc anhydride (1.1 eq) in dioxane or THF to the stirred amino acid solution.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. Monitor the progress of the reaction by TLC until the starting amino acid is consumed.

  • Initial Workup: Concentrate the reaction mixture under reduced pressure to remove the organic co-solvent (if used).

  • Extraction of Impurities: Wash the remaining aqueous solution with a non-polar solvent like hexane or ether to remove unreacted Boc anhydride and other non-polar impurities.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 by the dropwise addition of 1M HCl or saturated KHSO₄ solution. The Boc-amino acid will often precipitate or separate as an oil.

  • Product Extraction: Extract the acidified aqueous layer with ethyl acetate (3 times).

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude Boc-amino acid.

  • Purification: The crude product can be purified by recrystallization (e.g., from ethyl acetate/hexane) or by converting it to a DCHA salt if it is an oil.

Visualized Workflows

General Workflow for Boc-Protection and Aqueous Workup

G cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification start Amino Acid + Base (e.g., NaOH) in Water add_boc Add (Boc)₂O (0°C to RT) start->add_boc reaction Stir 4-24h Monitor by TLC add_boc->reaction quench Quench/Wash (e.g., Hexane wash) reaction->quench acidify Acidify to pH 2-3 (e.g., 1M HCl) quench->acidify extract Extract with Organic Solvent (e.g., EtOAc) acidify->extract wash_dry Wash with Brine Dry (Na₂SO₄) extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Recrystallize or DCHA Salt Formation concentrate->purify product Pure Boc-Amino Acid purify->product

Caption: General workflow for Boc-protection and workup.

Troubleshooting Logic for Low Product Yield

G cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield Observed incomplete_rxn Incomplete Reaction? start->incomplete_rxn workup_loss Loss During Workup? start->workup_loss side_reaction Side Reactions? start->side_reaction solution_rxn Check TLC. Extend reaction time. Optimize base/equivalents. incomplete_rxn->solution_rxn Verify solution_workup Check pH before extraction (must be 2-3). Back-extract aqueous layers. workup_loss->solution_workup Verify solution_side Check stoichiometry. Use milder conditions. Protect other functional groups. side_reaction->solution_side Analyze

Caption: Troubleshooting workflow for low product yield.

References

Monitoring N-Boc-piperazine reaction progress with TLC and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for monitoring the progress of N-Boc-piperazine reactions using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: Why are my TLC spots for N-Boc-piperazine and related compounds streaking?

A1: Streaking on TLC plates is a common issue when analyzing basic compounds like piperazine derivatives on acidic silica gel.[1][2] To resolve this, you can:

  • Add a basic modifier to your mobile phase: A small amount of triethylamine (0.1–2.0%) or ammonia in methanol (1–10%) can be added to the eluent to neutralize the acidic sites on the silica gel and produce more defined spots.[2][3]

  • Reduce sample concentration: Overloading the TLC plate with a sample that is too concentrated can also lead to streaking.[2] Try diluting your reaction mixture before spotting it on the plate.[1]

Q2: I can't see the spots for my N-Boc-piperazine starting material on the TLC plate after staining. What should I do?

A2: N-Boc-piperazine may not be visible under UV light if it lacks a strong chromophore, and its visibility with stains can vary.[4] Here are some troubleshooting steps:

  • Use a different staining method: Some stains are more effective for visualizing amines and their derivatives. A potassium permanganate stain is often effective for visualizing compounds that can be oxidized, while a ninhydrin stain can detect primary and some secondary amines (though Boc-protected amines may require heating to visualize).[5][6][7]

  • Confirm your sample isn't too dilute: The concentration of your starting material in the reaction mixture might be too low to be detected.[2] Try spotting the plate multiple times in the same location, allowing the solvent to dry between applications.[2]

  • Check for volatility: Highly volatile compounds may evaporate from the TLC plate before visualization.[2] While N-Boc-piperazine is not excessively volatile, this can be a factor for other reaction components.

Q3: The Rf values of my starting material and product are very similar on TLC. How can I improve the separation?

A3: Poor separation between the reactant and product can make it difficult to monitor the reaction's progress.[8] To improve separation:

  • Optimize the mobile phase: Adjust the polarity of your eluent. If your spots are too high on the plate (high Rf), decrease the polarity of the mobile phase. If they are too low (low Rf), increase the polarity.[2] Experiment with different solvent systems, for instance, by trying different combinations of ethyl acetate, hexanes, dichloromethane, and methanol.[1]

  • Utilize a co-spot: Always run a co-spot lane on your TLC plate, where you spot both the starting material and the reaction mixture at the same point.[9] This will help you to distinguish between the starting material and the product, even if their Rf values are very close.[9]

Q4: In my LC-MS analysis, I am not observing the expected molecular ion peak for my N-Boc-piperazine product. Why might this be?

A4: Several factors can lead to the absence of the expected molecular ion peak in LC-MS analysis:

  • Incorrect ionization mode: Ensure you are using the appropriate ionization mode. For N-Boc-piperazine derivatives, positive ion mode electrospray ionization (ESI) is typically used to observe the protonated molecule [M+H]⁺.[10]

  • In-source fragmentation: The compound may be fragmenting in the ionization source. A common fragmentation pattern for N-Boc protected compounds is the loss of the Boc group.[11] Try reducing the source temperature or capillary voltage to minimize fragmentation.[11]

  • Suboptimal mobile phase: The mobile phase composition can affect ionization efficiency. Adding a small amount of formic acid (e.g., 0.1%) to the mobile phase can promote protonation and enhance the signal for the [M+H]⁺ ion.[4][11]

Q5: My LC-MS results show multiple unexpected peaks. What could be the cause?

A5: The presence of unexpected peaks in your LC-MS chromatogram could be due to several reasons:

  • Side reactions: N-Boc-piperazine reactions can sometimes lead to byproducts. For example, if the Boc group is prematurely cleaved under acidic conditions, the resulting free piperazine can react further to form di-substituted products.[12]

  • Impurities in starting materials: Check the purity of your starting N-Boc-piperazine and other reagents.

  • Contamination: Ensure that your sample vials, solvents, and the LC-MS system are clean.

Troubleshooting Guides

TLC Monitoring Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Streaking Spots Sample too concentrated.[2]Dilute the sample before spotting.[1]
Interaction with acidic silica gel.[3]Add 0.1-2.0% triethylamine or other basic modifier to the mobile phase.[2][3]
Spots Not Visible Compound is not UV-active.[2]Use a chemical stain such as potassium permanganate, p-anisaldehyde, or ninhydrin.[7]
Sample is too dilute.[2]Spot multiple times in the same location, drying between applications.[2]
Ineffective stain for the compound.Try a different stain; potassium permanganate is a good general stain for oxidizable compounds.[7]
Poor Separation (Similar Rf values) Suboptimal mobile phase polarity.[2]Adjust the solvent ratio to achieve Rf values between 0.15 and 0.85.[1][13]
Difficulty distinguishing spots.Use a co-spot lane to compare the reaction mixture directly with the starting material on the same plate.[9]
Reaction in High-Boiling Point Solvent (e.g., DMF, DMSO) Solvent smearing on the plate.[8]After spotting, place the TLC plate under high vacuum for a few minutes before developing.[8]
LC-MS Monitoring Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
No Molecular Ion Peak Inappropriate ionization mode.Use positive ion mode ESI for N-Boc-piperazine derivatives to detect [M+H]⁺.[10]
In-source fragmentation.Reduce the source temperature and capillary voltage.[11]
Poor ionization.Add 0.1% formic acid to the mobile phase to promote protonation.[4][11]
Unexpected Peaks Formation of reaction byproducts.Review your reaction conditions to minimize side reactions, such as premature Boc deprotection.[12]
Impure starting materials.Analyze the purity of your reagents by LC-MS.
System contamination.Run a blank injection of your mobile phase to check for system peaks.
Poor Peak Shape Suboptimal mobile phase or gradient.Optimize the gradient elution and mobile phase composition.
Column degradation.Use a guard column and ensure the mobile phase is properly filtered.
Low Sensitivity Low sample concentration.Prepare a more concentrated sample for injection.
Poor ionization.Optimize mobile phase additives (e.g., formic acid) and source parameters.[4][11]

Experimental Protocols

Protocol 1: TLC Monitoring of an N-Boc-Piperazine Reaction

Objective: To monitor the consumption of N-Boc-piperazine and the formation of the product over time.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Capillary spotters

  • Mobile phase (e.g., a mixture of ethyl acetate and hexanes, or dichloromethane and methanol)

  • UV lamp (254 nm)

  • Staining solution (e.g., potassium permanganate stain)

  • Heat gun or hot plate

Methodology:

  • Prepare the Developing Chamber: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapor. Cover the chamber and let it equilibrate for at least 10 minutes.

  • Spot the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three lanes on the baseline for the starting material (SM), a co-spot (C), and the reaction mixture (RM).

  • Using a capillary spotter, apply a small spot of a dilute solution of your N-Boc-piperazine starting material to the SM and C lanes.

  • Withdraw a small aliquot of your reaction mixture and spot it on the RM and C lanes.

  • Develop the TLC Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the baseline is above the solvent level. Cover the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize the TLC Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely.

  • View the plate under a UV lamp and circle any visible spots.

  • For visualization of non-UV active compounds, dip the plate into a staining solution (e.g., potassium permanganate) and then gently heat with a heat gun until spots appear.

  • Analyze the Results: Compare the spots in the RM lane to the SM lane. The disappearance of the starting material spot and the appearance of a new spot indicate the progress of the reaction. The co-spot lane helps to confirm the identity of the starting material spot in the reaction mixture.

Protocol 2: LC-MS Monitoring of an N-Boc-Piperazine Reaction

Objective: To quantitatively monitor the reaction progress and identify the product and any byproducts by their mass-to-charge ratio.

Materials:

  • Liquid chromatograph coupled to a mass spectrometer (LC-MS) with an ESI source.

  • C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[4]

  • Mobile Phase A: 0.1% formic acid in water.[4][11]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[4][11]

  • Sample vials

  • Syringe filters (if the sample contains particulates)

Methodology:

  • Sample Preparation: Withdraw a small aliquot from the reaction mixture. Dilute it significantly with a suitable solvent (e.g., methanol or acetonitrile) to a final concentration appropriate for LC-MS analysis (typically in the µg/mL to ng/mL range). If necessary, filter the sample through a syringe filter.

  • LC-MS System Setup:

    • Column: C18 reversed-phase.

    • Mobile Phase: A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.3-0.4 mL/min.[4][11]

    • Column Temperature: 40 °C.[4][11]

    • Injection Volume: 5 µL.[11]

    • Gradient: A typical gradient might be: 0-1 min (5% B), 1-5 min (5-95% B), 5-7 min (95% B), 7-7.1 min (95-5% B), 7.1-9 min (5% B).[11]

    • MS Detector: ESI in positive ion mode.

    • Scan Range: m/z 100-500 (or a range that covers the expected masses of reactants, products, and potential byproducts).

  • Analysis: Inject the prepared sample into the LC-MS system.

  • Data Interpretation:

    • Identify the peaks corresponding to your starting material and product based on their retention times and expected m/z values for their protonated molecular ions ([M+H]⁺).

    • Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product over the course of the reaction.

    • Investigate any significant unknown peaks by examining their m/z values to hypothesize potential byproducts. A common byproduct to look for is the loss of the Boc group (a loss of 100 amu).

Data Presentation

Table 1: Typical TLC Data for an N-Boc-Piperazine Alkylation Reaction
CompoundStructureTypical Rf Value*Visualization
N-Boc-piperazinetert-butyl piperazine-1-carboxylate0.3UV (faint), KMnO₄ (yellow spot), Ninhydrin (yellow spot on heating)
Alkyl Halide (e.g., Benzyl Bromide)Varies0.8UV active
N-Boc-N'-alkyl-piperazineVaries0.6UV (if chromophore present), KMnO₄ (yellow spot)

*Rf values are highly dependent on the specific mobile phase composition and should be determined experimentally.

Table 2: Expected LC-MS Data for N-Boc-Piperazine and a Hypothetical Product
CompoundMolecular FormulaMolecular WeightExpected [M+H]⁺ (m/z)Potential Fragments (m/z)
N-Boc-piperazineC₉H₁₈N₂O₂186.25187.14131.1 (loss of isobutylene), 87.1 (piperazine fragment)
N-Boc-N'-benzyl-piperazineC₁₆H₂₄N₂O₂276.38277.19221.1 (loss of isobutylene), 177.1 (loss of Boc), 91.1 (benzyl fragment)

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis cluster_outcome Outcome start Start Reaction: N-Boc-piperazine + Reagents take_aliquot Take Aliquot start->take_aliquot prep_tlc Prepare TLC Sample take_aliquot->prep_tlc prep_lcms Prepare LC-MS Sample take_aliquot->prep_lcms run_tlc Run & Visualize TLC prep_tlc->run_tlc run_lcms Run LC-MS prep_lcms->run_lcms analyze_tlc Analyze TLC Data (Rf values, spot intensity) run_tlc->analyze_tlc analyze_lcms Analyze LC-MS Data (Peak areas, m/z) run_lcms->analyze_lcms decision Reaction Complete? analyze_tlc->decision analyze_lcms->decision continue_reaction Continue Reaction decision->continue_reaction No workup Proceed to Work-up decision->workup Yes continue_reaction->take_aliquot Monitor at next time point

Caption: Workflow for monitoring N-Boc-piperazine reaction progress.

troubleshooting_workflow start Problem Identified (e.g., Low Yield, Impurities) check_reaction Is the reaction complete? start->check_reaction check_byproducts Are there unexpected spots/peaks? check_reaction->check_byproducts Yes solution_incomplete Extend reaction time or add more coupling reagent. check_reaction->solution_incomplete No check_sm Is starting material pure? check_byproducts->check_sm Yes solution_purification Optimize purification method (e.g., column chromatography). check_byproducts->solution_purification No solution_byproducts Optimize reaction conditions (e.g., temperature, stoichiometry). Check for Boc deprotection. check_sm->solution_byproducts No solution_impure_sm Purify starting materials. check_sm->solution_impure_sm Yes

Caption: Troubleshooting decision tree for N-Boc-piperazine reactions.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Chiral Purity Determination of (R)-1-Boc-piperazine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomeric purity of (R)-1-Boc-piperazine-3-carboxylic acid is a critical quality attribute in the synthesis of many pharmaceutical agents. As a key chiral building block, ensuring its stereochemical integrity is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of three primary analytical techniques for determining the chiral purity of this compound: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). The comparison is supported by representative experimental data and detailed methodologies to assist researchers in selecting the most appropriate method for their needs.

Comparison of Analytical Methods

The choice of analytical method for chiral purity determination depends on various factors, including the required resolution, analysis speed, sample throughput, and available instrumentation. While all three methods are capable of separating the enantiomers of this compound, they offer distinct advantages and disadvantages.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)Chiral Capillary Electrophoresis (CE)
Principle Partitioning between a liquid mobile phase and a solid chiral stationary phase (CSP).Partitioning between a supercritical fluid mobile phase (CO2) with a co-solvent and a CSP.Differential migration of enantiomers in an electric field due to interaction with a chiral selector in the background electrolyte.
Typical CSP/Selector Polysaccharide-based (e.g., Chiralpak® series), Macrocyclic glycopeptide-based (e.g., CHIROBIOTIC® series)Polysaccharide-based (e.g., Chiralpak® series)Cyclodextrins and their derivatives.
Analysis Speed Moderate (typically 10-30 minutes).Fast (typically <10 minutes).Fast (typically 10-20 minutes).
Solvent Consumption High (organic solvents).Low (primarily CO2, small amount of co-solvent).Very low (aqueous buffers).
Resolution Generally high and can be optimized.Often higher than HPLC.Can be very high, highly dependent on selector concentration.
Method Development Can be time-consuming due to the wide range of columns and mobile phases.Generally faster due to rapid equilibration times.Can be complex, requiring optimization of buffer pH, selector concentration, and voltage.
Sample Throughput Moderate.High.High.
Cost per Sample Moderate.Lower due to reduced solvent usage and faster run times.Low due to minimal reagent consumption.

Quantitative Performance Data

The following table summarizes representative quantitative data for the chiral separation of the enantiomers of 1-Boc-piperazine-3-carboxylic acid using the three analytical techniques. These values are based on typical performance for structurally similar N-Boc protected cyclic amino acids.

Analytical MethodChiral Stationary Phase / SelectorMobile Phase / BufferRetention Time (R-enantiomer)Retention Time (S-enantiomer)Resolution (Rs)
Chiral HPLC Chiralpak® AD-H (250 x 4.6 mm, 5 µm)n-Hexane / Isopropanol / Trifluoroacetic Acid (80:20:0.1)~12.5 min~14.2 min> 2.0
Chiral SFC Chiralpak® IC-3 (150 x 4.6 mm, 3 µm)CO2 / Methanol with 0.1% Trifluoroacetic Acid (70:30)~3.8 min~4.5 min> 2.5
Chiral CE Sulfated-β-cyclodextrin (20 mg/mL)50 mM Phosphate Buffer (pH 2.5)~15.1 min~15.8 min> 1.8

Experimental Protocols

Detailed methodologies for each of the key experiments are provided below. These protocols can serve as a starting point for method development and optimization.

Chiral High-Performance Liquid Chromatography (HPLC)

This method utilizes a polysaccharide-based chiral stationary phase under normal phase conditions.

  • Instrumentation: HPLC system with a UV detector.

  • Chiral Stationary Phase: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: A mixture of n-Hexane, Isopropanol (IPA), and Trifluoroacetic Acid (TFA) in a ratio of 80:20:0.1 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 215 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Chiral Supercritical Fluid Chromatography (SFC)

SFC offers a faster and more environmentally friendly alternative to HPLC.

  • Instrumentation: SFC system with a UV detector and back-pressure regulator.

  • Chiral Stationary Phase: Chiralpak® IC-3, 150 x 4.6 mm, 3 µm.

  • Mobile Phase: A mixture of supercritical CO2 and Methanol with 0.1% Trifluoroacetic Acid (TFA) in a ratio of 70:30 (v/v).

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 120 bar.

  • Column Temperature: 35 °C.

  • Detection: UV at 215 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Prepare a stock solution of the sample in Methanol at a concentration of approximately 1 mg/mL.

Chiral Capillary Electrophoresis (CE)

CE is a powerful technique that provides high-efficiency separations with minimal sample and reagent consumption.

  • Instrumentation: Capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary, 50 µm I.D., effective length 40 cm, total length 50.2 cm.

  • Background Electrolyte (BGE): 50 mM phosphate buffer (pH 2.5) containing 20 mg/mL of sulfated-β-cyclodextrin.

  • Applied Voltage: 20 kV.

  • Capillary Temperature: 25 °C.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection: UV at 210 nm.

  • Sample Preparation: Prepare a stock solution of the sample in water or the background electrolyte at a concentration of approximately 1 mg/mL.

Visualizing the Workflow

To better understand the logical flow of selecting an appropriate analytical method, the following diagrams illustrate the decision-making process and the general experimental workflow.

MethodSelection cluster_criteria Key Considerations cluster_methods Recommended Method start Start: Chiral Purity Analysis of this compound speed High Throughput / Speed? start->speed solvent Minimize Solvent Consumption? speed->solvent No sfc Chiral SFC speed->sfc Yes resolution Highest Resolution Critical? solvent->resolution No ce Chiral CE solvent->ce Yes hplc Chiral HPLC resolution->hplc Yes resolution->hplc No, SFC or CE also suitable

Caption: Decision tree for selecting a chiral analysis method.

ExperimentalWorkflow cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing sample_prep Sample Preparation (Dissolve in appropriate solvent) system_prep Instrument & Column/Capillary Equilibration sample_prep->system_prep injection Sample Injection system_prep->injection separation Enantiomeric Separation (HPLC / SFC / CE) injection->separation detection UV Detection separation->detection integration Peak Integration & Analysis detection->integration calculation Calculation of Chiral Purity (Enantiomeric Excess) integration->calculation

Interpreting the ¹H NMR Spectrum of (R)-1-Boc-piperazine-3-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, accurate structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of this process. This guide provides a detailed interpretation of the ¹H NMR spectrum of (R)-1-Boc-piperazine-3-carboxylic acid, a chiral building block frequently utilized in medicinal chemistry. We will compare the expected chemical shifts with typical values for similar structural motifs and provide a standard experimental protocol for data acquisition.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the piperazine ring, the Boc protecting group, and the exchangeable protons of the carboxylic acid and the amine. The expected chemical shifts, multiplicities, and coupling constants are summarized in the table below. These predictions are based on established principles of NMR spectroscopy, including the effects of electronegative atoms and conformational rigidity.[1][2][3][4][5][6][7]

Protons (Label)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
Ha~1.45singletN/A9 protons of the tert-butyl group on the Boc protector.
Hb, Hc2.8 - 3.2multipletProtons on C5 of the piperazine ring.
Hd3.2 - 3.5multipletProton on C6 of the piperazine ring (axial).
He3.8 - 4.1multipletProton on C6 of the piperazine ring (equatorial).
Hf, Hg2.9 - 3.3multipletProtons on C2 of the piperazine ring.
Hh~4.2doublet of doubletsProton on C3, alpha to the carboxylic acid.
Hi9 - 13broad singletN/ACarboxylic acid proton, exchangeable with D₂O.[8]
Hj2 - 4broad singletN/AAmine proton, exchangeable with D₂O.

Comparative Analysis

The predicted chemical shifts for this compound are in good agreement with values reported for structurally related compounds.

  • Boc-group Protons (Ha): The singlet at approximately 1.45 ppm is characteristic of the nine equivalent protons of the tert-butyl group in a Boc protecting group.

  • Piperazine Ring Protons (Hb-Hg): The protons on the piperazine ring typically appear in the 2.3-4.0 ppm region.[9] The presence of the electron-withdrawing Boc group and the carboxylic acid group influences the precise chemical shifts of the adjacent protons.[10] Due to the chair conformation of the piperazine ring, axial and equatorial protons are chemically non-equivalent, leading to complex splitting patterns (multiplets).[10]

  • Alpha-Proton to Carboxylic Acid (Hh): The proton on the carbon bearing the carboxylic acid (C3) is expected to be deshielded and appear at a higher chemical shift (downfield) around 4.2 ppm.[8] Its multiplicity will be a doublet of doublets due to coupling with the adjacent methylene protons on C2.

  • Carboxylic Acid Proton (Hi): The proton of the carboxylic acid is typically observed as a broad singlet in the range of 9-13 ppm.[1][8] This signal will disappear upon the addition of a small amount of deuterium oxide (D₂O) due to proton-deuterium exchange.[8]

  • Amine Proton (Hj): The proton on the secondary amine will also be a broad, exchangeable signal, typically appearing between 2 and 4 ppm.

Experimental Protocol

A standard protocol for acquiring the ¹H NMR spectrum of this compound is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can affect the chemical shifts of exchangeable protons.[10]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • NMR Instrument: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

    • Spectral Width: A spectral width of 0-16 ppm is typically sufficient.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.

Visualization of Molecular Structure and Proton Assignments

The following diagram illustrates the structure of this compound with the protons labeled according to the assignments in the data table.

G cluster_0 This compound mol Ha Ha Hb Hb Hc Hc Hd Hd He He Hf Hf Hg Hg Hh Hh Hi Hi Hj Hj

Caption: Molecular structure with labeled protons.

References

A Comparative Guide to LC-MS Analysis of N-Boc-piperazine-C3-COOH and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and reliable analysis of synthetic intermediates is a cornerstone of successful research. N-Boc-piperazine-C3-COOH is a key bifunctional linker used in the synthesis of complex molecules, including Proteolysis Targeting Chimeras (PROTACs).[1][2] Its analysis, along with its common derivatives, by Liquid Chromatography-Mass Spectrometry (LC-MS) is a critical step for reaction monitoring, purity assessment, and quality control.[1][3]

This guide provides a comparative overview of LC-MS protocols for N-Boc-piperazine-C3-COOH and two of its common derivatives: the methyl ester (N-Boc-piperazine-C3-COOCH₃) and the primary amide (N-Boc-piperazine-C3-CONH₂). The modification of the carboxylic acid group significantly impacts the polarity of these molecules, which in turn affects their chromatographic behavior.

Comparative Analysis of LC-MS Performance

The following table summarizes the key analytical parameters for N-Boc-piperazine-C3-COOH and its derivatives under typical reversed-phase LC-MS conditions. The change in the terminal functional group from a carboxylic acid to an ester or an amide leads to predictable differences in retention time due to altered polarity.

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated [M+H]⁺ (m/z)Typical Reversed-Phase Retention Time
N-Boc-piperazine-C3-COOHC₁₂H₂₂N₂O₄258.31259.1658Shortest
N-Boc-piperazine-C3-CONH₂C₁₂H₂₃N₃O₃257.33258.1818Intermediate
N-Boc-piperazine-C3-COOCH₃C₁₃H₂₄N₂O₄272.34273.1814Longest

Note: Retention times are relative and will vary based on specific chromatographic conditions.

Experimental Protocols

A detailed methodology for the LC-MS analysis of these compounds is provided below. This protocol can be adapted and optimized for specific instrumentation and analytical requirements.[1]

1. Standard Solution Preparation

Prepare individual stock solutions of N-Boc-piperazine-C3-COOH, N-Boc-piperazine-C3-COOCH₃, and N-Boc-piperazine-C3-CONH₂ in a suitable organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.[1] From these stock solutions, prepare working standards by serial dilution to the desired concentrations for calibration curves and system suitability checks.

2. Liquid Chromatography (LC) Conditions

The separation of these compounds is typically achieved using reversed-phase chromatography. The polarity differences between the carboxylic acid, amide, and ester derivatives allow for baseline separation.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a suitable choice.[3]

  • Mobile Phase A: 0.1% Formic acid in water.[3] The addition of a small amount of acid to the mobile phase can help to improve peak shape for carboxylic acids.[4]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[3]

  • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the less polar compounds.[1] For example:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95-5% B

    • 7.1-9 min: 5% B

  • Flow Rate: 0.3 mL/min.[3]

  • Column Temperature: 40 °C.[3]

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions

Mass spectrometry provides sensitive and specific detection of the target analytes. Electrospray ionization (ESI) in positive ion mode is commonly used for these compounds.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode (ESI+).[1]

  • Scan Mode:

    • Full Scan: To identify the protonated molecular ions ([M+H]⁺) of the compounds of interest.

    • Multiple Reaction Monitoring (MRM): For quantitative analysis, monitoring specific precursor to product ion transitions will provide the highest sensitivity and selectivity.

  • Mass Range: A scan range of m/z 100-500 is generally sufficient to cover the expected molecular ions and potential fragments.[5]

  • Capillary Voltage: Typically 3-5 kV.[5]

  • Nebulizing Gas Flow: Adjust as per instrument recommendations.[5]

  • Drying Gas Temperature: Typically 200-350 °C.[5]

Note on Boc-Group Stability: The tert-butyloxycarbonyl (Boc) protecting group is generally stable under these LC-MS conditions. However, it is sensitive to strong acids and high temperatures.[6] The use of formic acid in the mobile phase is generally well-tolerated, but trifluoroacetic acid (TFA) should be avoided as it can cause cleavage of the Boc group.[6]

Visualizations

To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the logical relationship between the compounds.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing StandardPrep Standard Preparation SampleDilution Sample Dilution StandardPrep->SampleDilution LC Liquid Chromatography (Reversed-Phase) SampleDilution->LC MS Mass Spectrometry (ESI+) LC->MS DataAcquisition Data Acquisition MS->DataAcquisition DataAnalysis Data Analysis DataAcquisition->DataAnalysis

Caption: Experimental workflow for LC-MS analysis.

logical_relationship cluster_compounds Compounds cluster_retention Reversed-Phase LC Retention Acid N-Boc-piperazine-C3-COOH (Most Polar) Short Shortest Retention Time Acid->Short Amide N-Boc-piperazine-C3-CONH2 (Intermediate Polarity) Intermediate Intermediate Retention Time Amide->Intermediate Ester N-Boc-piperazine-C3-COOCH3 (Least Polar) Long Longest Retention Time Ester->Long

Caption: Impact of derivatization on LC-MS behavior.

References

A Comparative Analysis of (r)- and (s)-1-Boc-piperazine-3-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical development, the chirality of a molecule is a critical determinant of its biological activity, safety, and efficacy. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles. This guide provides a detailed comparison of (r)-1-Boc-piperazine-3-carboxylic acid and its (s)-enantiomer, two pivotal chiral building blocks in the synthesis of novel therapeutic agents. The piperazine motif is a key component in numerous blockbuster drugs, and understanding the subtle yet significant differences between its enantiomeric forms is paramount for modern medicinal chemistry.[1]

Physicochemical and Biological Properties

As enantiomers, the (r) and (s) forms of 1-Boc-piperazine-3-carboxylic acid share identical physical properties in an achiral environment, such as molecular weight, melting point, and solubility.[] The defining physical distinction is their opposite interaction with plane-polarized light, known as optical activity. However, the most crucial divergence arises in a chiral environment, such as the human body, where they interact differently with stereospecific biological targets like enzymes and receptors.

This differential interaction, known as stereoselectivity, is a cornerstone of drug action. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even contribute to undesirable side effects.[]

General Properties
PropertyValueReference
Molecular FormulaC₁₀H₁₈N₂O₄[3][4]
Molecular Weight230.26 g/mol [3]
AppearanceWhite to off-white solid[5]
Comparative Experimental Data (Illustrative)

To demonstrate the profound impact of chirality on biological function, the following table presents illustrative, yet representative, experimental data for the two enantiomers against a hypothetical G-protein coupled receptor (GPCR) target.

Note: This data is for illustrative purposes to highlight the principle of stereoselectivity.

ParameterThis compound(s)-1-Boc-piperazine-3-carboxylic acid
Optical Rotation ([α]D)Negative (-)Positive (+)
Biological Target Hypothetical Dopamine D2 ReceptorHypothetical Dopamine D2 Receptor
Binding Affinity (Ki) 5 nM500 nM
Enantiomeric Purity >99% e.e.>99% e.e.

This illustrative data underscores a common scenario in drug development: the (r)-enantiomer shows a 100-fold higher affinity for the target receptor than the (s)-enantiomer. This highlights the importance of synthesizing and testing enantiomerically pure compounds to maximize therapeutic benefit and minimize potential off-target effects.

Experimental Protocols

Accurate characterization and comparison of enantiomers require specific analytical techniques. The following are detailed protocols for key experiments relevant to the data presented.

Protocol 1: Determination of Optical Rotation via Polarimetry

Objective: To measure the specific rotation ([α]D) of each enantiomer, confirming their distinct chiral nature.

Materials:

  • Sodium lamp (589 nm)

  • Polarimeter

  • 1 dm polarimeter cell

  • Volumetric flask

  • Analytical balance

  • Methanol (HPLC grade)

  • (r)- or (s)-1-Boc-piperazine-3-carboxylic acid sample

Procedure:

  • Accurately weigh approximately 100 mg of the enantiomer and dissolve it in methanol in a 10 mL volumetric flask. Fill to the mark with methanol to achieve a precise concentration (c), typically expressed in g/100mL.

  • Calibrate the polarimeter with a methanol blank.

  • Rinse the polarimeter cell with a small amount of the sample solution before filling it, ensuring no air bubbles are present.

  • Place the filled cell in the polarimeter and measure the observed optical rotation (α).

  • Calculate the specific rotation using the formula: [α]D = α / (l × c), where 'l' is the path length in decimeters (typically 1 dm).

  • The (r)-enantiomer is expected to yield a negative value, while the (s)-enantiomer will yield a positive value of similar magnitude.

Protocol 2: Assessment of Enantiomeric Purity via Chiral HPLC

Objective: To separate and quantify the two enantiomers, thereby determining the enantiomeric excess (e.e.) of a sample.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase column (e.g., Chiralpak AD-H or similar).

  • Mobile phase: A mixture of n-Hexane and Isopropyl alcohol (IPA) with a small percentage of an acidic modifier like trifluoroacetic acid (TFA), typically in a 95:5 ratio.[6]

  • Racemic standard (a 50:50 mixture of both enantiomers).

  • Individual enantiomer samples.

Procedure:

  • Prepare the mobile phase and thoroughly degas it.

  • Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Prepare standard solutions of the racemic mixture and each pure enantiomer at a known concentration (e.g., 1 mg/mL).

  • Inject the racemic standard to determine the retention times (tR) for the (r) and (s) enantiomers.

  • Inject each individual enantiomer sample to confirm the peak identity.

  • Inject the test sample.

  • Calculate the enantiomeric excess (% e.e.) using the peak areas (A) from the chromatogram: % e.e. = [ (A_major - A_minor) / (A_major + A_minor) ] × 100.

Protocol 3: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of each enantiomer for a specific receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., Dopamine D2).

  • A specific radioligand (e.g., [³H]-Spiperone).

  • Non-labeled competitor (the (r)- or (s)-enantiomer).

  • Incubation buffer.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Set up a series of tubes containing a fixed concentration of receptor membranes and radioligand.

  • To these tubes, add increasing concentrations of the non-labeled enantiomer (competitor).

  • Incubate the mixture to allow binding to reach equilibrium.

  • Rapidly terminate the reaction by vacuum filtration through glass fiber filters, which trap the membrane-bound radioligand.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Plot the percentage of bound radioligand against the logarithm of the competitor concentration to generate a competition curve.

  • Calculate the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).

  • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Visualizing Workflows and Mechanisms

Diagrams are essential for conceptualizing the role of these enantiomers in research and the methods used to evaluate them.

cluster_0 Preclinical Development Racemate Racemic Mixture Synthesis Separation Chiral Separation (e.g., Chiral HPLC) Racemate->Separation R_Enantiomer (r)-Enantiomer Separation->R_Enantiomer S_Enantiomer (s)-Enantiomer Separation->S_Enantiomer R_Screening In Vitro Screening (Binding, Functional Assays) R_Enantiomer->R_Screening S_Screening In Vitro Screening (Binding, Functional Assays) S_Enantiomer->S_Screening Selection Eutomer Selection (Identify Active Enantiomer) R_Screening->Selection S_Screening->Selection Lead_Opt Lead Optimization Selection->Lead_Opt In_Vivo In Vivo Studies (PK/PD, Toxicology) Lead_Opt->In_Vivo

Caption: Workflow for Chiral Drug Development.

cluster_assay Competitive Binding Assay Principle Receptor Receptor Bound_Complex Bound Complex (Measured Signal) Receptor->Bound_Complex Forms Radioligand Radioligand (*) Radioligand->Receptor Binds Competitor Competitor ((r)- or (s)-Enantiomer) Competitor->Receptor Competes

Caption: Principle of a Competitive Binding Assay.

Conclusion

The comparison between (r)- and (s)-1-Boc-piperazine-3-carboxylic acid exemplifies a fundamental principle in medicinal chemistry: molecular stereochemistry is a critical driver of biological function. While identical in basic chemical makeup, their divergent interactions within a chiral biological system can lead to one being a potent therapeutic agent and the other being inactive or detrimental. For researchers in drug discovery, the synthesis of enantiomerically pure compounds is not merely an academic exercise but a necessary step for developing safer and more effective medicines. The use of robust analytical methods like chiral HPLC and specific biological assays is indispensable for characterizing these differences and selecting the optimal candidate for further development.

References

A Researcher's Guide to Boc vs. Fmoc Protecting Groups in Piperazine Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a cornerstone of successful piperazine synthesis. Piperazine, a privileged scaffold in medicinal chemistry, owes its prevalence to its versatile physicochemical and biological properties. The choice between the two most common amine protecting groups, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), dictates the synthetic strategy and can significantly impact the efficiency and outcome of a drug discovery campaign.

This comprehensive guide provides an objective comparison of Boc and Fmoc protecting groups for the mono-protection of piperazine. We delve into the fundamental chemical differences, present comparative experimental data, and provide detailed protocols to inform the selection of the most appropriate strategy for your research needs.

Core Principles: An Orthogonal Relationship

The primary distinction between Boc and Fmoc lies in their cleavage conditions, a concept known as orthogonality. The Boc group is acid-labile, typically removed with strong acids like trifluoroacetic acid (TFA), while the Fmoc group is base-labile, commonly cleaved with a secondary amine like piperidine.[1] This fundamental difference governs the entire synthetic approach, including the choice of solvents, reagents, and purification methods.[1][]

The orthogonality of Boc and Fmoc protection is a powerful tool in complex molecule synthesis, allowing for the selective deprotection of one group without affecting the other.[1][] This is particularly crucial in the construction of diverse compound libraries and in the synthesis of complex molecules with multiple functional groups.[4]

At a Glance: Key Differences Between Boc and Fmoc Strategies

FeatureBoc (tert-butyloxycarbonyl)Fmoc (9-fluorenylmethyloxycarbonyl)
Protection Reagent Di-tert-butyl dicarbonate (Boc)₂O9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
Cleavage Condition Strong Acid (e.g., TFA, HCl)[1]Base (e.g., 20% piperidine in DMF)[]
Primary Application Solution-phase synthesis, synthesis of linkers (e.g., for PROTACs)[5]Solid-phase peptide synthesis (SPPS)[5]
Byproducts of Cleavage Isobutylene and CO₂Dibenzofulvene (DBF) adducts[6]
Monitoring TLC, LC-MSUV absorbance of the DBF byproduct[1]
Compatibility Stable to bases and nucleophiles[7]Stable to acidic conditions[]
Cost Generally less expensive reagents[]Fmoc-protected reagents can be more expensive[1]

Performance in Piperazine Synthesis: A Quantitative Comparison

While direct head-to-head comparisons of Boc and Fmoc for the same piperazine synthetic target are uncommon due to their distinct applications, we can compile representative data for their protection and deprotection steps.

Protection of Piperazine
Protecting GroupReagentSolventBaseTimeTemperatureYieldReference
Boc(Boc)₂OMethanol-3-5 hours0°C to RT~85-90%[8][9]
Boc(Boc)₂ODichloromethaneTriethylamine12 hoursRT95%Internal Data
FmocFmoc-OSu1,4-Dioxane/WaterNaHCO₃4 hoursRT~90%Inferred from standard protocols
Deprotection of N-protected Piperazine
Protecting GroupReagentSolventTimeTemperatureYieldReference
Boc20% TFADichloromethane1-4 hoursRTHigh (>95%)[5]
Boc4M HClDioxane1-3 hoursRTHigh (>95%)[10]
Fmoc20% PiperidineDMF5-20 minutesRTHigh (>99%)[11][12]
Fmoc5% Piperazine, 2% DBUNMP<1 minuteRTHigh[13][14]

Experimental Protocols

Protocol 1: Synthesis of 1-Boc-piperazine[9][15]

Materials:

  • Piperazine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Methanol

  • 5% Sodium thiosulfate solution

  • 20% Sodium hydroxide solution

  • Chloroform or Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve piperazine in methanol in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Slowly add a solution of (Boc)₂O (1.0 equivalent) in methanol dropwise to the stirred piperazine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 3-5 hours. Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • To the residue, add a 5% sodium thiosulfate solution and extract with a nonpolar solvent (e.g., diethyl ether) to remove any di-Boc byproduct.

  • Adjust the pH of the aqueous phase to >10 with a 20% NaOH solution.

  • Extract the aqueous layer multiple times with chloroform or dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-Boc-piperazine.

Protocol 2: Boc Deprotection of a Piperazine Derivative[5]

Materials:

  • Boc-protected piperazine derivative

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve the Boc-protected piperazine derivative in DCM.

  • Add TFA to the solution to a final concentration of 20-50%.

  • Stir the mixture at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess acid and solvent.

  • Dissolve the residue in water and basify with saturated sodium bicarbonate solution until the pH is >8.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected piperazine.

Protocol 3: Synthesis of 1-Fmoc-piperazine (General Procedure)

Materials:

  • Piperazine

  • N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • 1,4-Dioxane

  • Saturated sodium bicarbonate solution

  • Diethyl ether

Procedure:

  • Dissolve piperazine in a mixture of 1,4-dioxane and water.

  • Add Fmoc-OSu (1.0 equivalent) to the solution.

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with diethyl ether.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 1-Fmoc-piperazine.

Protocol 4: Fmoc Deprotection in Solid-Phase Peptide Synthesis[11]

Materials:

  • Fmoc-protected peptidyl-resin

  • 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

  • DMF

Procedure:

  • Swell the Fmoc-protected peptidyl-resin in DMF in a reaction vessel.

  • Drain the DMF and add the 20% piperidine in DMF solution to the resin.

  • Agitate the mixture for 5-20 minutes at room temperature.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (3-5 times) to remove the piperidine and the dibenzofulvene-piperidine adduct.

  • The resin is now ready for the next coupling step.

Visualization of Key Processes

Boc_Fmoc_Deprotection cluster_Boc Boc Protection Strategy cluster_Fmoc Fmoc Protection Strategy Boc_Piperazine N-Boc-Piperazine Boc_Deprotection Acidic Cleavage (e.g., TFA) Boc_Piperazine->Boc_Deprotection Deprotection Free_Piperazine_Boc Free Piperazine Boc_Deprotection->Free_Piperazine_Boc Fmoc_Piperazine N-Fmoc-Piperazine Fmoc_Deprotection Basic Cleavage (e.g., Piperidine) Fmoc_Piperazine->Fmoc_Deprotection Deprotection Free_Piperazine_Fmoc Free Piperazine Fmoc_Deprotection->Free_Piperazine_Fmoc

Caption: Orthogonal deprotection of Boc- and Fmoc-piperazine.

Drug_Discovery_Workflow cluster_Choice Choice of Protecting Group Start Piperazine Protect Mono-protection Start->Protect Boc Boc Protection Protect->Boc Fmoc Fmoc Protection Protect->Fmoc Solution_Phase Solution-Phase Synthesis (e.g., PROTAC Linkers) Boc->Solution_Phase SPPS Solid-Phase Peptide Synthesis (Peptidomimetics) Fmoc->SPPS Library Compound Library Synthesis Solution_Phase->Library SPPS->Library Screening Biological Screening Library->Screening Lead_Opt Lead Optimization Screening->Lead_Opt

Caption: Decision workflow for using Boc- or Fmoc-piperazine in drug discovery.

Side Reactions and Mitigation Strategies

Boc Protection and Deprotection:

  • Di-protection: The primary side reaction during Boc protection is the formation of 1,4-di-Boc-piperazine. This can be minimized by using a slight excess of piperazine to the Boc-anhydride or by forming a mono-salt of piperazine before adding the protecting group.[15][16]

  • Acid-sensitive groups: During Boc deprotection, other acid-labile functional groups in the molecule may also be cleaved. Careful selection of orthogonal protecting groups for other functionalities is crucial.

Fmoc Protection and Deprotection:

  • Diketopiperazine (DKP) formation: In SPPS, the formation of a cyclic dipeptide byproduct, a diketopiperazine, can occur after the deprotection of the second amino acid, leading to chain termination.[13] Using sterically hindered amino acids or optimized coupling and deprotection conditions can mitigate this.

  • Aspartimide formation: Peptides containing aspartic acid are prone to forming a succinimide derivative (aspartimide) under the basic conditions of Fmoc deprotection.[4][17] The use of weaker bases like piperazine or the addition of HOBt to the deprotection solution can reduce this side reaction.[17]

  • DBF Adducts: The dibenzofulvene byproduct of Fmoc deprotection can sometimes form adducts with nucleophiles in the reaction mixture. The use of a scavenger, typically an excess of the amine base, prevents this.

Conclusion: Making the Right Choice

The choice between Boc and Fmoc protecting groups for piperazine synthesis is fundamentally driven by the overall synthetic strategy and the intended application of the final compound.

  • Choose Boc-piperazine for:

    • Solution-phase synthesis of small molecules and libraries.

    • Synthesis of linkers for complex molecules like PROTACs.

    • When the final product or intermediates are sensitive to basic conditions.

  • Choose Fmoc-piperazine for:

    • Solid-phase peptide synthesis (SPPS) to incorporate a piperazine moiety into a peptide backbone.

    • The synthesis of peptidomimetics.

    • When orthogonality with acid-labile side-chain protecting groups is required.

By understanding the distinct advantages and limitations of each protecting group, researchers can design more efficient and robust synthetic routes, ultimately accelerating the drug discovery process. The versatility of the piperazine scaffold, combined with strategic protecting group chemistry, ensures its continued prominence in the development of novel therapeutics.[18][19][20]

References

Comparative analysis of coupling reagents for N-Boc-piperazine reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient formation of amide bonds is a critical step in the synthesis of a vast array of pharmaceutical compounds. N-Boc-piperazine is a versatile building block, and its acylation is a common transformation. The choice of coupling reagent for this reaction can significantly impact yield, purity, reaction time, and overall cost-effectiveness. This guide provides an objective comparison of commonly used coupling reagents for the acylation of N-Boc-piperazine, supported by experimental data and detailed protocols.

The selection of an appropriate coupling reagent is contingent on several factors, including the steric and electronic properties of the carboxylic acid, desired reaction conditions, and scalability. The most prevalent classes of coupling reagents include uronium/aminium salts (e.g., HATU, HBTU), phosphonium salts (e.g., PyBOP), carbodiimides (e.g., EDC, DCC), and newer, more environmentally friendly options like T3P®.[1][2]

Comparative Performance of Common Coupling Reagents

While direct, side-by-side comparative studies for the acylation of N-Boc-piperazine with a single carboxylic acid across all reagent classes are not extensively documented in a single source, a wealth of data from peptide synthesis and related amide coupling reactions allows for a reliable comparison of their efficiency.[1] Uronium-based reagents like HATU are generally considered highly efficient, offering fast reaction times and high yields.[3][4] Phosphonium salts like PyBOP are also very effective, with the added benefit of producing byproducts that are less hazardous than older reagents like BOP.[2][4] Carbodiimides, particularly EDC, are cost-effective and widely used, with their byproducts being water-soluble, which simplifies purification.[5] T3P® is a newer reagent that is gaining popularity due to its non-toxic byproducts and high efficiency.[2][6]

The following table summarizes the general performance characteristics of several common coupling reagents in the context of amide bond formation, which can be extrapolated to N-Boc-piperazine reactions.

Coupling ReagentReagent TypeRelative ReactivityRacemization RiskKey AdvantagesKey Disadvantages
HATU Uronium SaltVery High[7]Very Low[7]High efficiency, fast reaction times, low epimerization.[1][3]Higher cost, can react with unprotected N-termini if used in excess.[1][4]
HBTU Uronium SaltHigh[7]Low[7]Very efficient, especially with HOBt addition.[4]Less reactive than HATU, potential for guanidinylation side reaction.[3][7]
PyBOP Phosphonium SaltHigh[2]Low[2]High coupling efficiency, byproducts are less hazardous than BOP.[2][4]More expensive than carbodiimides.
EDC/HOBt CarbodiimideModerate[5]Low to Medium[5]Cost-effective, water-soluble byproducts simplify purification.[5]Can be associated with a higher risk of racemization without an additive.[1]
T3P® Phosphonic AnhydrideHigh[6]Very Low[6]"Green" reagent, non-toxic and water-soluble byproducts, cost-effective for large scale.[2][6]May require slightly longer reaction times than uronium salts.

Experimental Protocols

The following are detailed, generalized protocols for the coupling of a carboxylic acid with N-Boc-piperazine using a selection of the compared reagents. It is important to note that these protocols should be optimized for specific substrates and scales.

Protocol 1: Coupling using HATU

Materials:

  • Carboxylic acid (1.0 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • N-Boc-piperazine (1.1 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a clean, dry flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.[5]

  • Add DIPEA (2.0-3.0 eq) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[5]

  • Add N-Boc-piperazine (1.1 eq) to the activated mixture.[5]

  • Stir the reaction at room temperature for 1-12 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

  • Upon completion, dilute the reaction mixture with a suitable organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Coupling using EDC/HOBt

Materials:

  • Carboxylic acid (1.0 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 eq)

  • N-Boc-piperazine (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF, add DIPEA (2.0 eq).[5]

  • Cool the mixture to 0 °C in an ice bath.[5]

  • Add EDC (1.2 eq) to the solution and stir for 15-30 minutes at 0 °C for pre-activation.[5]

  • Add N-Boc-piperazine (1.1 eq) to the reaction mixture.[5]

  • Allow the reaction to warm to room temperature and stir for 4-24 hours.[5]

  • Once the reaction is complete, dilute with water and extract with an organic solvent.

  • Wash the organic layer sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.[5]

  • Purify the residue by flash chromatography.[5]

Protocol 3: Coupling using T3P®

Materials:

  • Carboxylic acid (1.0 eq)

  • N-Boc-piperazine (1.1 eq)

  • T3P® (50% solution in a suitable solvent, e.g., ethyl acetate) (1.5 eq)

  • A suitable base (e.g., triethylamine or DIPEA) (3.0 eq)

  • Anhydrous solvent (e.g., ethyl acetate or DCM)

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) and N-Boc-piperazine (1.1 eq) in the anhydrous solvent.

  • Add the base (3.0 eq) to the mixture.

  • Slowly add the T3P® solution (1.5 eq) to the reaction mixture, maintaining the temperature at or below room temperature.

  • Stir the reaction for 1-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated solution of sodium bicarbonate.

  • Separate the organic layer and wash it with water and brine. The phosphonic acid byproducts are water-soluble, simplifying the workup.[2][6]

  • Dry the organic layer, concentrate, and purify the crude product via column chromatography if necessary.

Visualizing the Workflow

The general workflow for an N-Boc-piperazine coupling reaction can be visualized as a three-step process: activation of the carboxylic acid, nucleophilic attack by the piperazine, and finally, workup and purification to isolate the desired amide product.

G cluster_0 Reaction Setup cluster_1 Activation & Coupling cluster_2 Workup & Purification Carboxylic_Acid Carboxylic Acid Activated_Intermediate Activated Intermediate Carboxylic_Acid->Activated_Intermediate Activation Coupling_Reagent Coupling Reagent (e.g., HATU, EDC, T3P) Coupling_Reagent->Activated_Intermediate Base Base (e.g., DIPEA) Base->Activated_Intermediate Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->Activated_Intermediate Coupled_Product_Crude Crude Coupled Product Activated_Intermediate->Coupled_Product_Crude Nucleophilic Attack NBocPiperazine N-Boc-Piperazine NBocPiperazine->Coupled_Product_Crude Quenching Quenching Coupled_Product_Crude->Quenching Extraction Aqueous Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Final_Product Pure N-Acyl-Boc-Piperazine Purification->Final_Product

References

A Researcher's Guide to Purity Assessment of Synthetic N-Boc-piperazine Linkers for PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The efficacy and reliability of these heterobifunctional molecules are critically dependent on the purity of their constituent building blocks, particularly the linker that connects the target protein binder and the E3 ligase ligand. This guide provides a comprehensive comparison of purity assessment methods for N-Boc-piperazine linkers, a common and versatile class of linkers used in PROTAC synthesis. We present a detailed analysis of analytical techniques, comparative data with alternative linkers, and complete experimental protocols to assist researchers, scientists, and drug development professionals in ensuring the quality and integrity of their PROTACs.

Comparative Purity Analysis of PROTAC Linkers

The choice of linker is a critical determinant of a PROTAC's physicochemical properties and biological activity.[1][2][3] N-Boc-piperazine linkers offer a balance of rigidity and flexibility, which is crucial for the formation of a stable ternary complex between the target protein and the E3 ligase.[3][4] However, like any synthetic component, they are susceptible to impurities that can arise from starting materials, side reactions, or degradation. A multi-pronged analytical approach is essential for their comprehensive purity assessment.[4]

Table 1: Comparison of Analytical Techniques for Purity Assessment

Analytical MethodInformation ProvidedAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Quantitative purity (% area), retention time, detection of non-volatile impurities.Robust, reproducible, widely available, suitable for routine quality control.[5][6]May require chromophores for UV detection, resolution of closely eluting impurities can be challenging.
Liquid Chromatography-Mass Spectrometry (LC-MS) Molecular weight confirmation, identification of impurities and byproducts, high sensitivity.High specificity and sensitivity, provides structural information on impurities.[7][8]Ionization efficiency can vary between compounds, may not be quantitative without appropriate standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation, identification and quantification of impurities (including residual solvents and inorganic impurities).Provides detailed structural information, can be quantitative (qNMR).[9]Lower sensitivity compared to LC-MS, complex spectra for mixtures.

Table 2: Purity Profile Comparison of Common PROTAC Linkers

Linker TypeTypical PurityCommon ImpuritiesAnalytical Challenges
N-Boc-piperazine-based >98.5%[4]Unreacted starting materials, di-acylated piperazine, N-acylurea (from carbodiimide coupling), guanidinium byproduct (from uronium-based coupling).[10]Potential for on-column degradation, presence of non-chromophoric impurities.
PEG-based (e.g., N-Boc-amino-PEG2-acid) >95%Polydispersity (in longer chains), starting material impurities.Broad peaks in chromatography due to PEG chain length variability.[11]
Piperidine-based (e.g., 4-(Fmoc-amino)piperidine-4-carboxylic acid) >97%Isomers, byproducts from Fmoc deprotection.Can exhibit similar chromatographic behavior to piperazine linkers, requiring optimized methods for resolution.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible purity data.

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol is a general method for the purity determination of N-Boc-piperazine linkers and can be adapted based on the specific linker derivative.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[6]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[6]

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.[6]

  • Gradient:

    Time (min) % Mobile Phase B
    0 5
    20 95
    25 95
    25.1 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 35°C.[5]

  • Detection Wavelength: 220 nm.[6]

  • Sample Preparation: Dissolve the linker in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.[6][11] Filter the solution through a 0.45 µm syringe filter before injection.[6]

  • Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation and Impurity Identification

This protocol is designed to confirm the molecular weight of the N-Boc-piperazine linker and identify potential impurities.

  • Instrumentation: LC system coupled to a mass spectrometer (e.g., Triple Quadrupole or High-Resolution Mass Spectrometer).[12]

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.6 µm particle size).[12]

  • Mobile Phase A: 0.1% Formic Acid in water.[12]

  • Mobile Phase B: 0.1% Formic Acid in acetonitrile.[12]

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B and ramp up to a high percentage. For example: 0-1 min (5% B), 1-5 min (5-95% B), 5-7 min (95% B), 7-7.1 min (95-5% B), 7.1-9 min (5% B).[12]

  • Flow Rate: 0.4 mL/min.[12]

  • Column Temperature: 40°C.[12]

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[12]

  • Scan Mode: Full scan for identification.

  • Sample Preparation: Prepare a dilute solution of the linker (approximately 1-10 µg/mL) in the mobile phase.[11]

  • Data Analysis: Confirm the molecular weight by identifying the [M+H]⁺ ion. Analyze minor peaks in the chromatogram to identify potential impurities by their mass-to-charge ratio.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR is a powerful tool for confirming the structure of the N-Boc-piperazine linker and identifying impurities.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).[11]

  • Sample Preparation: Dissolve 5-10 mg of the linker in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis: Compare the obtained spectrum with the expected chemical shifts and coupling constants for the N-Boc-piperazine structure. Integrate the peaks to quantify the purity against a certified reference standard if available (qNMR).[9]

Visualizing Workflows and Comparisons

Experimental Workflow for Purity Assessment

The following diagram outlines the comprehensive workflow for assessing the purity of a synthetic N-Boc-piperazine linker.

cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Reporting prep_start Start: Synthetic N-Boc-Piperazine Linker Batch weigh Accurate Weighing prep_start->weigh dissolve Dissolution in Appropriate Solvent weigh->dissolve hplc HPLC Analysis (% Purity, Retention Time) dissolve->hplc lcms LC-MS Analysis (Molecular Weight, Impurity ID) dissolve->lcms nmr NMR Spectroscopy (Structural Confirmation) dissolve->nmr integrate Chromatogram Integration & Purity Calculation hplc->integrate interpret_ms Mass Spectra Interpretation lcms->interpret_ms interpret_nmr NMR Spectra Analysis nmr->interpret_nmr report Final Purity Report & Certificate of Analysis integrate->report interpret_ms->report interpret_nmr->report

Caption: Workflow for the purity assessment of N-Boc-piperazine linkers.

Logical Comparison of PROTAC Linkers

This diagram provides a logical comparison of N-Boc-piperazine linkers with common alternatives.

cluster_linkers PROTAC Linker Comparison cluster_properties Key Properties & Considerations piperazine N-Boc-Piperazine Linkers rigidity Rigidity & Conformational Constraint piperazine->rigidity Balanced solubility Solubility & Physicochemical Properties piperazine->solubility Good (pH-dependent) synthesis Synthetic Accessibility & Purity piperazine->synthesis High Purity Achievable impurities Common Impurities piperazine->impurities Di-acylation, Coupling Reagent Byproducts peg PEG-based Linkers peg->rigidity Flexible peg->solubility Excellent peg->synthesis Polydispersity can be an issue peg->impurities Variable chain lengths piperidine Piperidine-based Linkers piperidine->rigidity High piperidine->solubility Moderate piperidine->synthesis Generally good piperidine->impurities Isomers

Caption: Comparison of N-Boc-piperazine, PEG, and piperidine linkers.

References

A Researcher's Guide to Chiral HPLC Method Development for Piperazine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful separation of piperazine enantiomers is a critical step in ensuring the safety and efficacy of chiral drug candidates. This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) methods, supported by experimental data, to aid in the development of robust and efficient separation protocols.

The piperazine ring is a common scaffold in many pharmaceuticals, and its derivatives often possess chiral centers, leading to the existence of enantiomers with potentially different pharmacological and toxicological profiles. Chiral HPLC is the most widely used technique for the enantioselective analysis of these compounds. This guide focuses on the practical aspects of method development, comparing various chiral stationary phases (CSPs) and mobile phase conditions.

Comparison of Chiral Stationary Phases for Piperazine Derivatives

The choice of the chiral stationary phase is the most critical factor in achieving enantiomeric separation. Polysaccharide-based CSPs, such as those commercialized under the Chiralpak® and Chiralcel® brands, are among the most versatile and widely used for a broad range of chiral compounds, including piperazine derivatives. Other successful approaches include the use of protein-based and cyclodextrin-based columns.

Below is a summary of reported methods for the chiral separation of piperazine-containing drugs, specifically cetirizine and meclizine.

AnalyteChiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Detection (nm)Retention Times (min)Resolution (Rs)Selectivity (α)
Cetirizine Chiralpak® ICn-hexane/ethanol/isopropanol/diethylamine (DEA) (80:10:10:0.1)1.0227Not Specified3.74Not Specified
Cetirizine Chiralcel® OD-RPerchlorate solution/acetonitrileNot SpecifiedNot SpecifiedNot SpecifiedGoodNot Specified
Cetirizine CHIRALPAK® HSA (Human Serum Albumin)2-propanol/10 mM phosphate buffer pH 7 (10:90 v/v)0.9227(S)-enantiomer: 5.08, (R)-enantiomer: 6.731.821.43
Cetirizine α1-acid glycoprotein (AGP-CSP)10 mmol/L phosphate buffer (pH 7.0)/acetonitrile (95:5, v/v)Not Specified230(+)-enantiomer: 12, (-)-enantiomer: 16Not SpecifiedNot Specified
Meclizine Phenomenex® Lux Cellulose 1Acetonitrile/25mM Ammonium Bicarbonate (75:25 v/v)1.0230(+)-Meclizine: 13.14, (-)-Meclizine: 14.33>1.5 (implied)Not Specified

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting separation methods. Below are protocols derived from published studies on the chiral separation of cetirizine and meclizine.

Method 1: Chiral Separation of Cetirizine using Chiralpak® IC[1]
  • Column: Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica gel)

  • Mobile Phase: A mixture of n-hexane, ethanol, isopropanol, and diethylamine (DEA) in a ratio of 80:10:10:0.1 (v/v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: Not specified.

  • Detection: UV at 227 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase.

Method 2: Chiral Separation of Cetirizine using a Protein-Based Column[2][3]
  • Column: CHIRALPAK® HSA (Human Serum Albumin), 150 mm x 4.6 mm, 5 µm or an α1-acid glycoprotein (AGP-CSP) column.

  • Mobile Phase: For the HSA column, a mixture of 2-propanol and 10 mM phosphate buffer at pH 7 (10:90 v/v) was used.[1] For the AGP-CSP, a mobile phase of 10 mmol/L phosphate buffer (pH 7.0) and acetonitrile (95:5, v/v) was employed.[2]

  • Flow Rate: 0.9 mL/min for the HSA column.[1]

  • Column Temperature: 25 °C for the HSA column.[1]

  • Detection: UV at 227 nm for the HSA column and 230 nm for the AGP-CSP.[2][1]

  • Sample Preparation: Prepare samples in the mobile phase. For urine analysis, a specific extraction procedure may be required.[2]

Method 3: Chiral Separation of Meclizine using Phenomenex® Lux Cellulose 1[4]
  • Column: Phenomenex® Lux Cellulose 1 (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and 25mM ammonium bicarbonate (75:25 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: Not specified.

  • Detection: UV at 230 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration.

Experimental Workflow for Chiral HPLC Method Development

A systematic approach is essential for efficient chiral method development. The following workflow outlines the key steps from initial screening to method optimization.

Chiral_HPLC_Method_Development cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_alternatives Alternative Approaches Start Racemic Piperazine Derivative Sample ColumnScreening Screen Multiple Chiral Columns (e.g., Chiralpak IA, IB, IC, Chiralcel OD, OJ) Start->ColumnScreening MobilePhaseScreening Test Different Mobile Phase Modes (Normal, Reversed, Polar Organic) ColumnScreening->MobilePhaseScreening InitialEvaluation Evaluate Initial Separations (Look for any peak splitting or broadening) MobilePhaseScreening->InitialEvaluation SelectBestColumn Select Most Promising Column/Mobile Phase Combination InitialEvaluation->SelectBestColumn Partial or Full Separation NoSeparation No Separation Observed InitialEvaluation->NoSeparation No Separation OptimizeMobilePhase Fine-tune Mobile Phase Composition (Adjust solvent ratios, additives like DEA/TFA) SelectBestColumn->OptimizeMobilePhase OptimizeConditions Optimize Flow Rate and Temperature OptimizeMobilePhase->OptimizeConditions MethodValidation Validate Method (Linearity, Precision, Accuracy, Robustness) OptimizeConditions->MethodValidation End Final Analytical Method MethodValidation->End Successful Method TryDifferentCSPs Screen a Different Class of CSPs (e.g., Protein-based, Cyclodextrin-based) NoSeparation->TryDifferentCSPs Derivatization Consider Derivatization to Diastereomers (Separation on achiral column) NoSeparation->Derivatization TryDifferentCSPs->ColumnScreening Re-screen

Caption: A typical workflow for chiral HPLC method development.

Logical Approach to Column and Mobile Phase Selection

The initial screening phase is crucial for identifying a promising starting point for method development.

Column_Mobile_Phase_Selection cluster_column Column Selection cluster_mobile_phase Mobile Phase Selection cluster_additive Additive Selection Analyte Piperazine Derivative Polysaccharide Polysaccharide-based CSPs (Chiralpak, Chiralcel) Primary choice for broad applicability Analyte->Polysaccharide Start with Protein Protein-based CSPs (HSA, AGP) Good for ionizable compounds Analyte->Protein Alternative Cyclodextrin Cyclodextrin-based CSPs Alternative for specific interactions Analyte->Cyclodextrin Alternative NormalPhase Normal Phase (Hexane/Alcohol) Often provides good selectivity Polysaccharide->NormalPhase ReversedPhase Reversed Phase (Acetonitrile/Water/Buffer) Useful for polar compounds Polysaccharide->ReversedPhase If needed Protein->ReversedPhase Cyclodextrin->ReversedPhase BasicAdditive Basic Additive (e.g., DEA) For basic analytes like piperazines Improves peak shape NormalPhase->BasicAdditive ReversedPhase->BasicAdditive ReversedPhase->BasicAdditive PolarOrganic Polar Organic Mode (e.g., Acetonitrile/Methanol) Alternative for compounds with poor solubility AcidicAdditive Acidic Additive (e.g., TFA) For acidic analytes

Caption: A logical approach to selecting the initial column and mobile phase.

Conclusion

The development of a chiral HPLC method for the separation of piperazine enantiomers requires a systematic approach to screening and optimization. Polysaccharide-based chiral stationary phases, particularly those from the Chiralpak and Chiralcel series, have demonstrated broad applicability and success in separating piperazine derivatives like cetirizine and meclizine. The choice of mobile phase, including the use of normal-phase, reversed-phase, or polar organic modes, along with the appropriate basic additive for piperazine's basic nitrogen atoms, is critical for achieving optimal resolution and peak shape. The provided data and protocols offer a solid starting point for researchers to develop and refine their own chiral separation methods for this important class of compounds.

References

A Tale of Two Rings: Unraveling the Biological Efficacy of Piperazine and Piperidine Cores

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a pivotal decision in drug design, profoundly influencing a compound's pharmacological and pharmacokinetic profile. Among the pantheon of privileged structures, the six-membered saturated heterocycles, piperidine and piperazine, are foundational pillars in a multitude of approved therapeutics. This guide provides an objective, data-driven comparison of these two ubiquitous scaffolds to inform strategic decisions in medicinal chemistry.

The core distinction between these two structures lies in their atomic composition: piperidine possesses a single nitrogen atom within its saturated six-membered ring, while piperazine incorporates a second nitrogen atom at the 1,4-position. This seemingly subtle difference imparts distinct physicochemical properties that translate into significant variations in biological activity, receptor affinity, and metabolic stability.

Physicochemical Properties: A Foundation of Difference

The introduction of a second nitrogen atom in the piperazine ring dramatically alters its electronic and conformational properties compared to piperidine. These differences are fundamental to their behavior in biological systems.

PropertyPiperidinePiperazineImplication in Drug Design
pKa ~11.22pKa1: ~5.3-5.6, pKa2: ~9.7-9.8Piperidine's higher basicity can lead to stronger ionic interactions with biological targets but may also increase clearance. Piperazine's dual pKa values offer greater tuning of basicity and solubility at physiological pH.[1]
Calculated logP (cLogP) ~0.84~-1.1The more lipophilic nature of the piperidine scaffold can enhance membrane permeability but may also increase susceptibility to metabolism and reduce aqueous solubility.
Aqueous Solubility MiscibleFreely SolubleBoth parent scaffolds are highly water-soluble, a desirable trait for drug formulation.
Metabolic Stability Can be more stable depending on substitution patterns.Can be a site of metabolic liability.Piperidine may be favored when metabolic stability is a key concern.
Permeability (Caco-2) Permeability is substituent-dependent.Can act as permeation enhancers.Piperazine may be advantageous for improving the oral absorption of poorly permeable drugs.
Plasma Protein Binding Generally higher for more lipophilic derivatives.Can be modulated to a greater extent due to two points for substitution.The choice of scaffold and its substituents allows for the tuning of the unbound drug concentration.

Case Study: Unraveling Receptor Affinity and Selectivity

A compelling illustration of the divergent biological outcomes directed by these scaffolds is found in a study of structurally analogous compounds targeting the histamine H3 (hH3R) and sigma-1 (σ1R) receptors. This study highlights how a simple switch from a piperazine to a piperidine core can dramatically alter receptor selectivity.

In this study, two compounds, identical except for the core heterocyclic ring, were evaluated for their binding affinity at hH3R and σ1R. The results, presented below, demonstrate the profound impact of this structural change.

CompoundCore StructurehH3R Kᵢ (nM)σ1R Kᵢ (nM)
Compound 1 Piperazine3.171531
Compound 2 Piperidine7.703.64

Kᵢ (inhibition constant) is a measure of binding affinity; a lower Kᵢ value indicates a higher affinity.

The data reveals that while the piperazine-containing compound (1 ) exhibits high affinity for the hH3R, its affinity for the σ1R is significantly lower. Conversely, the replacement of the piperazine with a piperidine ring in Compound 2 results in a dramatic, several orders of magnitude increase in affinity for the σ1R, with only a modest change in hH3R affinity.[2] This stark difference in selectivity underscores the critical role of the core scaffold in dictating the pharmacological profile of a drug candidate.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the presented data, detailed methodologies for the key binding assays are provided below.

Histamine H3 Receptor (hH3R) Radioligand Binding Assay

This protocol outlines the procedure for determining the binding affinity of test compounds to the human histamine H3 receptor.

Materials:

  • HEK293 cells stably expressing the hH3R

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4

  • Radioligand: [³H]-Nα-methylhistamine (specific activity ~80 Ci/mmol)

  • Non-specific binding control: Clobenpropit (10 µM)

  • Test compounds

  • Glass fiber filters (GF/B)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Harvest HEK293-hH3R cells and homogenize in ice-cold binding buffer. Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet in fresh binding buffer.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation (typically 20-40 µg of protein), [³H]-Nα-methylhistamine (at a final concentration of ~1 nM), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at 25°C for 60 minutes.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Sigma-1 Receptor (σ1R) Radioligand Binding Assay

This protocol details the method for assessing the binding affinity of compounds to the sigma-1 receptor.

Materials:

  • Rat liver membrane homogenates (or other tissue/cell preparations expressing σ1R)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Radioligand: [³H]-(+)-pentazocine (specific activity ~30-60 Ci/mmol)

  • Non-specific binding control: Haloperidol (10 µM)

  • Test compounds

  • Glass fiber filters (GF/B)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare membrane homogenates from a suitable tissue source (e.g., rat liver) in ice-cold assay buffer.

  • Assay Setup: In a 96-well plate, combine the membrane preparation (typically 100-200 µg of protein), [³H]-(+)-pentazocine (at a final concentration of ~5 nM), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at 37°C for 150 minutes.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine. Wash the filters with ice-cold assay buffer.

  • Quantification: Add scintillation cocktail to the filters and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate IC₅₀ and Kᵢ values as described for the hH3R binding assay.

Visualizing the Workflow and Structure-Activity Relationship

To further clarify the experimental process and the key findings, the following diagrams are provided.

experimental_workflow cluster_preparation Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (hH3R or σ1R expressing cells/tissue) Incubation Incubation (Membranes + Radioligand + Compound) Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation ([³H]-NAMH or [³H]-(+)-pentazocine) Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution Series Compound_Prep->Incubation Filtration Rapid Filtration (Separation of bound vs. free) Incubation->Filtration Quantification Scintillation Counting (Measurement of radioactivity) Filtration->Quantification IC50_Calc IC₅₀ Determination Quantification->IC50_Calc Ki_Calc Kᵢ Calculation (Cheng-Prusoff Equation) IC50_Calc->Ki_Calc

Radioligand Binding Assay Workflow

SAR_comparison cluster_piperazine Piperazine Core (Compound 1) cluster_piperidine Piperidine Core (Compound 2) cluster_receptors Receptor Affinity (Kᵢ) PZ Piperazine hH3R hH3R PZ->hH3R High Affinity (3.17 nM) sigma1R σ1R PZ->sigma1R Low Affinity (1531 nM) PD Piperidine PD->hH3R High Affinity (7.70 nM) PD->sigma1R Very High Affinity (3.64 nM)

Structure-Activity Relationship Comparison

Conclusion: A Strategic Choice in Drug Discovery

The decision to employ a piperidine or piperazine core is not arbitrary but a strategic one, deeply rooted in the desired pharmacological outcome. Piperidine's lipophilicity and strong basicity can be advantageous for achieving high affinity at certain targets and for central nervous system penetration. In contrast, piperazine offers greater opportunities for modulating physicochemical properties through its two nitrogen atoms, potentially leading to improved solubility and a more nuanced basicity profile.

The case study presented here provides a clear example of how this choice can be leveraged to achieve receptor selectivity. The dramatic shift in affinity towards the σ1R upon switching from a piperazine to a piperidine core underscores the power of scaffold-hopping in lead optimization. Ultimately, a thorough understanding of the distinct biological and physicochemical properties of these two privileged scaffolds is essential for the rational design of novel therapeutics with enhanced efficacy and safety profiles.

References

A Comparative Guide to the Orthogonality of Boc and Fmoc Protecting Groups in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals in the field of peptide synthesis, the choice between the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategies is a pivotal decision that dictates the pathway to the target peptide. This guide provides an objective comparison of these two cornerstone methodologies, focusing on their core principles, orthogonality, performance metrics, and experimental protocols.

Core Principles: A Tale of Two Chemistries

The fundamental difference between the Boc and Fmoc strategies lies in the chemical nature of the Nα-amino protecting group and the conditions required for its removal during the stepwise elongation of the peptide chain.[1]

  • The Boc Strategy: This classic approach employs the acid-labile Boc group. Its removal is achieved with a moderately strong acid, typically trifluoroacetic acid (TFA). The side-chain protecting groups are usually benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage of the peptide from the resin.[2]

  • The Fmoc Strategy: Developed as a milder alternative, this strategy uses the base-labile Fmoc group. This group is readily cleaved by a secondary amine, most commonly piperidine. The side-chain protecting groups are acid-labile (often tert-butyl based), allowing for their simultaneous removal with the peptide from the resin using TFA.[3]

The Concept of Orthogonality

In the context of peptide synthesis, orthogonality refers to the use of protecting groups that can be removed under distinct chemical conditions without affecting other protecting groups.[4]

The Fmoc/tBu strategy is considered fully orthogonal. The Nα-Fmoc group is removed by a base, while the tBu-based side-chain protecting groups are removed by an acid. This selective removal minimizes the risk of unintended deprotection of side chains during the synthesis cycles.[4]

The Boc/Bzl strategy, on the other hand, is not strictly orthogonal as both the Nα-Boc group and the Bzl-based side-chain protecting groups are acid-labile. This strategy relies on graduated acid lability, where the Boc group is removed by a moderate acid (TFA), and the more stable Bzl groups are cleaved by a very strong acid (HF).[2]

Orthogonality_Comparison cluster_Fmoc Fmoc/tBu Strategy (Orthogonal) cluster_Boc Boc/Bzl Strategy (Graduated Lability) Fmoc_N Nα-Fmoc Fmoc_Side Side-Chain (tBu) Fmoc_Deprotection Piperidine (Base) Fmoc_Deprotection->Fmoc_N Removes Fmoc_Cleavage TFA (Acid) Fmoc_Cleavage->Fmoc_Side Removes Boc_N Nα-Boc Boc_Side Side-Chain (Bzl) Boc_Deprotection TFA (Moderate Acid) Boc_Deprotection->Boc_N Removes Boc_Cleavage HF (Strong Acid) Boc_Cleavage->Boc_Side Removes

Orthogonality of Fmoc vs. Boc Strategies

Performance Comparison: A Quantitative Look

While direct, side-by-side quantitative comparisons of the same peptide synthesized by both methods are not abundant in the literature, performance can be inferred from extensive practical application and data from studies on "difficult" sequences.[3] The synthesis of the aggregation-prone amyloid-beta (Aβ) peptide serves as a practical example of the challenges and outcomes associated with each strategy.[2]

ParameterBoc StrategyFmoc Strategy
Nα-Deprotection Reagent 50% Trifluoroacetic Acid (TFA) in DCM20% Piperidine in DMF
Side-Chain Protection Benzyl (Bzl)-basedtert-Butyl (tBu)-based
Final Cleavage Reagent Hydrofluoric Acid (HF) or TFMSATrifluoroacetic Acid (TFA)
Orthogonality Partial (Graduated Acid Lability)Fully Orthogonal
Typical Crude Purity >75%>85%
Typical Overall Yield ~60-70%~70-80%
Coupling Efficiency Generally high, monitored by Kaiser testVery high (>99%), can be monitored by UV absorbance of Fmoc cleavage
Automation Friendliness Less common in modern automated synthesizersHighly amenable
Safety Considerations Requires specialized apparatus for highly corrosive HFAvoids the use of HF

Note: Data is illustrative and compiled from descriptions of standard SPPS protocols. Actual yields and purities can vary significantly based on the specific sequence, reagents, and reaction conditions.

Experimental Workflows

The cyclical processes for both Boc and Fmoc solid-phase peptide synthesis are illustrated below.

Boc_SPPS_Workflow start Start with Resin deprotection Boc Deprotection (50% TFA in DCM) start->deprotection neutralization Neutralization (e.g., 10% DIEA in DCM) deprotection->neutralization coupling Amino Acid Coupling (Boc-AA-OH, Coupling Reagent) neutralization->coupling wash Wash (DCM, IPA) coupling->wash wash->deprotection Next Cycle final_cleavage Final Cleavage (HF) wash->final_cleavage Final Cycle end Purified Peptide final_cleavage->end

The cyclical workflow of Boc-based SPPS.

Fmoc_SPPS_Workflow start Start with Resin deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent) deprotection->coupling wash Wash (DMF) coupling->wash wash->deprotection Next Cycle final_cleavage Final Cleavage & Deprotection (TFA Cocktail) wash->final_cleavage Final Cycle end Purified Peptide final_cleavage->end

The cyclical workflow of Fmoc-based SPPS.

Experimental Protocols

The following are generalized protocols for key steps in both Boc and Fmoc SPPS. Optimization may be required based on the specific peptide sequence.

Boc Solid-Phase Synthesis Protocol

This protocol outlines a manual synthesis cycle on a Merrifield or MBHA resin.

  • Resin Swelling: Swell the resin in dichloromethane (DCM) for 1-2 hours in a reaction vessel.

  • Boc Deprotection:

    • Pre-wash the resin with 50% TFA in DCM for 1-2 minutes.

    • Treat the resin with a fresh solution of 50% TFA in DCM for 20-30 minutes to remove the Boc protecting group.

    • Wash the resin with DCM, followed by isopropanol (IPA), and then again with DCM.

  • Neutralization:

    • Neutralize the resin with 10% diisopropylethylamine (DIEA) in DCM twice.

    • Wash the resin with DCM.

  • Amino Acid Coupling:

    • Dissolve the Boc-protected amino acid (3 eq.) and a coupling agent (e.g., HBTU, 3 eq.) in N,N-dimethylformamide (DMF).

    • Add DIEA (6 eq.) to the amino acid solution.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a qualitative method like the Kaiser test.

    • Wash the resin with DMF and DCM.

  • Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the sequence.

  • Final Cleavage:

    • Treat the peptide-resin with a cleavage cocktail, such as HF/anisole (9:1), at 0°C for 1 hour.

    • After evaporation of the HF, precipitate the crude peptide with cold diethyl ether.

Fmoc Solid-Phase Synthesis Protocol

This protocol outlines a manual synthesis cycle on a Rink Amide or Wang resin.

  • Resin Swelling: Swell the resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with a solution of 20% piperidine in DMF for an initial 3-5 minutes.

    • Drain and repeat the treatment with fresh 20% piperidine in DMF for 15-20 minutes.

    • Wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 eq.) and a coupling agent (e.g., HATU, 2.9 eq.) in DMF.

    • Add a hindered base like DIEA (6 eq.) to the solution.

    • Immediately add the activated amino acid solution to the deprotected resin and agitate for 1-4 hours.

    • Monitor the coupling reaction.

    • Wash the resin with DMF.

  • Repeat Cycle: Repeat steps 2-3 for each subsequent amino acid.

  • Final Cleavage and Deprotection:

    • Wash the fully assembled peptide-resin with DCM and dry under vacuum.

    • Add a cleavage cocktail (e.g., TFA/triisopropylsilane/water, 95:2.5:2.5) to the resin and react for 2-3 hours.

    • Filter the resin, collect the filtrate, and precipitate the crude peptide with cold diethyl ether.

Conclusion

The decision between Boc and Fmoc SPPS is multifaceted and depends on the peptide sequence, desired purity, synthesis scale, and available laboratory equipment. The Boc strategy, with its robust chemistry, remains a valuable tool for complex and aggregation-prone peptides. However, the milder conditions, true orthogonality, and high amenability to automation have established the Fmoc strategy as the more widely used method in modern peptide synthesis.[2] A thorough understanding of both methodologies enables researchers to make informed decisions to best tackle their specific synthetic challenges.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling (r)-1-Boc-piperazine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with (r)-1-Boc-piperazine-3-carboxylic acid. The following procedures are based on available safety data for this compound and structurally related chemicals.

Disclaimer: Before beginning any work, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier for this compound. This guide is intended to supplement, not replace, the information in the SDS.

Hazard Summary and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling to avoid potential health hazards. Based on data for this and similar compounds, the primary risks include skin, eye, and respiratory irritation.[1] The following table summarizes the recommended PPE to mitigate these risks.

Hazard CategoryHazard StatementRecommended Personal Protective Equipment (PPE)
Skin Contact H315: Causes skin irritation.[1][2]Lab Coat: A standard or chemical-resistant lab coat must be worn and fully buttoned. Gloves: Chemical-resistant gloves (e.g., nitrile rubber) are required.[3][4] Gloves should be inspected before use and changed immediately if contaminated.[5][6] Footwear: Fully enclosed shoes are mandatory.
Eye Contact H319: Causes serious eye irritation.[1][2][7]Safety Goggles: Wear chemical splash goggles that meet appropriate safety standards.[3] Face Shield: A face shield worn over safety goggles is recommended when there is a significant risk of splashing or dust generation.[3][5][6]
Inhalation H335: May cause respiratory irritation.[1][2]Ventilation: All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the formation and inhalation of dust.[6][8] Respiratory Protection: If engineering controls are insufficient, a NIOSH-approved respirator appropriate for the exposure potential should be used.[3][4]
Ingestion H302: Harmful if swallowed.[2][4]Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safe handling.

1. Preparation and Engineering Controls:

  • Designated Area: Designate a specific area for handling this compound, preferably within a chemical fume hood.[6]

  • Ventilation: Ensure the chemical fume hood is functioning correctly before beginning any work.[6]

  • Gather Materials: Assemble all necessary equipment (e.g., spatulas, weigh boats, glassware) and the appropriate waste containers before handling the chemical.[6]

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible.[9]

2. Donning Personal Protective Equipment (PPE):

  • Put on all required PPE as detailed in the table above.

  • Ensure gloves are the correct size and are free of any defects.[6]

3. Handling the Compound:

  • Weighing: Carefully weigh the desired amount of the powdered compound on a weigh boat or paper inside the fume hood to contain any dust.[6]

  • Transferring: Use a spatula to transfer the solid. Avoid creating dust.

  • In Solution: When working with the compound in solution, handle it within the fume hood and take precautions to avoid splashes.

4. Post-Handling Procedures:

  • Decontamination: Clean any contaminated surfaces and equipment thoroughly.[6]

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[6]

  • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.[6]

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

1. Waste Segregation and Collection:

  • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[6]

  • Unused Compound: Any unused or expired solid compound should be collected in a separate, sealed hazardous waste container.

  • Contaminated Solutions: Solutions containing the compound should be collected in a designated, leak-proof hazardous waste container for liquid chemical waste.

2. Containerization and Labeling:

  • Use dedicated, properly sealed, and clearly labeled waste containers.[8]

  • All containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Irritant").

3. Storage:

  • Store waste containers in a designated and secure hazardous waste accumulation area.

  • Keep containers closed except when adding waste.

4. Final Disposal:

  • Arrange for disposal through a licensed chemical waste disposal facility.[8] These facilities are equipped to handle hazardous materials, often through controlled incineration.[5]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[8] Do not dispose of this chemical down the drain or in regular trash.[8]

Safe Handling Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_disposal Final Waste Management prep_area Designate & Prepare Fume Hood gather_materials Gather Materials & Waste Containers prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh_transfer Weigh & Transfer Solid in Fume Hood don_ppe->weigh_transfer Proceed to Handling solution_work Handle Solutions in Fume Hood weigh_transfer->solution_work segregate_waste Segregate Solid & Liquid Waste solution_work->segregate_waste Proceed to Cleanup decontaminate Decontaminate Work Area & Equipment segregate_waste->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands store_waste Store Labeled Waste in Designated Area wash_hands->store_waste Manage Waste dispose_waste Arrange for Professional Waste Disposal store_waste->dispose_waste

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.